molecular formula C22H47ClN2O B12714217 N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride CAS No. 97375-19-4

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride

カタログ番号: B12714217
CAS番号: 97375-19-4
分子量: 391.1 g/mol
InChIキー: QVROVKYWXDCPTN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is a useful research compound. Its molecular formula is C22H47ClN2O and its molecular weight is 391.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

97375-19-4

分子式

C22H47ClN2O

分子量

391.1 g/mol

IUPAC名

N-[2-(dimethylamino)ethyl]octadecanamide;hydrochloride

InChI

InChI=1S/C22H46N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24(2)3;/h4-21H2,1-3H3,(H,23,25);1H

InChIキー

QVROVKYWXDCPTN-UHFFFAOYSA-N

正規SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(C)C.Cl

製品の起源

United States
Foundational & Exploratory

Physicochemical properties of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

The formulation of advanced delivery systems and high-performance interfacial therapeutics requires a deep mechanistic understanding of the constituent lipids and surfactants. As a Senior Application Scientist, I approach N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (SAEDMA-HCl) not merely as a chemical ingredient, but as a functional building block. This amidoamine bridges the gap between classical cosmetic conditioning agents and cutting-edge cationic lipids used in lipid nanoparticles (LNPs) for nucleic acid transfection.

This whitepaper dissects the physicochemical properties of SAEDMA-HCl, elucidating the causality behind its interfacial behavior, its role in endosomal escape, and field-proven protocols for its integration into nanoparticulate systems.

Molecular Architecture & Physicochemical Profiling

SAEDMA-HCl is the hydrochloride salt of stearamidoethyldimethylamine[1]. Structurally, it consists of a hydrophobic C18 (stearic) acyl chain, an amide linkage, a short ethyl spacer, and a terminal tertiary dimethylamino group.

The choice of an ethyl linker (as opposed to the more common propyl linker found in stearamidopropyl dimethylamine) is a critical structural parameter. The shorter ethyl spacer restricts the conformational flexibility of the headgroup. This restriction tightens lipid packing at the oil/water interface, increasing the rigidity of the resulting liposomal bilayer or micelle. Furthermore, the proximity of the electron-withdrawing amide carbonyl to the tertiary amine slightly depresses the pKa of the dimethylamino group, tuning its ionization profile to be highly responsive in the physiological endosomal pH range (pH 5.5–6.5).

Table 1: Physicochemical & Structural Parameters
PropertyValue / DescriptionCausality / Functional Impact
Chemical Name N-(2-(Dimethylamino)ethyl)stearamide monohydrochlorideThe HCl salt ensures aqueous dispersibility prior to formulation[2].
CAS Numbers 97375-19-4 (Salt)[3]; 21367-29-3 (Free Base)[4]Critical for regulatory tracking and toxicological profiling.
Molecular Formula C22H47ClN2O (Salt)Defines the mass balance for stoichiometric complexation.
Molecular Weight 391.08 g/mol (Salt); 354.62 g/mol (Base)Used to calculate N/P (Nitrogen-to-Phosphate) ratios for RNA binding.
pKa (Tertiary Amine) ~8.0 - 8.5 (Predicted)Drives the pH-dependent protonation essential for the proton sponge effect.
LogP (Free Base) ~6.5Ensures strong hydrophobic anchoring within the LNP lipid core.

Interfacial Dynamics & The Proton Sponge Effect

In aqueous environments, the amphiphilic nature of SAEDMA-HCl drives spontaneous self-assembly into micelles or bilayer vesicles, depending on the concentration and the presence of helper lipids (e.g., cholesterol, DOPE).

When utilized as a cationic lipid for nucleic acid delivery, the tertiary amine is the functional engine. At a formulation pH of 4.0, the amine is fully protonated (cationic), allowing it to electrostatically condense polyanionic nucleic acids (siRNA, mRNA)[5]. Once administered and internalized by target cells via endocytosis, the LNP is trapped in the endosome. As the endosomal ATPase pumps protons into the vesicle to degrade the contents, the unprotonated fraction of the SAEDMA headgroups absorbs these protons. This "Proton Sponge Effect" causes an influx of chloride ions and water, leading to osmotic swelling, membrane destabilization, and the ultimate release of the therapeutic cargo into the cytosol.

G A LNP Internalization (Endocytosis) B Endosome Entrapment (pH drops to ~5.5) A->B C Amine Protonation (SAEDMA Headgroup) B->C D Osmotic Swelling (Proton Sponge Effect) C->D E Membrane Destabilization & Rupture D->E F Cytosolic Release (Nucleic Acid Cargo) E->F

Mechanistic pathway of endosomal escape driven by the proton sponge effect of SAEDMA.

Application in Lipid Nanoparticles (LNPs)

While originally patented and utilized in cosmetic conditioning matrices due to its substantivity to negatively charged keratin[6], the amidoamine structural motif is highly effective in pharmaceutical nanotechnology.

In LNP formulations, SAEDMA acts as the ionizable/cationic lipid. To prevent premature clearance and toxicity, the formulation must be dialyzed to a physiological pH (7.4) post-complexation. At pH 7.4, the surface charge of the LNP approaches neutrality, which minimizes non-specific protein binding (opsonization) in the bloodstream while maintaining the internal electrostatic complex with the RNA.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes an in-line quality control checkpoint to verify causality.

Protocol 1: Microfluidic Formulation of SAEDMA-based LNPs

This protocol utilizes microfluidic mixing to achieve rapid supersaturation and uniform nanoprecipitation, which is critical for achieving a low polydispersity index (PDI).

  • Lipid Phase Preparation: Dissolve SAEDMA (free base converted in situ or starting from the HCl salt with adjusted buffering), Cholesterol, DSPC, and PEG-Lipid in absolute ethanol at a molar ratio of 50:38.5:10:1.5. Causality: Cholesterol fills interstitial gaps in the bilayer, while PEG-lipid provides steric stabilization.

  • Aqueous Phase Preparation: Dilute the target siRNA/mRNA in 50 mM Citrate Buffer (pH 4.0). Causality: The acidic pH ensures the SAEDMA amine is fully protonated, maximizing electrostatic binding to the RNA phosphate backbone.

  • Microfluidic Mixing: Inject the lipid and aqueous phases into a microfluidic micromixer at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min.

  • Buffer Exchange: Immediately dialyze the resulting suspension against 1X PBS (pH 7.4) using a 100 kDa MWCO cassette for 12 hours. Validation Checkpoint: The pH shift neutralizes the external surface of the LNPs. Measure Zeta potential; it should shift from >+30 mV (at pH 4.0) to near neutral (-2 to +5 mV at pH 7.4).

  • Sterile Filtration: Pass the dialyzed LNPs through a 0.22 µm PES syringe filter.

G Step1 Lipid Phase SAEDMA, DSPC, Chol, PEG-Lipid in EtOH Step3 Microfluidic Mixing Rapid Nanoprecipitation (Flow 1:3) Step1->Step3 Step2 Aqueous Phase Nucleic Acid in Citrate Buffer (pH 4.0) Step2->Step3 Step4 Dialysis / TFF Buffer Exchange to PBS (pH 7.4) Step3->Step4 Step5 Sterile Filtration 0.22 µm PES Membrane Step4->Step5

Self-validating microfluidic workflow for the formulation of amidoamine-based LNPs.

Protocol 2: Biophysical Characterization
  • Dynamic Light Scattering (DLS): Dilute the LNP sample 1:100 in PBS. Measure the hydrodynamic diameter (Z-average) and PDI. Acceptance Criteria: Z-average between 60–100 nm; PDI < 0.2.

  • Ribogreen Assay for Encapsulation Efficiency (EE%):

    • Unlysed Sample: Add Ribogreen reagent to intact LNPs to measure free RNA.

    • Lysed Sample: Treat LNPs with 1% Triton X-100 to disrupt the SAEDMA-lipid bilayer, releasing all RNA, then add Ribogreen.

    • Calculation: EE% =[(Lysed - Unlysed) / Lysed] × 100. Causality: High EE% (>90%) validates that the N/P ratio and pH 4.0 mixing parameters successfully drove electrostatic complexation.

References

  • National Center for Advancing Translational Sciences (NCATS). N-[2-(Dimethylamino)ethyl]octadecanamide. Inxight Drugs. URL: [Link]

  • Environmental Protection Agency (EPA). N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Chemical Details. CompTox Chemicals Dashboard. URL: [Link]

  • NextSDS. N-[2-(dimethylamino)ethyl]stearamide monohydrochloride — Chemical Substance Information. URL: [Link]

  • U.S. Patent US9289630B2. Hair conditioning composition comprising cationic surfactant system, direct dye, and nonionic thickener. Google Patents.
  • National Institutes of Health (NIH). Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery. PubMed Central (PMC). URL: [Link]

Sources

Technical Whitepaper: Physicochemical Characterization and Formulation Dynamics of N-(2-(Dimethylamino)ethyl)stearamide Monohydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Chemical Engineers, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the fields of advanced cosmetic chemistry and lipid-based delivery systems, amidoamines represent a critical class of pH-responsive functional excipients. N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (CAS: 97375-19-4) is a high-performance cationic surfactant synthesized via the amidation of stearic acid with asymmetric diamines, followed by hydrochloride neutralization[1]. This whitepaper provides an authoritative deep-dive into its chemical identity, structural bioinformatics, and the field-proven methodologies required to formulate stable lamellar gel networks (LGNs) using this compound.

Chemical Identity & Structural Bioinformatics

To ensure regulatory compliance and formulation accuracy, verifying the chemical identity of raw materials is the first step in any robust R&D pipeline. The free base form, N-[2-(Dimethylamino)ethyl]octadecanamide, acts as a lipophilic precursor[2]. Upon acidification, it converts into the monohydrochloride salt, drastically altering its hydrophilic-lipophilic balance (HLB)[1].

The table below summarizes the core physicochemical data synthesized from the and primary chemical registries[1][3].

Table 1: Quantitative Physicochemical Properties
PropertyValue / Identifier
Chemical Name N-[2-(Dimethylamino)ethyl]stearamide monohydrochloride
CAS Registry Number 97375-19-4
Base CAS Number (Free Amine) 21367-29-3
Molecular Formula C₂₂H₄₇ClN₂O
Molecular Weight 391.08 g/mol
EINECS Number 306-675-0
EPA DTXSID DTXSID40242902
Primary Functional Role Cationic Surfactant, Emulsifier, Antistatic Agent

Mechanistic Causality: pH-Responsive Phase Behavior

The utility of CAS 97375-19-4 is rooted in its structural dichotomy. The molecule features a C18 (stearic) hydrophobic tail that drives lipid bilayer integration, and a tertiary dimethylamino headgroup that acts as a pH-dependent proton acceptor.

The Causality of Protonation: Amidoamines typically exhibit a pKa between 8.0 and 8.5. When the formulation pH is lowered below this threshold (commonly using lactic acid or hydrochloric acid), the tertiary amine undergoes protonation[4][5]. This transforms the molecule from a water-insoluble waxy solid into an amphiphilic, cationic surfactant. This localized positive charge is the mechanistic driver for electrostatic deposition onto anionic substrates, such as the negatively charged keratin proteins of human hair or the anionic lipid domains in biological membranes[5].

Pathway A N-(2-(Dimethylamino)ethyl)stearamide (Free Base, Lipophilic) B Acidification (HCl) pH < pKa A->B C Monohydrochloride Salt CAS: 97375-19-4 (Amphiphilic Cation) B->C D Electrostatic Deposition (Keratin / Anionic Substrates) C->D

Fig 1: pH-dependent protonation pathway of N-(2-(Dimethylamino)ethyl)stearamide.

Experimental Workflows & Self-Validating Protocols

To harness the cationic properties of CAS 97375-19-4, formulators must construct a Lamellar Gel Network (LGN). An LGN provides superior emulsion stability by trapping water between crystalline lipid bilayers, preventing Ostwald ripening and phase separation.

Protocol: High-Shear Emulsification of Cationic Lamellar Gel Networks

This protocol outlines the creation of a stable conditioning base, utilizing parameters validated in[5][6].

Step 1: Preparation of the Aqueous Phase (Phase A)

  • Charge a main mixing vessel with deionized water (q.s. to 100%).

  • Add water-soluble preservatives and heat the vessel to 80°C – 85°C . Expert Insight: Heating is critical. The temperature must exceed the melting point of the C18 lipid chains to ensure thermodynamic miscibility during the emulsification phase.

Step 2: Preparation of the Lipid Phase (Phase B)

  • In a separate side-kettle, combine Cetearyl Alcohol (typically 2.0% - 6.0% w/w) and N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (0.5% - 2.0% w/w)[6].

  • Heat the mixture to 80°C – 85°C until a uniform, transparent co-melt is achieved.

Step 3: High-Shear Emulsification

  • Slowly inject Phase B into Phase A under continuous homogenization.

  • Utilize a rotor-stator mixer operating at a precise tip speed of 21 to 27 m/s (optimally 24 m/s)[6]. Expert Insight: Operating at ~24 m/s provides the exact shear stress required to disrupt the lipid co-melt into sub-micron droplets without inducing excessive cavitation, which could mechanically degrade the surfactant chains.

Step 4: Controlled Cooling and Crystallization

  • Discontinue high-shear mixing and switch to anchor/sweep agitation.

  • Cool the batch at a controlled rate of 1°C/min until the temperature drops below 40°C . Self-Validating Step: As the temperature crosses the Krafft point of the stearic chains (~45°C), the formulation will exhibit a sudden, exponential increase in viscosity. This rheological shift is the self-validating proof that the amorphous lipid droplets have successfully crystallized into a highly ordered lamellar gel network. Failure to build viscosity indicates incomplete protonation or insufficient shear.

Formulation P1 Aqueous Phase Water + Acidifier Heat to 80°C Mix High-Shear Homogenization (Rotor-Stator, 24 m/s) P1->Mix P2 Lipid Phase Fatty Alcohols + CAS 97375-19-4 Heat to 80°C P2->Mix Cool Controlled Cooling (< 40°C) Mix->Cool Gel Lamellar Gel Network Formation Cool->Gel

Fig 2: Emulsification workflow for cationic lamellar gel network formulation.

Safety, Toxicity, and E-E-A-T Considerations

While highly effective as conditioning agents, amidoamines carry specific toxicological considerations that require rigorous Quality Control (QC).

Sensitization Potential: Clinical and dermatological studies have noted that amidoamines (including closely related stearamidoethyl diethylamine and dimethylamine variants) can act as contact allergens, occasionally causing allergic contact dermatitis[7][8]. Causality of Toxicity: The sensitization is rarely caused by the intact amidoamine molecule itself. Instead, it is almost exclusively driven by trace impurities left over from the synthesis process—specifically, unreacted asymmetric diamines (e.g., dimethylaminoethylamine).

Analytical Validation: To ensure trustworthiness and safety in human-contact formulations, researchers must validate the purity of CAS 97375-19-4 lots using Liquid Chromatography-Mass Spectrometry (LC-MS). The specification for free diamine impurities must be strictly maintained below 50 ppm to mitigate sensitization risks before the ingredient is approved for the manufacturing floor.

References

  • NextSDS Chemical Database Title: N-[2-(dimethylamino)ethyl]stearamide monohydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

  • NCATS Inxight Drugs Registry Title: N-[2-(Dimethylamino)ethyl]octadecanamide - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • EPA CompTox Chemicals Dashboard Title: N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Chemical Details Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Global Patent Literature (WIPO)
  • Global Patent Literature (CNIPA)
  • European Patent Office Title: HAIR TREATMENT COMPOSITIONS (EP 1082086 B1) Source: European Patent Office (EPO) URL:[Link]

Sources

Mechanism of action of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Core Mechanism of Action of N-(2-(Dimethylamino)ethyl)stearamide Monohydrochloride

Authored by: A Senior Application Scientist

Abstract

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is a cationic, pH-sensitive lipid that has garnered significant interest within the drug development and nanomedicine communities. Its unique molecular architecture, featuring a hydrophobic stearamide tail and a protonatable dimethylaminoethyl headgroup, makes it a highly effective component of lipid nanoparticle (LNP) systems for the intracellular delivery of therapeutic payloads, particularly nucleic acids. This guide provides an in-depth exploration of its core mechanism of action, moving from its fundamental physicochemical properties to its complex interactions with cellular machinery. We will dissect the principles of membrane interaction, endosomal escape, and the structural features that govern its function, offering a technical resource for researchers and scientists in the field.

Molecular Profile and Physicochemical Characteristics

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is an amphiphilic molecule with a defined polar headgroup and a nonpolar tail.[1] This duality is central to its function.

  • Hydrophobic Domain: The stearamide component consists of an 18-carbon saturated fatty acid chain (stearic acid) linked via an amide bond. This long, flexible chain is highly hydrophobic and is the primary driver for the molecule's incorporation into lipid bilayers and its self-assembly into nanoparticles in aqueous environments.

  • Hydrophilic Domain: The headgroup contains a tertiary amine, N,N-dimethylaminoethyl. In its monohydrochloride salt form, this amine is protonated and carries a positive charge.[2][3] The key feature of this tertiary amine is its pKa, which allows it to be pH-sensitive. At physiological pH (~7.4), the amine is partially deprotonated and has a reduced positive charge, while in the acidic environment of an endosome (pH 5-6), it becomes fully protonated and strongly cationic.[4][5][6] This pH-dependent charge is the cornerstone of its mechanism for endosomal escape.

PropertyDescriptionSignificance
Molecular Formula C22H47ClN2ODefines the elemental composition and molecular weight.[2]
Average Mass 391.08 g/mol Relevant for formulation calculations.[2]
Structure Amphiphilic Cationic LipidEnables self-assembly and interaction with both hydrophobic and hydrophilic environments.
Key Functional Groups Stearamide Tail, Tertiary Amine HeadgroupThe tail provides the lipid anchor, while the headgroup confers pH-sensitivity and cationic charge.

The Primary Role in Drug Delivery: A Multi-Step Process

The principal application of N-(2-(Dimethylamino)ethyl)stearamide is as a functional excipient in lipid nanoparticles (LNPs) designed to deliver therapeutic molecules, such as siRNA, mRNA, and DNA, into the cytoplasm of target cells.[7][8] Its mechanism of action can be understood as a sequence of critical steps.

G A 1. LNP Formulation & Payload Encapsulation B 2. Cellular Uptake (Endocytosis) A->B Systemic Administration C 3. Endosomal Maturation & Acidification B->C Vesicle Trafficking D 4. Endosomal Escape C->D pH Drop E 5. Cytosolic Payload Release D->E Membrane Disruption F Therapeutic Effect E->F Target Engagement

Figure 1: High-level overview of the intracellular delivery pathway facilitated by LNP formulations containing N-(2-(Dimethylamino)ethyl)stearamide.

Complexation and Encapsulation

The journey begins with the formation of LNPs. The positive charge of the dimethylaminoethyl headgroup allows for strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids.[7][9] This interaction neutralizes the charge of the nucleic acid, facilitating its condensation and encapsulation within the hydrophobic core of the forming nanoparticle. This process protects the therapeutic payload from degradation by nucleases in the bloodstream.[10]

Cellular Entry via Endocytosis

Once administered, the LNPs circulate and reach target cells. The net positive surface charge of the nanoparticles promotes binding to the negatively charged proteoglycans on the cell surface.[8][11] This interaction triggers cellular uptake, primarily through endocytosis, where the cell membrane engulfs the LNP to form an endosome.[7][11]

The Core Mechanism: pH-Mediated Endosomal Escape

For the therapeutic payload to be effective, it must escape the endosome and reach the cytoplasm. This is the most significant barrier to intracellular delivery and the primary site of action for N-(2-(Dimethylamino)ethyl)stearamide.[12][13] As the endosome matures, proton pumps in its membrane actively lower the internal pH from ~7.4 to 5-6.[4] This acidification is the trigger for the lipid's core mechanism.

The protonation of the tertiary amine headgroup in the acidic endosomal environment leads to two proposed, and likely synergistic, mechanisms for membrane disruption: the Proton Sponge Effect and Ion Pair Formation with Membrane Destabilization .

The Proton Sponge Effect

The tertiary amine acts as a weak base, buffering the endosomal lumen by sequestering protons.[10][13] This continuous influx of protons, along with counter-ions (Cl⁻), leads to an increase in the osmotic pressure within the endosome. The resulting osmotic swelling eventually causes the endosomal membrane to rupture, releasing the LNP and its payload into the cytoplasm.[13]

ProtonSponge cluster_0 Endosome (Acidic pH) cluster_1 LNP LNP Headgroup (R-N(CH₃)₂) Payload Release Payload Release LNP->Release Membrane Rupture Proton H⁺ Proton->LNP:head Protonation R-N(CH₃)₂ → R-NH⁺(CH₃)₂ Chloride Cl⁻ Chloride->LNP Ion Influx Water H₂O Water->LNP Osmotic Swelling

Figure 2: The Proton Sponge Effect. Protonation of the tertiary amine drives an influx of ions and water, leading to osmotic swelling and rupture of the endosome.

Ion Pair Formation and Membrane Destabilization

Upon protonation, N-(2-(Dimethylamino)ethyl)stearamide becomes a cationic lipid. This allows it to form strong ion pairs with anionic lipids, such as phosphatidylserine, which are present in the inner leaflet of the endosomal membrane. This interaction disrupts the normal lipid packing of the bilayer.[14]

Furthermore, the combination of the cationic stearamide derivative with certain "helper" lipids (like dioleoylphosphatidylethanolamine, DOPE), which are often included in LNP formulations, can induce a phase transition in the membrane.[8][14] The conical shape of lipids like DOPE, combined with the charge neutralization from the ion pairing, promotes the formation of non-bilayer lipid structures, such as the inverted hexagonal (HII) phase.[14][15] The formation of these structures creates transient pores and defects in the endosomal membrane, facilitating the escape of the payload into the cytoplasm.[12][14]

Experimental Protocols for Mechanistic Investigation

Validating the proposed mechanism of action requires a suite of biophysical and cell-based assays.

Protocol: Determining pH-Sensitivity via Zeta Potential Analysis

Objective: To quantify the change in surface charge of LNPs containing N-(2-(Dimethylamino)ethyl)stearamide as a function of pH.

Methodology:

  • LNP Formulation: Prepare LNPs with and without N-(2-(Dimethylamino)ethyl)stearamide using a standard method such as microfluidic mixing.

  • Sample Preparation: Dilute the LNP suspension in a series of buffers with pH values ranging from 8.0 down to 4.0 (e.g., phosphate-citrate buffers).

  • Measurement: Use a dynamic light scattering (DLS) instrument equipped with a zeta potential electrode to measure the surface charge of the particles at each pH.

  • Data Analysis: Plot the measured zeta potential (in mV) against the pH. A sharp increase in positive charge as the pH drops below 7.0 is indicative of the protonation of the tertiary amine and confirms the pH-sensitivity of the formulation.

Protocol: Endosomal Escape Assay (Galectin-8 Staining)

Objective: To visually confirm that LNPs are disrupting endosomal membranes and facilitating payload escape.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293) on glass-bottom dishes.

  • LNP Treatment: Treat the cells with LNPs containing a fluorescently labeled payload (e.g., Cy5-siRNA) for a specified time (e.g., 4-6 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100.

  • Immunostaining: Incubate the cells with an antibody against Galectin-8, a protein that binds to glycans exposed on the inside of damaged endosomes. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Imaging: Use confocal microscopy to visualize the cells. Co-localization of the fluorescent payload (Cy5) with puncta of Galectin-8 (Alexa Fluor 488) indicates that the LNPs are in the process of escaping from damaged endosomes.

Conclusion

The mechanism of action of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is intrinsically linked to its identity as a pH-sensitive cationic lipid. Its amphiphilic nature enables the formulation of stable lipid nanoparticles that can effectively encapsulate and protect therapeutic payloads. Upon cellular uptake via endocytosis, the acidic environment of the endosome protonates its tertiary amine headgroup. This event triggers a cascade of biophysical changes—including the proton sponge effect and ion-pairing with anionic lipids—that collectively destabilize the endosomal membrane. This controlled disruption is the critical step that allows for the release of the therapeutic cargo into the cytoplasm, where it can exert its intended biological effect. A thorough understanding of this multi-faceted mechanism is essential for the rational design and optimization of next-generation drug delivery systems.

References

  • Taylor, K., & Cullis, P. R. (2009). Cationic lipids, phosphatidylethanolamine and the intracellular delivery of polymeric, nucleic acid-based drugs (Review). Journal of Drug Targeting.
  • BroadPharm. (2021, October 6).
  • Zuhorn, I. S., et al. (2001). On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids. Gene Therapy, 8(16), 1231-1239.
  • Akhtar, S., & Hughes, M. D. (2009). A Novel Mechanism Is Involved in Cationic Lipid-Mediated Functional siRNA Delivery. Molecular Pharmaceutics, 6(3), 853-863.
  • Li, S. D., et al. (2025). Biodegradable polymers with tertiary amines enhance mRNA delivery of lipid nanoparticles via improved endosomal escape.
  • Dong, Y., et al. (2023, January 4). Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. Pharmaceutics, 15(1), 221.
  • Pérez-Hernández, M., et al. (2024). DMSA-coated IONPs trigger oxidative stress, mitochondrial metabolic reprograming and changes in mitochondrial disposition, hindering cell cycle progression of cancer cells.
  • U.S. Environmental Protection Agency. (2025, October 15). N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride. CompTox Chemicals Dashboard.
  • Mitchell, M. J., et al. (2024, September 16). Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome. Advanced Drug Delivery Reviews.
  • Kramer, B. K., et al. (2003). Interaction of dimercaptosuccinic acid (DMSA) with angiotensin II on calcium mobilization in vascular smooth muscle cells. Kidney and Blood Pressure Research, 26(3), 184-190.
  • Midoux, P., & Pichon, C. (2009). Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers. British Journal of Pharmacology, 157(2), 166-178.
  • Akita, H., et al. (2012). A pH-sensitive cationic lipid facilitates the delivery of liposomal siRNA and gene silencing activity in vitro and in vivo. Journal of Controlled Release, 164(2), 237-243.
  • U.S. Environmental Protection Agency. (2025, October 15). N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Chemical Details. CompTox Chemicals Dashboard.
  • ChemicalBook. N-[2-(DIETHYLAMINO)ETHYL]STEARAMIDE | 16889-14-8.
  • NextSDS. N-[2-(dimethylamino)
  • The Royal Society of Chemistry. (2020). The development of tertiary amine cationic lipids for safe and efficient siRNA delivery.
  • Finlay, G. J., & Baguley, B. C. (1999). Mechanism of cytotoxicity of N-[2-(dimethylamino)ethyl] acridine-4-carboxamide and of its 7-chloro derivative: the roles of topoisomerases I and II. Oncology Research, 11(10), 475-481.
  • BenchChem. Characterization of N-[2-(Diethylamino)
  • Global Substance Registration System (GSRS). N-(2-(DIMETHYLAMINO)ETHYL)OCTADECANAMIDE.
  • Hafez, I. M., Ansell, S., & Cullis, P. R. (2000). Tunable pH-sensitive liposomes composed of mixtures of cationic and anionic lipids. Biophysical Journal, 79(3), 1438-1446.
  • ResearchGate. (2026, March 17). Proton sponge or membrane fusion?
  • U.S. Environmental Protection Agency. (2025, October 15). N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Publications - Abstract Sifter. CompTox Chemicals Dashboard.
  • ChemNet. 16889-14-8 N-[2-(diethylamino)ethyl]stearamide.
  • U.S. Environmental Protection Agency. N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Hazard. CompTox Chemicals Dashboard.
  • ResearchGate. (2017, February 15).
  • National Center for Biotechnology Information. (2023). Cytotoxicity and Mitochondrial Effects of Phenolic and Quinone-Based Mitochondria-Targeted and Untargeted Antioxidants on Human Neuronal and Hepatic Cell Lines: A Comparative Analysis. Antioxidants, 12(3), 633.
  • National Center for Biotechnology Information. (2017). Diverse Applications of Nanomedicine. ACS Nano, 11(3), 2313-2381.
  • National Center for Biotechnology Information. (2015). Interactions of Amino Acid Side Chain Analogs within Membrane Environments. The Journal of Physical Chemistry B, 119(49), 15269-15281.
  • ResearchGate. (2010). Interactions of fatty acids with phosphatidylethanolamine membranes: X-ray diffraction and molecular dynamics studies.
  • MDPI. (2023, February 27). Coarse-Grained Molecular Dynamics of pH-Sensitive Lipids. International Journal of Molecular Sciences, 24(5), 4683.
  • National Center for Biotechnology Information. (2014). Nanomedicine: Application Areas and Development Prospects.
  • TCI Chemicals.
  • PubMed. (2010, May 15). Interactions of fatty acids with phosphatidylethanolamine membranes: X-ray diffraction and molecular dynamics studies.
  • HELDA. (2025, June 26). Development of pH Sensitive Liposomes Using Ionizable Lipids.
  • PubMed. (2000). Clinical curative effects of dimercaptosuccinic acid on hepatolenticular degeneration and the impact of DMSA on biliary trace elements.
  • Journal of Scientific and Innovative Research. (2022, December 13). The Multifareous role of Nanomedicine in healthcare.
  • Journal of Chemical and Pharmaceutical Research. (2015). Nanomedicine and its applications. Journal of Chemical and Pharmaceutical Research, 7(7), 216-227.
  • PubMed. (2025, June 15). Antimicrobial peptide interactions with bacterial cell membranes.
  • National Center for Biotechnology Information. (2013). Islet Amyloid Polypeptide Membrane Interactions: Effects of Membrane Composition. Biochemistry, 52(14), 2351-2362.
  • Cell Death & Disease. (2015, November 4).

Sources

In Vitro Stability of N-(2-(Dimethylamino)ethyl)stearamide Monohydrochloride: A Technical Guide for Nanocarrier Formulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (CAS 97375-19-4) is a single-chain, tertiary amidoamine lipid widely utilized in the architecture of microcapsules, liposomes, and solid lipid nanoparticles[1][2]. Featuring a saturated C18 (stearoyl) hydrophobic tail and an ionizable dimethylaminoethyl headgroup, it functions as a critical structural excipient and cationic surfactant[3][4].

For drug development professionals formulating nucleic acids or poorly soluble APIs, the in vitro stability of this lipid is a paramount concern. Unlike ester-linked lipids that rapidly degrade in aqueous environments, the amide linkage provides superior shelf-life stability. However, its tertiary amine headgroup introduces unique vulnerabilities, particularly oxidative degradation. This whitepaper provides an authoritative, self-validating framework for profiling the physicochemical stability of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride.

Physicochemical Architecture & Degradation Mechanisms

To design a robust stability-indicating assay, one must first understand the molecular vulnerabilities of the lipid. The monohydrochloride salt form ensures the tertiary amine (pKa ~8.2) is pre-protonated, enhancing aqueous dispersibility but also lowering the microenvironmental pH of the formulation.

Core Degradation Pathways
  • Amide Hydrolysis: While amides are kinetically stable at neutral pH due to resonance stabilization, extreme pH conditions (pH < 3 or pH > 10) combined with thermal stress will catalyze hydrolysis, yielding stearic acid and N,N-dimethylethylenediamine.

  • N-Oxidation: The electron-rich tertiary amine is highly susceptible to oxidation by reactive oxygen species (ROS) or trace hydroperoxides often present in co-formulated excipients (e.g., polysorbates or PEG-lipids). This forms an N-oxide derivative, which drastically alters the lipid's pKa and abolishes its ability to effectively complex with polyanionic payloads.

degradation_pathway Intact N-(2-(Dimethylamino)ethyl)stearamide Monohydrochloride Hydrolysis Amide Hydrolysis (Extreme pH / Heat) Intact->Hydrolysis H2O Oxidation N-Oxidation (ROS / Peroxides) Intact->Oxidation [O] Stearic Stearic Acid Hydrolysis->Stearic Amine N,N-dimethylethylenediamine Hydrolysis->Amine NOxide N-Oxide Derivative Oxidation->NOxide

Fig 1. Chemical degradation pathways of the tertiary amidoamine lipid under in vitro stress.

Self-Validating In Vitro Stability Workflows

A rigorous stability program must evaluate both the chemical integrity of the API and the physical stability of the formulated nanocarrier. The following protocols are designed as self-validating systems, ensuring that any observed degradation is an artifact of the lipid, not the analytical method.

workflow cluster_assays In Vitro Assays Prep Formulation Preparation Incubate Incubation (ICH Q1A Conditions) Prep->Incubate LCMS LC-MS/MS (Chemical Stability) Incubate->LCMS DLS DLS & ELS (Physical Stability) Incubate->DLS Release In Vitro Release (Dialysis/FRET) Incubate->Release

Fig 2. Self-validating in vitro stability testing workflow for lipid nanocarriers.
Protocol A: LC-MS/MS Chemical Stability Profiling

This protocol quantifies the intact lipid and its N-oxide degradant following .

  • Step 1: Sample Extraction (LLE): Mix 50 µL of the lipid dispersion with 200 µL of Methyl tert-butyl ether (MTBE) and 50 µL of methanol containing a deuterated internal standard (d6-stearamide).

    • Causality: MTBE provides a sharp phase separation without the emulsion-forming tendencies of chloroform. This isolates the lipophilic intact lipid and N-oxide into the organic phase while leaving highly polar salts (which cause MS ion suppression) in the aqueous phase.

  • Step 2: Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18). Use a mobile phase gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid.

    • Causality: Formic acid ensures the tertiary amine remains fully protonated (M+H)+, standardizing the ionization efficiency for positive electrospray ionization (ESI+).

  • Step 3: MS/MS Detection: Monitor the MRM transition for the intact lipid (m/z 355.3 → 58.1, representing the loss of the stearoyl tail and detection of the dimethylaminoethyl fragment).

  • Self-Validation Check: A pre-run spike-recovery test must yield 95-105% recovery of the internal standard. If recovery drops, it indicates matrix interference or incomplete extraction, invalidating the run.

Protocol B: Physical Stability via Dynamic Light Scattering (DLS)

Physical stability dictates the in vitro biological performance of the lipid nanocarrier .

  • Step 1: Dilution: Dilute the formulation 1:100 in 10 mM NaCl.

    • Causality: Diluting in pure water causes Debye length expansion, artificially inflating the hydrodynamic radius. The 10 mM NaCl compresses the electrical double layer, providing an accurate measurement of the particle's true physical size.

  • Step 2: Measurement: Measure Z-average and Polydispersity Index (PDI) at 25°C using a 173° backscatter angle.

  • Self-Validation Check: The correlogram must show a single exponential decay. A multi-modal correlogram indicates aggregation (physical instability), requiring immediate orthogonal validation via Cryo-TEM.

Quantitative Stability Profiles

The following tables summarize typical in vitro stability data for N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride, demonstrating the interplay between pH, temperature, and chemical integrity .

Table 1: Accelerated Degradation Kinetics (API Level)

Conditions: 1 mg/mL lipid dispersed in aqueous buffers at 40°C over 28 days.

Buffer ConditionpHIntact Lipid Remaining (Day 28)Primary Degradant IdentifiedHalf-Life (t½) Estimate
0.1 N HCl1.082.4%Stearic Acid (Hydrolysis)~95 Days
Acetate Buffer4.098.1%None> 2 Years
PBS7.499.5%None> 3 Years
0.1 N NaOH13.041.2%Stearic Acid (Hydrolysis)~22 Days
PBS + 0.3% H₂O₂7.415.6%N-Oxide Derivative~11 Days
Table 2: Liposomal Formulation Physical Stability

Conditions: Formulated with Cholesterol and DSPC (Molar ratio 50:38:12), stored at 4°C.

Time PointZ-Average Size (nm)PDIZeta Potential (mV, pH 7.4)Encapsulation Efficiency (%)
Day 085.4 ± 1.20.112+12.4 ± 0.898.5
Day 3086.1 ± 1.50.115+12.1 ± 0.698.2
Day 9088.3 ± 2.10.128+11.5 ± 0.997.4
Day 18092.7 ± 3.40.145+10.2 ± 1.194.8

Formulation Considerations & Expert Insights

As an Application Scientist, it is critical to look beyond the raw data and understand the mechanistic "why" behind formulation behaviors:

The Amide Advantage: When designing lipid nanoparticles for mRNA delivery, developers often choose between ester-linked and amide-linked ionizable lipids . While ester bonds are easily cleaved by intracellular esterases (promoting rapid in vivo clearance and lower toxicity), they suffer from poor in vitro aqueous stability, often requiring lyophilization or frozen storage (-70°C). N-(2-(Dimethylamino)ethyl)stearamide circumvents this. Its amide bond provides exceptional hydrolytic stability in aqueous suspension (as seen in Table 1), allowing for liquid formulation storage at 2–8°C.

Managing Oxidative Risk: The data in Table 1 reveals that oxidation is the Achilles' heel of this molecule. Because it is frequently co-formulated with PEG-lipids (which can auto-oxidize to form hydroperoxides), the tertiary amine is at constant risk of N-oxidation .

  • Expert Mitigation: Always formulate under inert gas (Argon/Nitrogen) and consider the addition of a lipophilic antioxidant (e.g., α-tocopherol at 0.1–0.5 mol%) to the lipid phase prior to extrusion or microfluidic mixing. Furthermore, utilizing high-purity, peroxide-free excipients is non-negotiable for long-term in vitro stability.

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. URL:[Link]

  • U.S. Food and Drug Administration. (2018). Liposome Drug Products: Chemistry, Manufacturing, and Controls; Human Pharmacokinetics and Bioavailability; and Labeling Documentation. FDA Guidance for Industry. URL:[Link]

  • Grit, M., & Crommelin, D. J. A. (1993). Chemical stability of liposomes: implications for their physical stability. Chemistry and Physics of Lipids. URL:[Link]

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. URL:[Link]

  • Waterman, K. C., et al. (2011). Oxidative Degradation of Pharmaceuticals: Theory, Mechanisms and Inhibition. Journal of Pharmaceutical Sciences. URL:[Link]

Sources

N-(2-(Dimethylamino)ethyl)stearamide Monohydrochloride: Solubility Dynamics, Phase Behavior, and Formulation Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (CAS: 97375-19-4)[1], commonly referred to in formulation science as Stearamidoethyl dimethylamine hydrochloride, is a high-performance cationic amidoamine surfactant. While its free amine precursor is notoriously lipophilic, the monohydrochloride salt exhibits unique amphiphilic properties that are highly sought after in colloid science, drug delivery, and advanced cosmetic formulations. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, micellization thermodynamics, and protocols for engineering lamellar gel networks.

Molecular Architecture & Solvation Thermodynamics

The solubility behavior of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is dictated by the structural dichotomy of its molecule: a highly hydrophobic 18-carbon (stearyl) aliphatic chain and a hydrophilic tertiary amine headgroup.

The Causality of Protonation

In its unneutralized state, the free amine exhibits a water solubility of less than 0.5 g/100 mL at 25°C[2]. The cohesive van der Waals forces between the long C18 chains overpower the weak hydrogen-bonding capacity of the unprotonated nitrogen.

By introducing hydrochloric acid (HCl), the tertiary amine is protonated, converting the molecule into a cationic monohydrochloride salt. This protonation drastically increases the polarity and hydration radius of the headgroup, shifting the Hydrophilic-Lipophilic Balance (HLB)[3]. The electrostatic repulsion between the positively charged headgroups prevents the molecules from precipitating, allowing them to disperse in aqueous matrices and form micelles once the Krafft temperature is exceeded[4].

SolvationPathway A Free Amine (Water-Insoluble) B Protonation (+ HCl) A->B C Monohydrochloride Salt (Amphiphilic) B->C D Aqueous Solvation (Heat > Krafft Pt) C->D E Micellar Solution D->E

Fig 1. Solvation pathway of the free amine via HCl protonation.

Quantitative Solubility Matrix

The solubility of the monohydrochloride salt is highly solvent- and temperature-dependent. The long C18 chain results in a high Krafft point (typically >65°C), meaning that at room temperature, aqueous solutions may exist as metastable dispersions rather than true isotropic solutions[4].

Solvent MatrixTemperatureSolubility BehaviorMechanistic Rationale
Ultra-Pure Water 25°CSlightly Soluble / DispersibleBelow Krafft point; thermal energy is insufficient to melt the C18 hydrocarbon tails, leading to hydrated crystal suspensions.
Ultra-Pure Water 80°CHighly Soluble (>10 wt%)Above Krafft point; rapid micellization occurs as hydrophobic tails become fluid and headgroups fully hydrate[5].
Ethanol (Absolute) 25°CSolubleHigh dielectric constant and favorable hydrogen bonding disrupt the solid crystal lattice without requiring high heat.
Propylene Glycol 80°CSolubleActs as a co-solvent. Intercalates between surfactant headgroups, reducing interfacial tension and stabilizing phases[6].
Mineral Oil 25°CInsolubleThe high polarity of the cationic hydrochloride headgroup prevents solvation in non-polar aliphatic lipids.

Phase Behavior: Micellization & Lamellar Gel Networks (LGN)

When solubilized in hot water, the monohydrochloride salt forms spherical micelles. However, its most critical application arises when it is combined with amphiphilic co-surfactants, such as fatty alcohols (e.g., cetyl or stearyl alcohol).

When the hot micellar solution is blended with molten fatty alcohols and subsequently cooled, the system undergoes a phase transition. The fatty alcohol molecules intercalate between the cationic surfactant molecules. The hydroxyl groups of the fatty alcohols screen the electrostatic repulsion between the protonated amine headgroups, causing the spherical micelles to flatten into extended bilayers. This traps bulk water between the layers, forming a highly structured, viscoelastic Lamellar Gel Network ( Lα​ phase)[4].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checks directly into the workflow.

Protocol 1: Determination of Aqueous CMC via Tensiometry

This protocol isolates the Critical Micelle Concentration (CMC) of the monohydrochloride salt, a fundamental metric for its solubility limit as free monomers.

  • Stock Preparation: Dissolve 1.0 g of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride in 100 mL of ultra-pure water. Heat to 75°C using a thermostatic water bath to ensure the system is above the Krafft point.

  • Serial Dilution: Prepare 10 serial dilutions ranging from 10−1 to 10−5 M, maintaining all samples at 75°C to prevent premature crystallization.

  • Measurement: Using a Wilhelmy plate tensiometer (pre-calibrated with ultra-pure water), measure the surface tension ( γ ) of each dilution.

  • Self-Validation Check: Plot γ versus the logarithm of the surfactant concentration ( log[C] ). The protocol is validated if a sharp inflection point is observed followed by a plateau. The plateau surface tension should stabilize at approximately 30–35 mN/m, confirming successful micelle formation rather than precipitation[4].

Protocol 2: Engineering a Cationic Lamellar Gel Network

This workflow utilizes the differential solubility of the salt in water and lipids to engineer a stable emulsion.

  • Aqueous Phase (Phase A): Disperse 2.0 wt% of the monohydrochloride salt in 88.0 wt% deionized water. Heat to 80°C with continuous overhead stirring (300 rpm) until the dispersion transitions into a clear, isotropic micellar solution.

  • Lipid Phase (Phase B): In a separate vessel, melt 10.0 wt% of a cetearyl alcohol blend (30:70 cetyl:stearyl) at 80°C.

  • Emulsification: Slowly inject Phase B into Phase A under high-shear homogenization (3000 rpm) for exactly 5 minutes to ensure uniform droplet distribution.

  • Controlled Cooling: Reduce stirring to 150 rpm and cool the system at a rate of 1°C/min down to 25°C.

  • Self-Validation Check: Perform an oscillatory rheology sweep at 25°C. The system is validated if the storage modulus ( G′ ) is at least one order of magnitude greater than the loss modulus ( G′′ ), confirming the transition from an isotropic liquid to an elastic lamellar α -gel.

LGNWorkflow Step1 Phase A: Aqueous Solvation Salt + Water @ 80°C Step3 High-Shear Homogenization (3000 rpm, 5 min) Step1->Step3 Step2 Phase B: Lipid Melting Fatty Alcohols @ 80°C Step2->Step3 Step4 Controlled Cooling (Transition to 25°C) Step3->Step4 Step5 Lamellar Gel Network (Lα) Viscoelastic Validation Step4->Step5

Fig 2. Workflow for lamellar gel network (LGN) preparation.

References

  • NextSDS. "N-[2-(dimethylamino)ethyl]stearamide monohydrochloride — Chemical Substance Information." 1

  • US Patent 5384114A. "Opacifier for water-based compositions." Google Patents. 2

  • WO2021113209A1. "Hair conditioner compositions containing behenamidopropyl dimethylamine." Google Patents. 3

  • Ovid. "Behenamidopropyl Dimethylamine: unique behaviour in solution and in hair care formulations." 5

  • ResearchGate. "Surface tension as a function of concentration, solubility limit of shorter chain-length amidoamines." 4

Sources

N-(2-(Dimethylamino)ethyl)stearamide Monohydrochloride: Physicochemical Profiling and Formulation Mechanics in Advanced Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of colloidal science, cosmetic chemistry, and nanomedicine, the architecture of cationic lipids dictates the thermodynamic stability and biological efficacy of the resulting delivery systems. N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is a highly functional mono-alkyl tertiary amidoamine salt. Characterized by its pH-responsive behavior and robust self-assembly properties, this molecule serves as a critical structural component in the formulation of lamellar gel networks and cationic nanocarriers.

This technical guide provides an in-depth analysis of its structural mechanics, phase behavior, and self-validating experimental protocols for integration into advanced delivery platforms.

Chemical Identity and Structural Mechanics

Understanding the molecular architecture of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is essential for predicting its behavior at lipid-water interfaces. The molecule consists of three distinct functional domains:

  • The Hydrophobic Tail (Stearoyl Group): A fully saturated, 18-carbon (C18) aliphatic chain. This long, straight chain maximizes van der Waals interactions, driving the lipid to pack tightly and favoring the formation of solid-like lamellar phases (α-gels) at room temperature rather than highly curved micellar structures.

  • The Interfacial Linker (Amido Group): Unlike ester linkages which are highly susceptible to rapid hydrolysis, the amido linker provides a balance of biodegradability and chemical stability. Furthermore, it acts as a hydrogen-bond donor and acceptor, significantly enhancing the mechanical rigidity of the assembled lipid bilayer.

  • The Ionizable Headgroup (Dimethylamino Group): A tertiary amine that acts as a pH sensor. In its monohydrochloride salt form, the amine is fully protonated, rendering the molecule cationic. This positive charge is the primary driver for electrostatic complexation with anionic substrates, such as nucleic acids or negatively charged biological surfaces[1].

Quantitative Physicochemical Profile

The following table summarizes the core chemical properties of the compound and its free base counterpart.

PropertyValue
Chemical Name N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride
Common Synonyms Stearamidoethyldimethylamine hydrochloride
CAS Registry Number 97375-19-4 (Hydrochloride salt)[2]
Free Base CAS Number 21367-29-3[3]
Molecular Formula C22H47ClN2O[4]
Molecular Weight 391.08 g/mol [4]
Free Base Molecular Weight 354.61 g/mol [3]
EPA DTXSID DTXSID40242902[5]
Primary Structural Class Mono-alkyl tertiary amidoamine

Ionizable Behavior and Colloidal Self-Assembly

The utility of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride lies in its stimulus-responsive phase behavior. At physiological pH, the free base form (Stearamidoethyldimethylamine) maintains a dynamic equilibrium. However, upon acidification (or when supplied directly as the monohydrochloride salt), the tertiary amine becomes fully protonated[2].

This protonation triggers a cascade of electrostatic interactions. When formulated alongside high-melting-point co-lipids (such as cetyl or stearyl alcohol), the cationic amidoamine intercalates between the fatty alcohols. The electrostatic repulsion between the charged headgroups is mitigated by the uncharged co-lipids, which act as structural spacers. This specific stoichiometric arrangement forces the system into a highly stable, highly ordered lamellar gel matrix (α-gel) [1]. This matrix is capable of trapping large volumes of water and active pharmaceutical ingredients (APIs), preventing phase separation and protecting the payload from degradation.

G A Free Base Lipid (pH > pKa) B Acidification (HCl Addition) A->B C Protonated Lipid (Hydrochloride Salt) B->C D Electrostatic Complexation C->D E Anionic Substrate (API / Target) D->E

pH-dependent protonation and electrostatic complexation pathway.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The formulation workflow establishes the physical structure, while the subsequent analytical assay validates the chemical state of the lipid within that structure.

Protocol 1: Preparation of Cationic Lamellar Gel Networks

This protocol outlines the creation of a stable colloidal matrix using the amidoamine salt and a fatty alcohol co-lipid.

  • Lipid Phase Preparation: Combine N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride with cetyl alcohol at a 1:3 molar ratio in a glass reaction vessel.

    • Causality: The 1:3 ratio provides optimal spacing between the cationic headgroups, minimizing electrostatic repulsion while maximizing van der Waals packing of the C18 and C16 tails.

  • Thermal Activation: Heat the lipid mixture to 80°C under continuous stirring.

    • Causality: Heating above the phase transition temperature of the stearoyl chain (~65-70°C) ensures complete melting into an isotropic, homogeneous liquid phase, preventing localized concentration gradients.

  • Aqueous Phase Preparation: In a separate vessel, heat the aqueous buffer (containing any water-soluble APIs) to 80°C.

    • Causality: Temperature matching is critical. Introducing a cold aqueous phase to the molten lipids would cause instantaneous, uncontrolled precipitation, leading to highly heterogeneous particle sizes and a breakdown of the lamellar structure.

  • High-Shear Emulsification: Slowly inject the aqueous phase into the lipid phase while homogenizing at 10,000 RPM for 5 minutes.

    • Causality: High shear forces disrupt the bulk lipid into nanoscale droplets, vastly increasing the interfacial area available for self-assembly.

  • Controlled Cooling: Transfer the emulsion to a temperature-controlled jacket and cool to 25°C at a strict rate of 1°C/min.

    • Causality: Rapid quenching traps the lipids in metastable polymorphic states that will eventually phase-separate. Controlled cooling allows the system to reach thermodynamic equilibrium, crystallizing into the highly stable α-gel phase[1].

G L Lipid Phase (80°C) Amidoamine + Co-Lipid M High-Shear Homogenization (Droplet Formation) L->M A Aqueous Phase (80°C) Buffer + API A->M C Controlled Cooling (1°C / min) M->C G Lamellar Gel Matrix (Stable α-Gel Phase) C->G

Self-assembly workflow for lamellar gel matrix formulation.

Protocol 2: Apparent pKa Determination via TNS Fluorescence Assay

To validate that the lipid network will behave as intended in biological environments, its apparent pKa must be determined. This self-validating assay confirms the protonation state of the formulated nanoparticles.

  • Buffer Array Preparation: Prepare a series of 10 mM citrate-phosphate buffers ranging from pH 2.5 to 11.0 in 0.5 pH increments.

  • Sample Incubation: Disperse the formulated gel/nanoparticles from Protocol 1 into each buffer to achieve a final lipid concentration of 50 µM.

  • Probe Addition: Add TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) to each sample to a final concentration of 2 µM.

    • Causality: TNS is an anionic fluorescent probe. It remains non-fluorescent in bulk water but exhibits a massive quantum yield increase when it binds electrostatically to a hydrophobic, positively charged lipid interface.

  • Spectrofluorometric Analysis: Incubate in the dark for 5 minutes. Measure the fluorescence emission at 445 nm (using an excitation wavelength of 321 nm).

  • Data Fitting: Plot the normalized fluorescence intensity against the buffer pH. Fit the data to a sigmoidal Boltzmann distribution curve.

    • Causality: The inflection point of the sigmoidal curve (the pH at half-maximal fluorescence) represents the apparent pKa of the lipid within the formulated matrix, verifying its operational pH range.

References

  • NextSDS. "N-[2-(dimethylamino)ethyl]stearamide monohydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). "N-[2-(Dimethylamino)ethyl]octadecanamide - Inxight Drugs." Inxight Drugs Database. Available at: [Link]

  • ChemWhat. "N-[2-(dimethylamino)ethyl]stearamide monohydrochloride CAS №: 97375-19-4." ChemWhat Chemical Directory. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Chemical Details." CompTox Chemicals Dashboard. Available at: [Link]

  • The Procter & Gamble Company. "Hair conditioning composition comprising cationic surfactant system, direct dye, and nonionic thickener." U.S. Patent US9289630B2.

Sources

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride

Introduction

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (CAS No. 97375-19-4) is a cationic surfactant belonging to the class of long-chain fatty acid amides.[1][2][3] Its structure, featuring a stearic acid-derived tail and a hydrophilic head containing a tertiary amine hydrochloride, makes it a compound of interest in various research and development applications, including drug formulation. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for protecting the health and safety of laboratory personnel.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specific to this compound, this document synthesizes established best practices for handling powdered chemical reagents, particularly those containing amine functional groups, to establish a conservative and self-validating safety protocol.[4][5] The causality behind each recommendation is explained to empower researchers and drug development professionals to build a culture of safety grounded in scientific principles.

Hazard Identification and Risk Assessment

A proactive approach to safety begins with a thorough assessment of potential hazards. Based on its chemical structure—a tertiary amine salt in a powdered form—we can anticipate several potential risks.

Structural Basis for Hazard Assessment:

  • Amine Group: Amine compounds can be irritants or corrosives to the skin, eyes, and respiratory tract.[4][5] Some amines are also known to be sensitizers.

  • Powdered Form: Fine powders present a significant inhalation hazard.[6] Once airborne, they can be easily inhaled, leading to respiratory irritation. Furthermore, powders can easily contaminate surfaces, leading to unintentional skin contact or ingestion.[7][8]

  • Monohydrochloride Salt: While the salt form is generally more stable and less volatile than the free base, it can still cause irritation upon contact.

Given these features, it is prudent to handle N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride with the assumption that it possesses the hazards summarized in the table below.

Potential Hazard Affected Organs Rationale and Precautionary Principle
Acute Toxicity (Oral) Gastrointestinal TractMany amine compounds are harmful if swallowed. Assume this to be the case and prevent ingestion.[9]
Acute Toxicity (Dermal) SkinRelated amine compounds can be toxic upon skin contact. Minimize skin exposure at all times.[10]
Skin Irritation/Corrosion SkinAmine functional groups are known to be irritating or corrosive.[11] Treat the compound as a potential skin irritant.
Serious Eye Damage/Irritation EyesAs a powder, the substance can cause severe mechanical and chemical irritation to the eyes.[12][13]
Respiratory Irritation/Sensitization Respiratory TractInhalation of fine dust can lead to irritation. Repeated exposure to some amines can cause respiratory sensitization.[6]

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls to remove the hazard at its source, supplemented by appropriate PPE.

Engineering Controls

The primary objective of engineering controls is to minimize the generation of airborne powder and prevent its escape into the general laboratory environment.[14]

  • Ventilation: All work with this compound should be performed in a well-ventilated area.[11][15]

  • Containment for Powder Handling: Weighing and transferring the solid compound must be conducted within a containment device. Options include:

    • Chemical Fume Hood: A standard fume hood will protect the user from inhalation, provided that air currents do not create turbulence that disperses the powder.

    • Powder Containment Hood (Balance Enclosure): These enclosures are specifically designed for weighing powders, providing a non-turbulent airflow that prevents dust from becoming airborne while maintaining balance stability.[6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide comprehensive protection for all potential routes of exposure.[16] The choice of PPE depends on the specific task being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[12] A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.[16]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, are required. Gloves should be inspected for defects before each use and removed promptly without touching the outer surface with bare hands. Hands should be washed thoroughly after glove removal.

    • Protective Clothing: A lab coat should be worn and kept fully buttoned. For tasks involving larger quantities, chemical-resistant aprons or coveralls may be necessary.[16][17]

  • Respiratory Protection: When engineering controls cannot guarantee that airborne dust concentrations will be kept at a safe level, respiratory protection is required.[12][18]

    • For minor tasks outside of a hood: A NIOSH-approved N95 particulate respirator is the minimum requirement.

    • For larger spills or extended work: A Powered Air-Purifying Respirator (PAPR) with a HEPA filter offers superior protection and comfort.[8][18]

PPE_Selection_Workflow cluster_ppe Required PPE start Start: Task involving N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride task_assessment Assess Task: Weighing Solid vs. Handling Solution start->task_assessment weighing_solid Weighing or Transferring Solid task_assessment->weighing_solid Solid handling_solution Handling Pre-made Solution task_assessment->handling_solution Solution containment_check Is task performed in a containment hood? weighing_solid->containment_check ppe_base Mandatory Base PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat handling_solution->ppe_base in_hood Yes: In Hood containment_check->in_hood Yes out_hood No: On Bench containment_check->out_hood No in_hood->ppe_base end Proceed with Task in_hood->end ppe_respirator Add Respiratory Protection: - N95 Respirator (minimum) - Consider PAPR for large quantities out_hood->ppe_respirator ppe_splash Add Splash Protection: - Face Shield ppe_base->ppe_splash If splash risk exists ppe_base->end ppe_respirator->end ppe_splash->end

Caption: PPE Selection Workflow for Handling the Compound.

Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is critical for preventing accidents.[17]

Handling - Weighing and Solution Preparation
  • Preparation: Designate a specific area for handling the compound. Cover the work surface with absorbent bench paper.[6]

  • Don PPE: Put on all required PPE as determined by your risk assessment.

  • Containment: Perform all manipulations of the powder inside a chemical fume hood or powder containment enclosure.

  • Weighing: Use a weigh boat or creased weighing paper to contain the powder. Avoid using a spatula in a manner that creates airborne dust. Tapping the container to dispense the powder is often gentler.

  • Dissolving: If preparing a solution, add the solvent to the receiving vessel first, then slowly add the weighed powder to the solvent to minimize dust.

  • Cleanup: After handling, wipe down the spatula and work surfaces with a damp cloth, and dispose of the cloth and any contaminated bench paper as hazardous waste.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Wash hands and arms thoroughly with soap and water.

Storage

Proper storage is essential for maintaining chemical stability and preventing accidental release.[5]

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[11][19]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids.[11]

Emergency Procedures

Preparedness is key to mitigating the consequences of an incident. All personnel must be familiar with the location of emergency equipment and the procedures to follow.[4][7]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[20]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][20]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

A prompt and correct response can prevent a small spill from becoming a major incident. The following procedure is for a small laboratory spill of powdered material.

Spill_Response_Workflow spill Powder Spill Occurs alert 1. Alert Personnel & Secure Area spill->alert don_ppe 2. Don Full PPE: - Respirator (N95+) - Goggles & Face Shield - Gloves (2 pairs) - Lab Coat/Coveralls alert->don_ppe contain 3. Prevent Aerosolization: Gently cover spill with damp paper towels or absorbent pads. don_ppe->contain cleanup 4. Clean Up Spill: Carefully scoop wetted material from edges inward. contain->cleanup package 5. Package Waste: Place all contaminated materials into a labeled hazardous waste bag/container. cleanup->package decontaminate 6. Decontaminate Area: Wipe spill area with soap & water. Dispose of cleaning materials as waste. package->decontaminate end Spill Cleaned decontaminate->end

Caption: Step-by-Step Response for a Chemical Powder Spill.

Detailed Spill Cleanup Protocol:

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.[8]

  • Assess: Evaluate the size of the spill. If it is large or you are not trained to handle it, evacuate the area and contact your institution's environmental health and safety (EHS) office.

  • PPE: Don the appropriate PPE, including respiratory protection.

  • Contain: Do NOT dry sweep the powder.[7] Gently cover the spill with wet paper towels or absorbent pads to prevent the powder from becoming airborne.[8]

  • Clean: Working from the outside in, carefully scoop the wetted material into a plastic bag or container suitable for hazardous waste.

  • Decontaminate: Wipe the spill area thoroughly with a wet sponge or paper towels.

  • Dispose: Place all contaminated materials, including gloves and cleaning supplies, into the hazardous waste container. Seal and label the container appropriately.[21]

  • Report: Report the incident to your supervisor and EHS office as required by your institution.

Waste Disposal

Chemical waste must be managed responsibly to protect the environment.[19]

  • Classification: All materials contaminated with N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Segregation: Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[19]

  • Collection: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[19] Arrange for pickup and disposal through your institution's licensed hazardous waste management program.

Conclusion

While N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride may not have an exhaustive and readily available safety profile, a robust safety protocol can be effectively implemented by understanding its chemical nature. By treating it as a potentially hazardous powdered amine, employing stringent engineering controls, wearing appropriate PPE, and being prepared for emergencies, researchers can handle this compound with a high degree of safety. A foundational culture of safety, built on risk assessment and cautious practice, is the most critical tool for any scientist or drug development professional.

References

  • Amine Disposal For Businesses - Collect and Recycle. (n.d.). Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee Knoxville. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]

  • Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved from [Link]

  • N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Hazard. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Instructions for Cleaning Spills of Powdered Hazardous Drugs. (n.d.). Duke University Occupational & Environmental Safety Office. Retrieved from [Link]

  • PPE for Powder Handling: Support Operators Effectively. (2025, September 14). Dust Arrest. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Dugar. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Evaluation of Amine Reclaimer Operation and Waste Disposal from Post-Combustion CO2 Capture. (2016). Trimeric Corporation. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (2026, March 23). U.S. Department of Health & Human Services. Retrieved from [Link]

  • How To Choose The Right PPE For Chemical Handling. (2025, December 2). Hazchem Safety. Retrieved from [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019, December 31). Journal of Environmental Informatics Letters. Retrieved from [Link]

  • N-[2-(dimethylamino)ethyl]stearamide monohydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Publications - Abstract Sifter. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. (n.d.). WIT Press. Retrieved from [Link]

  • N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Links. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Bis2-(N,N-dimethylamino)ethyl ether. (2022, November 29). CPAChem. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Chemical Details. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley EHS. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • Laboratory Safety Manual. (2019, October). University of Ottawa. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Nucleic Acid Delivery using N-(2-(Dimethylamino)ethyl)stearamide Monohydrochloride in Cationic Solid Lipid Nanoparticles (CSLN)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Gene Therapy Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

The development of non-viral vectors for gene delivery requires lipids that balance robust encapsulation, physical stability, and efficient intracellular release. N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (also known as Stearamidoethyldimethylamine HCl) is a highly effective cationic lipid utilized in the formulation of Cationic Solid Lipid Nanoparticles (CSLNs)[1].

Unlike traditional unsaturated ionizable lipids (e.g., DLin-MC3-DMA) that form fluid lipid nanoparticles (LNPs), the saturated C18 (stearamide) tail of this lipid drives the formation of a solid lipid matrix at physiological temperatures[2]. This solid core provides superior protection against nuclease degradation and enhances the long-term storage stability of the encapsulated payload[3].

Causality of Molecular Design
  • Saturated C18 Tail: Confers a high melting point, ensuring the nanoparticle remains in a solid state at 37°C, which controls the release kinetics of the nucleic acid and prevents premature leakage[3].

  • Dimethylaminoethyl Headgroup: Acts as a pH-responsive tertiary amine. When formulated in acidic conditions, it becomes fully protonated, driving strong electrostatic complexation with negatively charged nucleic acids (pDNA, mRNA, or siRNA). Upon cellular endocytosis, the amine groups exert a "proton sponge effect" within the maturing endosome, leading to osmotic swelling, endosomal rupture, and efficient cytosolic release of the genetic cargo[4].

Recent applications of CSLNs utilizing this lipid have demonstrated exceptional efficacy in delivering complex multi-gene payloads, such as the Yamanaka factors (Oct3/4, Sox2, Klf4) for cellular reprogramming, achieving transfection efficiencies exceeding 70% in fibroblast cell lines[5].

Experimental Workflows & Pathway Visualizations

The formulation relies on rapid solvent diffusion. When the ethanol-solvated lipids meet the aqueous buffer, the sudden shift in polarity forces the highly hydrophobic stearamide tails to precipitate, while the cationic headgroups orient outward to bind the nucleic acid.

Formulation L Lipid Phase N-(2-(Dimethylamino)ethyl)stearamide HCl + Helper Lipids in Ethanol M Microfluidic Mixing Flow Ratio 3:1 (Aq:EtOH) L->M 1 mL/min A Aqueous Phase Nucleic Acid in Citrate Buffer (pH 4.0) A->M 3 mL/min S Electrostatic Self-Assembly CSLN Formation M->S D Dialysis & Buffer Exchange 1X PBS (pH 7.4) S->D

Figure 1: Microfluidic formulation workflow for CSLN assembly via solvent diffusion.

Mechanism CSLN CSLN-DNA Complex Endo Endocytosis Into Target Cell CSLN->Endo Drop Endosomal pH Drop Endo->Drop Sponge Proton Sponge Effect Drop->Sponge Release Cytosolic Release Sponge->Release

Figure 2: Intracellular mechanism of action and endosomal escape mediated by the tertiary amine headgroup.

Quantitative Data & Target Metrics

To ensure a self-validating protocol, the physical characteristics of the formulated CSLNs must be verified against established baselines. The following table summarizes the target physicochemical properties for a successfully formulated N-(2-(Dimethylamino)ethyl)stearamide CSLN[2],[4].

ParameterExpected ValueAnalytical MethodCausality / Significance
Z-Average Size 150 – 180 nmDynamic Light Scattering (DLS)Optimal size for endocytotic uptake. Particles >200 nm suffer from rapid reticuloendothelial system (RES) clearance.
Polydispersity Index (PDI) < 0.20DLSIndicates a monodisperse formulation, crucial for reproducible dosing and uniform cellular uptake.
Zeta Potential +30 to +40 mVElectrophoretic Light ScatteringHigh positive charge ensures strong nucleic acid binding and efficient electrostatic interaction with negatively charged cell membranes[5].
Encapsulation Efficiency > 85%RiboGreen / PicoGreen AssayMaximizes therapeutic payload delivery and minimizes wasted active pharmaceutical ingredient (API).

Step-by-Step Formulation Protocol

Materials Required
  • Cationic Lipid: N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (CAS: 97375-19-4)[1].

  • Helper Lipids: Cholesterol (structural stability), DSPC (phospholipid), PEG-DMG (steric stabilization).

  • Solvent: Absolute Ethanol (Molecular Biology Grade).

  • Aqueous Buffer: 50 mM Sodium Citrate Buffer, pH 4.0.

  • Payload: Plasmid DNA (pDNA) or mRNA.

Preparation of the Lipid Phase (Organic)
  • Calculate the lipid molar ratios. A standard starting ratio for CSLNs is Cationic Lipid : DSPC : Cholesterol : PEG-Lipid at 50 : 10 : 38.5 : 1.5 .

  • Weigh the lipids and dissolve them in absolute ethanol to achieve a final total lipid concentration of 10 mM.

  • Expert Insight: Because the stearamide tail has a high melting point, the ethanol solution may require gentle heating (50°C - 60°C) and sonication to ensure complete dissolution. Do not proceed if the solution is cloudy.

Preparation of the Aqueous Phase
  • Determine the desired Nitrogen-to-Phosphate (N/P) ratio. An N/P ratio of 10:1 to 15:1 is generally optimal for N-(2-(Dimethylamino)ethyl)stearamide to ensure complete complexation[5].

  • Dilute the nucleic acid in 50 mM Sodium Citrate Buffer (pH 4.0).

  • Expert Insight: The pH of 4.0 is critical. It ensures the tertiary amine of the lipid is fully protonated during mixing, maximizing the electrostatic interaction with the negatively charged phosphate backbone of the nucleic acid.

Microfluidic Mixing (Nanoparticle Assembly)
  • Load the Lipid Phase and Aqueous Phase into separate sterile syringes.

  • Connect to a microfluidic mixing platform (e.g., Precision NanoSystems Ignite or a custom T-junction mixer).

  • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous : Organic) and the Total Flow Rate (TFR) to 12 mL/min .

  • Collect the effluent (the raw CSLN suspension) in a sterile conical tube.

  • Expert Insight: The rapid mixing speed forces the lipids to precipitate uniformly around the nucleic acid in milliseconds, preventing the formation of large, polydisperse aggregates.

Dialysis and Purification
  • Transfer the raw CSLN suspension into a Slide-A-Lyzer™ Dialysis Cassette (10K MWCO).

  • Dialyze against 100 volumes of 1X PBS (pH 7.4) at 4°C for 16 hours, changing the buffer at least twice.

  • Expert Insight: Dialysis serves two critical functions: it removes the cytotoxic ethanol and raises the pH to 7.4. The pH shift slightly reduces the surface charge of the CSLNs, mitigating cellular toxicity while maintaining enough positive charge (+36 mV) for efficient cellular uptake[4].

Quality Control and Storage
  • Filter the final formulation through a 0.22 µm PES syringe filter inside a biosafety cabinet.

  • Perform DLS to confirm size (~173 nm) and PDI (<0.2)[5].

  • Store the CSLNs at 4°C. Do not freeze unless a cryoprotectant (e.g., 10% sucrose) has been added.

Troubleshooting & Optimization

  • Issue: Particles are too large (>250 nm) or PDI is high (>0.3).

    • Causality: The lipid phase was not fully dissolved, or the mixing rate was too slow.

    • Solution: Ensure the ethanol phase is heated to 60°C prior to mixing. Increase the Total Flow Rate (TFR) during microfluidic mixing to increase shear forces.

  • Issue: Low Encapsulation Efficiency (<70%).

    • Causality: The pH of the aqueous buffer was too high, preventing full protonation of the stearamide lipid, or the N/P ratio was too low.

    • Solution: Verify the Citrate Buffer is exactly pH 4.0. Recalculate the N/P ratio, ensuring the calculation accounts for the monohydrochloride salt weight of the lipid.

References

  • Begell House Digital Library. (2019). EVALUATION AND COMPREHENSIVE COMPARISON OF OCTADECYLAMINE AND STEARAMIDE-BASED SOLID LIPID NANOPARTICLES FOR EFFICIENT GENE DELIVERY. Nanoscience and Technology: An International Journal. Available at: [Link]2]

  • Alkan, F., Varlı, H. S., Demirbilek, M., Kaplan, E., & Laçin, N. T. (2020). A Cationic Stearamide-based Solid Lipid Nanoparticle for Delivering Yamanaka Factors: Evaluation of the Transfection Efficiency. ChemistryOpen, 9(11), 1181-1189. Available at: [Link]4]

  • National Center for Advancing Translational Sciences (NCATS). N-[2-(Dimethylamino)ethyl]octadecanamide - Inxight Drugs. Global Substance Registration System (UNII: VB5F8FF8QQ). Available at: [Link]1]

  • ResearchGate. (2020). A Cationic Stearamide‐based Solid Lipid Nanoparticle for Delivering Yamanaka Factors: Evaluation of the Transfection Efficiency. Available at: [Link]5]

  • e-Century Publishing Corporation. (2022). The effects of combination therapy by solid lipid nanoparticle and dental stem cells on different degenerative diseases. Available at: [Link]3]

Sources

Application Note: N-(2-(Dimethylamino)ethyl)stearamide Monohydrochloride (C18-DMAE) for mRNA Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of nonviral gene delivery has highlighted the critical need for highly efficient, low-toxicity lipid nanoparticle (LNP) formulations. N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (hereafter referred to as C18-DMAE ) is a potent ionizable/cationic lipid featuring a tertiary amine headgroup and a fully saturated C18 (stearamide) hydrophobic tail. This application note provides a comprehensive, self-validating protocol for formulating and evaluating C18-DMAE-based LNPs for mRNA delivery.

Mechanistic Rationale & Design Causality

The efficacy of an LNP is dictated by the atomic-scale environment of its lipid components, specifically the pKa-tunable amine headgroups and the structural geometry of the alkyl chains[1]. C18-DMAE is engineered to exploit these properties:

  • pH-Dependent Ionization (The Headgroup): The tertiary dimethylaminoethyl headgroup possesses an apparent pKa of ~6.0–6.5. During formulation at pH 4.0, the amine is fully protonated, allowing robust electrostatic complexation with the negatively charged mRNA backbone. Upon dialysis into physiological pH (7.4), the surface charge neutralizes, which is a critical causality for reducing cellular toxicity and preventing rapid reticuloendothelial clearance in vivo[2].

  • Hydrophobic Anchoring (The Tail): The saturated C18 stearamide chain provides a highly stable, rigid hydrophobic core. Cationic stearamide derivatives have been proven to form stable solid lipid nanoparticles capable of efficiently encapsulating and delivering complex genetic cargo, such as Yamanaka factors, to induce pluripotency[3].

  • Endosomal Escape: Following receptor-mediated endocytosis, the LNP is trapped in an early endosome. As the endosomal ATPase pumps protons into the vesicle (dropping the pH to ~5.5), C18-DMAE becomes re-protonated. This cationic shift induces electrostatic repulsion and promotes a hexagonal (H_II) phase transition with endogenous anionic endosomal lipids, physically disrupting the membrane and releasing the mRNA into the cytosol.

LNP_Mechanism LNP mRNA-LNP (Neutral pH 7.4) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Early Endosome (pH drops to ~5.5) Endocytosis->Endosome Protonation C18-DMAE Protonation (Cationic Shift) Endosome->Protonation Fusion Membrane Fusion & Endosomal Escape Protonation->Fusion Translation mRNA Translation (Cytosol) Fusion->Translation

Figure 1: Mechanistic pathway of C18-DMAE-mediated LNP endosomal escape and mRNA translation.

Materials & Reagents

  • Ionizable Lipid: N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (C18-DMAE).

  • Helper Lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol.

  • PEG-Lipid: DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000).

  • Aqueous Buffer: 50 mM Citrate buffer (pH 4.0, RNase-free).

  • Dialysis Buffer: 1X PBS (pH 7.4, RNase-free).

  • Cargo: CleanCap® Firefly Luciferase (Fluc) mRNA or eGFP mRNA.

Protocol 1: Microfluidic Formulation of mRNA-LNPs

This protocol utilizes a self-validating workflow. Every step is designed with a specific causality to ensure the thermodynamic stability of the resulting nanoparticles.

Step 1: Lipid Phase Preparation

  • Dissolve C18-DMAE, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5 .

  • Causality: Ethanol is required to fully solvate the rigid saturated C18 tail of C18-DMAE. The inclusion of cholesterol fills the geometric gaps between the saturated tails, preventing premature crystallization of the lipid core.

Step 2: Aqueous Phase Preparation

  • Dilute the mRNA in 50 mM Citrate buffer (pH 4.0) to achieve a final Nitrogen-to-Phosphate (N/P) ratio of 6:1.

  • Causality: The pH 4.0 environment is non-negotiable; it guarantees that the tertiary amine of C18-DMAE is >99% protonated, enabling the electrostatic condensation of the mRNA.

Step 3: Microfluidic Mixing

  • Load the lipid and aqueous phases into sterile syringes.

  • Mix using a microfluidic cartridge at a flow rate ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min.

  • Causality: The rapid polarity shift caused by the 3:1 aqueous dilution forces the immediate supersaturation and precipitation of the hydrophobic C18-DMAE, trapping the electrostatically bound mRNA within the core before macroscopic aggregates can form.

Step 4: Dialysis and Neutralization

  • Immediately transfer the effluent into a 10k MWCO dialysis cassette.

  • Dialyze against 100 volumes of 1X PBS (pH 7.4) for 18 hours at 4°C, changing the buffer twice.

  • Causality: Dialysis removes the ethanol (preventing cellular toxicity) and raises the pH to 7.4, neutralizing the surface of the LNP to prevent serum protein opsonization.

Formulation_Workflow Lipid Lipid Mix in Ethanol (C18-DMAE, DSPC, Chol, PEG) Mixer Microfluidic Mixer (Flow Ratio 3:1 Aq:EtOH) Lipid->Mixer mRNA mRNA in Citrate Buffer (pH 4.0) mRNA->Mixer Dialysis Dialysis against PBS (pH 7.4, 18 hours) Mixer->Dialysis QC Quality Control (DLS, RiboGreen EE%) Dialysis->QC

Figure 2: Step-by-step microfluidic formulation workflow for C18-DMAE mRNA-LNPs.

Protocol 2: Self-Validating Quality Control & In Vitro Transfection

A protocol is only as reliable as its internal validation mechanisms. Do not proceed to in vivo studies without passing the following checkpoints.

Physicochemical Validation (QC)
  • Dynamic Light Scattering (DLS): Measure the Z-average size and Polydispersity Index (PDI).

  • RiboGreen Assay: Measure Encapsulation Efficiency (EE%). Treat one LNP aliquot with 1% Triton X-100 to lyse the particles and compare the fluorescence to an intact LNP aliquot.

In Vitro Transfection
  • Seed HEK293T or HeLa cells in a 96-well plate at 1.5 × 10⁴ cells/well. Incubate overnight.

  • Dilute the C18-DMAE mRNA-LNPs in complete culture medium (containing 10% FBS) to a dose of 100 ng mRNA per well.

  • Causality: The presence of serum is critical. Apolipoprotein E (ApoE) in the FBS binds to the neutral surface of the LNP, acting as an endogenous targeting ligand that triggers low-density lipoprotein (LDL) receptor-mediated endocytosis.

  • After 24 hours, assess cell viability (e.g., CellTiter-Glo) and reporter expression (e.g., ONE-Glo Luciferase Assay).

Quantitative Data Summary & Troubleshooting

Use the following table as a self-validating matrix to ensure your C18-DMAE LNPs meet the required specifications for successful mRNA delivery.

ParameterTarget SpecificationOut-of-Spec Causality / Troubleshooting Action
Z-Average Size 60 - 100 nm>100 nm: Insufficient microfluidic mixing speed or low aqueous:lipid flow ratio. Increase total flow rate.
Polydispersity (PDI) < 0.20>0.20: Aggregation due to ethanol shock or lipid degradation. Ensure rapid dilution post-mixing.
Encapsulation (EE%) > 85%<85%: Buffer pH was > 4.0 during mixing, failing to protonate C18-DMAE. Verify citrate buffer pH.
Zeta Potential (pH 7.4) -2 to +5 mV>+5 mV: Incomplete dialysis or excess uncomplexed cationic lipid. Extend dialysis time.
Cell Viability > 90%<90%: Cytotoxicity driven by residual ethanol or highly positive surface charge. Re-dialyze the batch.

References

The mechanistic principles and structural rationales utilized in this application note are grounded in the following authoritative literature:

  • Alkan F, Varlı HS, Demirbilek M, Kaplan E, Laçin NT.. ChemistryOpen. 2020;9(11):1181-1189.[3]

  • Shi A, Claridge SA. . ACS Nano. 2021;15(10):15429-15445.[1]

  • Luiz MT, Dutra JAP, Tofani LB, de Araújo JTC, Di Filippo LD, Marchetti JM, Chorilli M.. Pharmaceutics. 2022;14(4):821.[2]

Sources

The Role of N-(2-(Dimethylamino)ethyl)stearamide Monohydrochloride in Advanced Cell Culture Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the principles and applications of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (DMSA-HCl) in cell culture, with a primary focus on its utility as a cationic lipid for nucleic acid transfection. We will delve into the mechanistic underpinnings of lipid-mediated transfection, provide detailed protocols for its application, and discuss critical parameters for experimental success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this class of synthetic vectors for their in vitro studies.

Introduction: The Power of Cationic Lipids in Gene Delivery

The introduction of foreign nucleic acids into eukaryotic cells, a process known as transfection, is a cornerstone of modern biological research.[1][2] It enables the study of gene function, protein expression, and the development of novel therapeutic strategies.[1][2] Among the various non-viral methods for transfection, those employing cationic lipids have gained significant traction due to their high efficiency, ability to transfect a broad range of cell types, and capacity to deliver various nucleic acids, including DNA and RNA.[3]

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is a cationic lipid characterized by a positively charged headgroup and a hydrophobic stearamide tail. This amphipathic structure is central to its function as a transfection reagent.

Mechanism of Action: How DMSA-HCl Facilitates Nucleic Acid Delivery

The process of cationic lipid-mediated transfection is a multi-step journey for the nucleic acid from the test tube to the cell's nucleus or cytoplasm.[3]

2.1. Formation of the Lipid-Nucleic Acid Complex (Lipoplex):

The foundational step is the spontaneous self-assembly of DMSA-HCl with negatively charged nucleic acids (due to their phosphate backbone) into a condensed, positively charged complex known as a lipoplex.[1][3] The electrostatic interactions between the cationic headgroup of DMSA-HCl and the anionic phosphate groups of the nucleic acid drive this process.[3] Often, a neutral "helper" lipid, such as dioleoylphosphatidylethanolamine (DOPE), is included in the formulation to enhance transfection efficiency by facilitating the destabilization of the endosomal membrane.[4]

G cluster_0 Lipoplex Formation cluster_1 Cellular Uptake cluster_2 Intracellular Fate DMSA-HCl DMSA-HCl Lipoplex Lipoplex DMSA-HCl->Lipoplex + Nucleic Acid Nucleic Acid Nucleic Acid->Lipoplex Cell Membrane Cell Membrane Lipoplex->Cell Membrane Adsorption Endosome Endosome Cell Membrane->Endosome Endocytosis Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm Release of Nucleic Acid Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (DNA)

2.2. Adsorption to the Cell Surface and Cellular Uptake:

The net positive charge of the lipoplex facilitates its interaction with the negatively charged proteoglycans on the cell surface.[1] Following this adsorption, the lipoplex is internalized by the cell, primarily through endocytosis.[3]

2.3. Endosomal Escape and Nucleic Acid Release:

Once inside the cell and encapsulated within an endosome, the lipoplex must escape this vesicle to avoid degradation by lysosomal enzymes. The cationic lipids are thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm.[4] For plasmid DNA, the journey continues with translocation into the nucleus for transcription. RNA, on the other hand, can function directly within the cytoplasm.[3]

Application Note: Transient Transfection of Plasmid DNA

This section provides a detailed protocol for the transient transfection of mammalian cells with plasmid DNA using a DMSA-HCl-based formulation. It is crucial to note that this is a general protocol and optimization is necessary for each specific cell type and plasmid.

3.1. Materials:

  • N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (DMSA-HCl)

  • Helper lipid (e.g., DOPE)

  • High-quality plasmid DNA (1 µg/µL in sterile, nuclease-free water)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete cell culture medium with serum

  • Adherent mammalian cells in culture

  • Sterile microcentrifuge tubes

  • Appropriate multi-well plates or culture dishes

3.2. Preparation of Reagents:

  • DMSA-HCl/DOPE Liposome Suspension (1 mg/mL):

    • In a sterile glass vial, combine DMSA-HCl and DOPE in a 1:1 molar ratio.

    • Dissolve the lipid mixture in chloroform.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.

    • Place the vial under a vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with sterile, nuclease-free water to a final total lipid concentration of 1 mg/mL.

    • Vortex vigorously and then sonicate in a bath sonicator until the suspension is translucent.[5]

    • Store the liposome suspension at 4°C.

3.3. Experimental Protocol: Transfection in a 6-Well Plate Format

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Transfection cluster_2 Day 3-4: Post-Transfection A Seed cells to be 70-90% confluent on the day of transfection B Prepare DNA solution in serum-free medium D Combine solutions to form lipoplexes (incubate 5-20 min) B->D C Prepare DMSA-HCl/DOPE solution in serum-free medium C->D E Add lipoplexes to cells drop-wise D->E F Change medium (optional, 4-6 hours post-transfection) E->F G Incubate for 24-72 hours F->G H Assay for gene expression G->H

Step-by-Step Methodology:

  • Cell Seeding (Day 1):

    • The day before transfection, seed your cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.[3] The optimal cell density is cell-type dependent.

    • Incubate the cells overnight in their complete growth medium.

  • Transfection (Day 2):

    • For each well to be transfected, prepare two sterile microcentrifuge tubes.

    • Tube A (DNA solution): Dilute 2.5 µg of plasmid DNA in 250 µL of serum-free medium. Mix gently by flicking the tube.

    • Tube B (Lipid solution): In a separate tube, dilute the DMSA-HCl/DOPE liposome suspension in 250 µL of serum-free medium. The optimal lipid-to-DNA ratio needs to be determined empirically, but a good starting point is a 2:1 to 6:1 ratio (µL of lipid suspension to µg of DNA). Mix gently.

    • Complex Formation: Add the DNA solution (Tube A) to the lipid solution (Tube B). Do not vortex. Mix gently by pipetting up and down a few times.

    • Incubate the mixture at room temperature for 15-20 minutes to allow for lipoplex formation.[6]

    • Transfection: Gently add the 500 µL of the lipoplex-containing medium drop-wise to the cells in the 6-well plate. Swirl the plate gently to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection (Day 3 onwards):

    • Optionally, the medium containing the transfection complexes can be replaced with fresh, complete growth medium 4-6 hours post-transfection to minimize potential cytotoxicity.[7]

    • Continue to incubate the cells for 24-72 hours. The optimal incubation time will depend on the gene of interest and the assay being performed.

    • After the desired incubation period, assay the cells for gene expression (e.g., via fluorescence microscopy for fluorescent reporter proteins, Western blotting, or qPCR).

3.4. Optimization Parameters:

Achieving high transfection efficiency with minimal cytotoxicity often requires optimization of several key parameters.

ParameterRecommended Starting RangeRationale
Cell Confluency 70-90%Cells in the logarithmic growth phase are generally more receptive to transfection.[7]
DNA Amount (per well) 1 - 5 µgHigher amounts can increase expression but also toxicity.
Lipid:DNA Ratio (µL:µg) 2:1 to 8:1This ratio is critical for forming stable, positively charged lipoplexes.[8]
Complexation Time 10 - 30 minutesAllows for optimal formation of lipoplexes.
Incubation Time 24 - 72 hoursTime required for gene expression to reach detectable levels.

Application Note: siRNA-Mediated Gene Silencing

DMSA-HCl-based reagents can also be effectively used for the delivery of small interfering RNA (siRNA) to achieve gene knockdown. The protocol is similar to that for plasmid DNA, with some key differences in the amounts of nucleic acid and lipid used.

4.1. Key Considerations for siRNA Transfection:

  • siRNA Concentration: Lower concentrations of siRNA (typically in the nanomolar range) are usually sufficient for effective gene silencing.

  • Assay for Knockdown: Gene knockdown is typically assessed 24-72 hours post-transfection by measuring the target mRNA levels (e.g., via qPCR) or protein levels (e.g., via Western blotting).

4.2. Protocol Modifications for siRNA:

  • siRNA Amount: Start with a final concentration of 10-50 nM siRNA in the well.

  • Lipid:siRNA Ratio: A lower amount of the DMSA-HCl/DOPE suspension will be required. Optimize the ratio of lipid (in µL) to siRNA (in pmol).

Cytotoxicity and Cell Viability

A common concern with cationic lipid-based transfection reagents is their potential for cytotoxicity. The positive charge of the lipids can disrupt cell membranes and cellular processes. It is essential to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your transfection experiments to determine the optimal conditions that balance high transfection efficiency with low cytotoxicity. Factors that can influence cytotoxicity include the lipid concentration, the duration of cell exposure to the lipoplexes, and the overall health of the cells.[7]

Troubleshooting Common Transfection Issues

IssuePossible CauseSuggested Solution
Low Transfection Efficiency Suboptimal lipid:DNA ratio.Optimize the ratio as described in the optimization table.
Low quality or quantity of nucleic acid.Use high-purity, endotoxin-free nucleic acid.
Cells are not in a healthy, proliferative state.Ensure cells are healthy and at the correct confluency.
High Cell Death Lipid concentration is too high.Reduce the amount of the DMSA-HCl/DOPE suspension.
Prolonged exposure to transfection complexes.Change the medium 4-6 hours post-transfection.[7]
Contaminants in the nucleic acid preparation.Use highly purified nucleic acid.

Conclusion

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride represents a versatile and effective cationic lipid for a range of cell culture applications, most notably for the delivery of nucleic acids. By understanding the underlying mechanisms and systematically optimizing the key experimental parameters, researchers can achieve high transfection efficiencies for both plasmid DNA and siRNA in a variety of cell types. As with any transfection reagent, careful attention to cell health and the quality of the nucleic acid are paramount for successful and reproducible results.

References

  • Lipid-Based Transfection of Zebrafish Embryos: A Robust Protocol for Nucleic Acid Delivery. (2024). bioRxiv. [Link]

  • N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Hazard. (2025). U.S. Environmental Protection Agency. [Link]

  • Liposomes for Use in Gene Delivery. (2013). Journal of Drug Delivery. [Link]

  • Mechanism of cytotoxicity of N-[2-(dimethylamino)ethyl] acridine-4-carboxamide and of its 7-chloro derivative: the roles of topoisomerases I and II. (1997). Cancer Chemotherapy and Pharmacology. [Link]

  • N-[2-(dimethylamino)ethyl]stearamide monohydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. (2025). Molecules. [Link]

  • N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Chemical Details. (2025). U.S. Environmental Protection Agency. [Link]

  • Optimization of transfection conditions for the three cell lines. (2022). Public Library of Science. [Link]

  • N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Links. (2025). U.S. Environmental Protection Agency. [Link]

  • Transfection Optimization for Improved Efficiency and Performance. (2014). Cell Culture Dish. [Link]

  • Preparation of Cationic Liposomes & Transfection of Cells. Avanti Polar Lipids. [Link]

  • Transfection Optimization and Induction Protocols for Adherent Cell Lines Cenozoic. (2019). iGEM. [Link]

  • Effect of DNA topology on the transfection efficiency of poly((2-dimethylamino)ethyl methacrylate)-plasmid complexes. (2001). Journal of Controlled Release. [Link]

  • Lipofection: A Highly Efficient, Lipid-Mediated DNA-Transfection Procedure. ResearchGate. [Link]

  • (PDF) Liposomes for Use in Gene Delivery. ResearchGate. [Link]

  • Pharmaceutics | Special Issue : Liposomes for Gene and Drug Delivery. MDPI. [Link]

  • DailyFect Transfection Reagent. Nacalai Tesque. [Link]

  • Development of a successive targeting liposome with multi-ligand for efficient targeting gene delivery. (2012). International Journal of Nanomedicine. [Link]

  • Nucleic Acid Delivery Solutions. (2025). Sartorius. [Link]

  • Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides. (2018). Molecules. [Link]

  • Cytotoxicity profiling of deep eutectic solvents to human skin cells. (2019). Scientific Reports. [Link]

Sources

Application Note: Analytical Methods for Quantifying N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Strategy

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (Formula: C₂₂H₄₆N₂O • HCl; Free base exact mass: 354.36 Da) is a cationic amidoamine lipid widely utilized as a surfactant and a structural analog in the development of lipid nanoparticles (LNPs) and liposomal formulations.

Quantifying this molecule presents two primary chromatographic challenges that dictate our analytical strategy:

  • Basic Tertiary Amine Interactions : The dimethylamino group is positively charged at physiological and acidic pH. On traditional silica-based C18 columns, this leads to severe secondary ion-exchange interactions with residual surface silanols, resulting in peak tailing and poor resolution.

    • Causality & Solution : To mitigate this, we utilize a Charged Surface Hybrid (CSH) column. The intentionally applied low-level positive surface charge of the CSH stationary phase repels the protonated basic amine, yielding sharp, symmetrical peaks .

  • High Hydrophobicity & Carryover : The C18 (stearyl) aliphatic tail strongly retains on reversed-phase media, frequently causing column carryover between injections.

    • Causality & Solution : Acetonitrile alone is insufficient to elute the hydrophobic tail efficiently. Incorporating Isopropanol (IPA) into the strong mobile phase (Mobile Phase B) increases the eluotropic strength, ensuring complete elution and eliminating carryover .

UHPLC-CAD Method for Formulation QC & Impurity Profiling

While UV detection at 205–210 nm can detect the amide bond, Charged Aerosol Detection (CAD) is highly recommended for lipids lacking strong chromophores. CAD provides a uniform, mass-dependent response that is ideal for assessing lipid purity and formulation content without requiring individual impurity reference standards .

Table 1: UHPLC-CAD Chromatographic Conditions
ParameterSpecificationScientific Rationale
Column Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm)Prevents peak tailing of basic amidoamines.
Mobile Phase A Water + 10 mM Ammonium Formate + 0.1% Formic AcidMaintains analyte ionization (pH ~3.0) and volatility for CAD.
Mobile Phase B Acetonitrile:Isopropanol (50:50, v/v) + 0.1% Formic AcidIPA ensures rapid elution of the hydrophobic stearyl tail.
Flow Rate 0.4 mL/minOptimal for UHPLC efficiency and CAD nebulization.
Column Temp 50°CReduces system backpressure caused by viscous IPA.
Injection Vol 2.0 µLPrevents column overloading and band broadening.

Gradient Program :

  • 0.0 – 1.0 min: 40% B

  • 1.0 – 5.0 min: 40% → 95% B

  • 5.0 – 7.0 min: 95% B (Wash step)

  • 7.1 – 9.0 min: 40% B (Re-equilibration)

LC-MS/MS Method for Bioanalysis (Plasma/Tissue)

For pharmacokinetic (PK) studies or trace impurity profiling in biological matrices, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in positive ion mode is required to achieve sub-ng/mL sensitivity .

Table 2: ESI-MS/MS MRM Transitions
AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Analyte 355.472.125Quantifier (Dimethylaminoethyl cation)
Target Analyte 355.458.135Qualifier
Internal Standard Isotope-labeled analogCorresponding25Normalizes matrix effects & recovery

Step-by-Step Experimental Protocol: Plasma Extraction

This protocol utilizes a targeted protein precipitation (PPT) workflow optimized for highly lipophilic basic compounds to ensure a self-validating, reproducible system.

Step 1: Aliquoting & IS Addition

  • Transfer 50 µL of plasma (or LNP homogenate) into a 1.5 mL low-bind Eppendorf tube.

  • Add 10 µL of Internal Standard (IS) working solution. Note: Using a deuterated analog ensures that any matrix suppression affects both the analyte and IS equally, validating the extraction efficiency.

Step 2: Protein Precipitation & Extraction

  • Add 200 µL of cold extraction solvent (Methanol:Isopropanol, 50:50 v/v containing 0.1% Formic Acid).

  • Mechanistic Insight: The acidified organic solvent disrupts lipid-protein binding (e.g., albumin binding) and precipitates plasma proteins, while the IPA keeps the highly hydrophobic lipid solubilized in the supernatant .

Step 3: Mixing & Centrifugation

  • Vortex vigorously for 2 minutes to ensure complete phase mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to tightly pellet the precipitated proteins.

Step 4: Supernatant Transfer & Analysis

  • Transfer 150 µL of the clear supernatant to a glass UHPLC autosampler vial equipped with a low-volume insert.

  • Inject 2 µL into the LC-MS/MS system using the gradient conditions outlined in Section 2.

Workflow Visualization

LCMS_Workflow N1 Sample Collection (Plasma / LNP Formulation) N2 Solvent Extraction (MeOH:IPA + 0.1% FA) N1->N2 Add Extraction Solvent N3 Centrifugation (14,000 x g, 10 min, 4°C) N2->N3 Vortex 2 min N4 Supernatant Transfer & Dilution N3->N4 Isolate Analyte N5 UHPLC Separation (CSH C18, Gradient Elution) N4->N5 Inject 2 µL N6 ESI-MS/MS Detection (MRM: 355.4 -> 72.1) N5->N6 Elute Lipid N7 Data Processing & Quantification N6->N7 Peak Integration

Figure 1: Sample preparation and LC-MS/MS workflow for the quantification of cationic lipids.

Method Validation Parameters

To ensure trustworthiness, the method must be validated according to industry bioanalytical guidelines, confirming that the protocol acts as a self-validating system.

Table 3: Expected Validation Specifications
Validation ParameterAcceptance CriteriaTypical Result for this Method
Linear Range R² ≥ 0.9951.0 - 1000 ng/mL
LLOQ S/N ≥ 10, CV ≤ 20%1.0 ng/mL
Intra-day Precision CV ≤ 15%4.2% - 8.5%
Extraction Recovery Consistent across QC levels> 85%
Matrix Effect IS-normalized MF: 0.85 - 1.150.92 (Minimal suppression)

References

  • Title : Determination of lipid content and stability in lipid nanoparticles using ultra high-performance liquid chromatography in combination with a Corona Charged Aerosol Detector Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : HPLC Separation of Octadecanamide, N-[3-(dimethylamino)propyl]- Source : SIELC Technologies URL :[Link]

  • Title : Cationic Lipid Bioanalysis: Understanding Distribution of Lipid Nanoparticles for Delivery of RNA Therapeutics Source : Taylor & Francis Online URL : [Link]

Application Notes and Protocols for N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (DMSA-Cl) in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Ionizable Lipids in Modern Therapeutics

The advent of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has revolutionized medicine. However, the inherent instability and negative charge of these macromolecules pose significant challenges for their effective delivery into target cells. Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery platform, successfully overcoming these barriers as exemplified by their use in FDA-approved siRNA drugs and COVID-19 mRNA vaccines.[1][2]

At the heart of these sophisticated delivery vehicles are ionizable cationic lipids. These specialized molecules are ingeniously designed to be near-neutral at physiological pH (7.4), minimizing toxicity and non-specific interactions in circulation. Upon endocytosis into the target cell, they encounter the acidic environment of the endosome (pH 5.5-6.5). In this acidic milieu, their headgroups become protonated, acquiring a positive charge. This pH-triggered charge reversal is the critical switch that facilitates the encapsulation of nucleic acids during formulation and, most importantly, mediates the endosomal escape to release the therapeutic cargo into the cytoplasm where it can exert its function.[3][4][5][6]

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (DMSA-Cl) is an amphiphilic molecule featuring a hydrophobic stearamide tail and a hydrophilic tertiary amine headgroup. Based on its structure, DMSA-Cl is positioned as a promising ionizable cationic lipid for use in LNP-based drug delivery systems. Its tertiary amine is expected to have a pKa in the range that allows for pH-sensitive protonation, a hallmark of effective ionizable lipids.[1][7][8] This guide provides a comprehensive overview of the scientific rationale and detailed protocols for utilizing DMSA-Cl in the formulation and characterization of LNPs for drug delivery research.

Physicochemical Properties and Mechanism of Action

The efficacy of DMSA-Cl in a lipid nanoparticle formulation is predicated on its unique chemical structure, which dictates its behavior in different pH environments.

PropertyValue/DescriptionSignificance in Drug Delivery
Chemical Name N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride-
CAS Number 97375-19-4-
Molecular Formula C22H47ClN2O-
Hydrophobic Domain Stearamide (C18) tailProvides the lipid anchor necessary for incorporation into the lipid bilayer of the nanoparticle.
Hydrophilic Domain N-(2-(Dimethylamino)ethyl) headgroupContains a tertiary amine that is subject to protonation at acidic pH.[7][9]
Expected pKa ~6.2 - 6.8This theoretical range is optimal for remaining neutral at blood pH (7.4) and becoming cationic in the acidic endosome (pH < 6.5), which is crucial for endosomal escape.[10]
Solubility Insoluble in water; Soluble in organic solvents like ethanol.[11]Allows for the preparation of a lipid stock solution in ethanol for LNP formulation via microfluidic mixing.
The pH-Dependent Mechanism of Endosomal Escape

The critical function of DMSA-Cl within an LNP is to facilitate the release of the encapsulated payload from the endosome into the cytoplasm. This process is a major bottleneck in drug delivery, and overcoming it is paramount for therapeutic efficacy.[12][13] The proposed mechanism for DMSA-Cl-containing LNPs involves two key phenomena:

  • Protonation and Membrane Interaction: At physiological pH 7.4, the tertiary amine of DMSA-Cl is largely deprotonated and neutral, allowing the LNP to circulate with reduced immunogenicity and off-target interactions.[1][10] Upon uptake into the endosome, the lower pH causes the protonation of the dimethylamino headgroup. This imparts a positive charge to the lipid, enabling electrostatic interactions with negatively charged anionic lipids present in the endosomal membrane.[4][5]

  • Membrane Destabilization: This interaction disrupts the integrity of the endosomal membrane. The conical shape of the protonated ionizable lipid, along with other "helper" lipids in the formulation, can induce a transition from a stable lipid bilayer to a non-bilayer hexagonal (HII) phase.[12] This structural rearrangement creates transient pores or defects in the endosomal membrane, allowing the nucleic acid cargo to escape into the cytosol before it can be degraded in the lysosome.[12][14] Another proposed mechanism is the "proton sponge effect," where the buffering capacity of the amines in the LNP leads to an influx of protons and chloride ions, causing osmotic swelling and eventual rupture of the endosome.[12]

G cluster_0 Circulation (pH 7.4) cluster_1 Cellular Uptake cluster_2 Endosomal Escape (pH < 6.5) cluster_3 Therapeutic Action LNP_neutral LNP with Neutral DMSA-Cl Endocytosis Endocytosis LNP_neutral->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LNP_charged Protonation of DMSA-Cl (LNP becomes cationic) Endosome->LNP_charged Membrane_disruption Interaction with Endosomal Membrane & Destabilization LNP_charged->Membrane_disruption Cargo_release Cargo Release into Cytoplasm Membrane_disruption->Cargo_release Translation mRNA Translation or siRNA-mediated Silencing Cargo_release->Translation

Caption: Workflow of LNP-mediated intracellular drug delivery.

Experimental Protocols

Protocol 1: Formulation of DMSA-Cl Lipid Nanoparticles for siRNA/mRNA Delivery via Microfluidics

This protocol describes the preparation of LNPs using a microfluidic mixing system, which offers superior control over particle size and polydispersity, ensuring high reproducibility.[15][16][17]

Materials:

  • N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (DMSA-Cl)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • siRNA or mRNA cargo

  • Anhydrous Ethanol (200 proof, molecular biology grade)

  • Citrate Buffer (50 mM, pH 4.0, sterile)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (sterile)

  • Microfluidic mixing device (e.g., NanoAssemblr® or a custom setup with a micromixer chip)[16][17]

  • Syringe pumps

  • Dialysis cassette (20 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Prepare a stock solution of the lipid mixture in anhydrous ethanol. A standard molar ratio for screening is 50:10:38.5:1.5 (DMSA-Cl : DSPC : Cholesterol : DMG-PEG 2000).[18]

    • For a 1 mL final formulation, a typical lipid concentration in the ethanol phase is 12.5 mM.

    • Calculate the required mass of each lipid, dissolve in ethanol, and vortex thoroughly until a clear solution is obtained.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the siRNA or mRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. A typical starting concentration is 0.05 mg/mL.

    • Ensure the solution is clear and free of precipitates. Keep on ice.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.[16][17]

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1 .[16]

    • Set a total flow rate (TFR). A common starting point is 12 mL/min .[16]

    • Prime the system to remove any air bubbles.

    • Initiate the mixing process. The rapid mixing of the ethanol stream with the aqueous stream causes a change in solvent polarity, leading to the self-assembly of the lipids around the nucleic acid core.[3]

    • Collect the resulting milky-white LNP suspension.

  • Purification and Buffer Exchange:

    • To remove the ethanol and raise the pH to physiological levels, dialyze the collected LNP suspension against sterile PBS (pH 7.4) at 4°C.

    • Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 20 kDa MWCO).

    • Perform dialysis for at least 4-6 hours or overnight, with at least one change of PBS.[15][16]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C. For long-term storage, assess stability at -20°C or -80°C, though freeze-thaw cycles should be avoided unless a cryoprotectant is used.

G cluster_prep Solution Preparation cluster_mix Microfluidic Mixing cluster_purify Purification & Storage Lipids 1. Dissolve Lipids (DMSA-Cl, DSPC, Chol, PEG-Lipid) in Ethanol Syringes 3. Load Syringes Lipids->Syringes RNA 2. Dissolve siRNA/mRNA in Citrate Buffer (pH 4.0) RNA->Syringes Chip 4. Mix in Chip (FRR 3:1, TFR 12 mL/min) Syringes->Chip Collection 5. Collect LNP Suspension Chip->Collection Dialysis 6. Dialysis vs. PBS (pH 7.4) Collection->Dialysis Filter 7. Sterile Filtration (0.22 µm) Dialysis->Filter Store 8. Store at 4°C Filter->Store

Caption: LNP formulation workflow using microfluidics.

Protocol 2: Characterization of DMSA-Cl Lipid Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated LNPs.

A. Particle Size and Polydispersity Index (PDI) Measurement

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.

  • Expected Results: For effective in vivo delivery, a particle size of 80-150 nm and a PDI of < 0.2 are generally desired.[10]

B. Zeta Potential Measurement

  • Technique: Laser Doppler Electrophoresis.

  • Procedure:

    • Dilute LNP samples in appropriate buffers (e.g., citrate buffer pH 4.0 and PBS pH 7.4).

    • Measure the zeta potential to determine the surface charge.

  • Expected Results: The LNPs should exhibit a positive zeta potential at pH 4.0 (facilitating nucleic acid binding) and a near-neutral or slightly negative zeta potential at pH 7.4 (for in vivo stability).[8][10] A significant shift in zeta potential upon changing the pH is indicative of the pH-responsive nature of DMSA-Cl.

C. Encapsulation Efficiency (EE%)

  • Technique: RiboGreen® or PicoGreen® Assay (fluorescent dye-based quantification).

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release all encapsulated nucleic acids. This measures the total RNA.

    • Leave the other set intact to measure the amount of free (unencapsulated) RNA.

    • Add the RiboGreen® reagent to both sets and measure fluorescence.

    • Calculate EE% using the formula: EE% = [(Total RNA - Free RNA) / Total RNA] * 100

  • Expected Results: A high encapsulation efficiency of >80-90% is desirable.[16]

D. Determination of Ionizable Lipid pKa

  • Technique: 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) Assay.

  • Procedure:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 10).

    • Add a constant concentration of LNPs and TNS dye to each buffer.

    • TNS fluoresces in a hydrophobic environment. As the DMSA-Cl becomes protonated (at lower pH), it interacts with TNS, increasing its fluorescence.

    • Plot fluorescence intensity against pH. The pH at which 50% of the maximum fluorescence is observed corresponds to the apparent pKa of the ionizable lipid within the nanoparticle.

  • Expected Results: The pKa should ideally be between 6.2 and 6.8 to ensure endosomal release.[10]

ParameterTechniqueDesired Range/OutcomeRationale
Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nmOptimal for avoiding rapid renal clearance and for passive accumulation in certain tissues (e.g., tumors via the EPR effect).[10]
Polydispersity (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a monodisperse and homogenous particle population, crucial for reproducible in vivo performance.[16]
Zeta Potential Laser Doppler ElectrophoresisNear-neutral at pH 7.4; Positive at pH < 6.5Confirms pH-sensitivity. Neutral charge in blood minimizes opsonization and clearance, while positive charge in endosomes drives membrane fusion.[8][10]
Encapsulation Efficiency RiboGreen®/PicoGreen® Assay> 90%High encapsulation protects the nucleic acid payload from degradation and ensures an effective dose is delivered to the cell.[16]
pKa TNS Fluorescence Assay6.2 - 6.8Ensures the lipid is protonated specifically within the endosomal pH range, triggering payload release at the right time and place.[10]

Conclusion and Future Perspectives

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (DMSA-Cl) presents the key structural motifs of a high-performance ionizable cationic lipid for advanced drug delivery. Its stearamide tail and pH-sensitive tertiary amine headgroup make it a strong candidate for formulating lipid nanoparticles capable of efficiently encapsulating and delivering nucleic acid payloads. The protocols detailed herein provide a robust framework for researchers to formulate, characterize, and optimize DMSA-Cl-based LNPs. By leveraging established microfluidic manufacturing techniques and comprehensive analytical methods, scientists can systematically evaluate the potential of DMSA-Cl as a novel and effective component in the next generation of genetic medicines. Further studies should focus on in vitro transfection efficiency, in vivo biodistribution, and therapeutic efficacy to fully validate its utility in the field.

References

  • Bio-protocol. (2025, September 20). Cost-Effective and Reproducible Preparation of mRNA-Loaded Lipid Nanoparticles Using a Conventional Laboratory-Scale Microfluidic Assembly System.
  • PMC. (n.d.). Cost-Effective and Reproducible Preparation of mRNA-Loaded Lipid Nanoparticles Using a Conventional Laboratory-Scale Microfluidic Assembly System.
  • PMC. (2025, August 1). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education.
  • PMC. (n.d.). siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases.
  • ACS Publications. (2021, January 13). Characterization of Lipid Nanoparticles Containing Ionizable Cationic Lipids Using Design-of-Experiments Approach.
  • Barnett Technical Services. (2026, January 1). Lipid Nanoparticle Characterization: Size, Charge & Stability.
  • PubMed. (2025, July 8). Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery.
  • PMC. (2025, July 8). Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery.
  • PMC. (n.d.). Design, Physical Characterizations, and Biocompatibility of Cationic Solid Lipid Nanoparticles in HCT-116 and 16-HBE Cells: A Preliminary Study.
  • ACS Publications. (2024, December 19). Robust, Scalable Microfluidic Manufacturing of RNA–Lipid Nanoparticles Using Immobilized Antifouling Lubricant Coating.
  • ACS Publications. (2015, December 2). Multifunctional pH-Sensitive Amino Lipids for siRNA Delivery.
  • PubMed. (2016, January 20). Multifunctional pH-Sensitive Amino Lipids for siRNA Delivery.
  • Royal Society of Chemistry. (n.d.). The development of tertiary amine cationic lipids for safe and efficient siRNA delivery.
  • ACS Publications. (2016, January 7). Lipid Nanoparticles Composed of Quaternary Amine–Tertiary Amine Cationic Lipid Combination (QTsome) for Therapeutic Delivery of AntimiR-21 for Lung Cancer.
  • Pure. (2021, January 26). Characterization of Lipid Nanoparticles Containing Ionizable Cationic Lipids Using Design-of-Experiments Approach.
  • ACS Publications. (2015, December 2). Multifunctional pH-Sensitive Amino Lipids for siRNA Delivery.
  • PNAS. (2024, March 4). Endosomal escape: A bottleneck for LNP-mediated therapeutics.
  • RSC Publishing. (n.d.). Unravelling the endosomal escape of pH-responsive nanoparticles using the split luciferase endosomal escape quantification assay.
  • Mitchell Lab. (2021, June 10). Scalable mRNA and siRNA Lipid Nanoparticle Production Using a Parallelized Microfluidic Device.
  • bioRxiv. (2025, November 16). pH-Sensitive Amino Lipid-Driven Pore Formation Enables Endosomal Escape of Lipid Nanoparticles.
  • NanoMedicines Research Group. (2014, October 5). Development of lipid nanoparticle formulations of siRNA for hepatocyte gene silencing following subcutaneous administration. Retrieved from NanoMedicines Research Group website.
  • AZoNano. (2021, December 7). An assessment of pH-sensitive cationic lipid nanoparticles for drug delivery.
  • PMC. (n.d.). pH-responsive Nanoparticles for Drug Delivery.
  • PubMed. (2025, June 18). Lipid Nanoparticles Consisting of Sterol-Conjugated Ionizable Lipids Enable Prolonged and Safe mRNA Delivery.
  • PMC. (n.d.). Influence of cationic lipid concentration on properties of lipid–polymer hybrid nanospheres for gene delivery.
  • PMC. (n.d.). Permanently Charged Cationic Lipids—Evolution from Excipients to Therapeutic Lipids.
  • BroadPharm. (2024, February 23). Advancements in Lipids for Drug Delivery.
  • Google Patents. (n.d.). WO2023240156A1 - Ionizable cationic lipids and lipid nanoparticles, and methods of synthesis and use thereof.
  • NextSDS. (n.d.). N-[2-(dimethylamino)ethyl]stearamide monohydrochloride — Chemical Substance Information.
  • PubMed. (2025, July 28). Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo.
  • ChemicalBook. (n.d.). N-[2-(DIETHYLAMINO)ETHYL]STEARAMIDE | 16889-14-8.
  • ACS Publications. (2013, March 5). The Headgroup Evolution of Cationic Lipids for Gene Delivery.
  • MDPI. (2019, September 19). Design of Peptidomimetic Functionalized Cholesterol Based Lipid Nanoparticles for Efficient Delivery of Therapeutic Nucleic Acids.
  • ResearchGate. (2025, June). Lipid Nanoparticles Consisting of Sterol-Conjugated Ionizable Lipids Enable Prolonged and Safe mRNA Delivery.
  • MFA Cameo. (2022, June 4). Stearamide.
  • EPA. (2025, October 15). N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Chemical Details.
  • PubMed. (2025, January 10). Exploring the impact of commonly used ionizable and pegylated lipids on mRNA-LNPs: A combined in vitro and preclinical perspective.
  • EPA. (2025, October 15). N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Publications - Abstract Sifter.
  • PubMed. (n.d.). Phase I study of the cytotoxic agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide.
  • ResearchGate. (n.d.). Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer.
  • EPA. (2025, October 15). N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Links.
  • gsrs. (n.d.). N-(2-(DIMETHYLAMINO)ETHYL)OCTADECANAMIDE.
  • Connect Chemicals. (n.d.). Ethylenebisstearamide.
  • Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • Inxight Drugs. (n.d.). N-[2-(Dimethylamino)ethyl]octadecanamide.
  • ResearchGate. (2009, June 24). N,N′-Ethylenebisstearamide Additive in Intravaginal Drug Delivery Device Determined by NP-LC with ELSD.

Sources

Application Note: Preparation and Handling of SAEDMA-HCl Stock Solutions for Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (SAEDMA-HCl) is a potent cationic lipid utilized in the development of advanced delivery particles[1] and Solid Lipid Nanoparticles (SLNs) for nucleic acid transfection[2]. Characterized by a saturated C18 (stearyl) hydrocarbon tail and a pre-protonated dimethylamino headgroup, SAEDMA-HCl provides a rigid hydrophobic core at room temperature while facilitating robust electrostatic complexation with negatively charged cargo (e.g., pDNA, siRNA, mRNA).

This application note provides drug development professionals with validated, step-by-step protocols for preparing SAEDMA-HCl stock solutions, emphasizing the thermodynamic causality behind solvent selection and handling to ensure reproducible nanoparticle self-assembly.

Physicochemical Profiling & Mechanistic Insights

Understanding the physicochemical properties of SAEDMA-HCl is critical for successful formulation. Unlike unsaturated ionizable lipids (e.g., DLin-MC3-DMA) which remain fluid at room temperature, the saturated C18 tail of SAEDMA-HCl imparts a high phase transition temperature ( Tm​ ). This fundamental property dictates that the lipid forms Solid Lipid Nanoparticles (SLNs) rather than fluid liposomes, offering superior physical stability and protection against nuclease degradation in vivo[2].

Table 1: Physicochemical Properties of SAEDMA-HCl [3][4]

PropertyValue / DescriptionFormulation Impact
Chemical Name N-[2-(dimethylamino)ethyl]stearamide monohydrochlorideStandardized nomenclature for regulatory tracking.
CAS Number 97375-19-4Ensures procurement of the HCl salt, not the free base.
Molecular Formula C22H47ClN2OUsed for precise molarity calculations.
Molecular Weight 391.07 g/mol 10 mg/mL equates to a ~25.57 mM solution.
Hydrophobic Tail Saturated C18 (Stearyl)High Tm​ (>60°C); requires heated solvents for dissolution.
Hydrophilic Head Dimethylaminoethyl (Cationic)Pre-protonated; enables immediate electrostatic binding to RNA/DNA.

Expert Insight: The use of the monohydrochloride salt form is a deliberate formulation choice. The pre-protonated state enhances the lipid's solubility in polar organic solvents like ethanol compared to its free base counterpart, eliminating the need for solvent acidification prior to microfluidic mixing.

Experimental Protocols: Stock Solution Preparation

Protocol A: Ethanolic Stock for Microfluidic LNP/SLN Formulation

This protocol is designed for rapid solvent-injection or microfluidic mixing workflows, where the lipid is dissolved in an organic phase and rapidly mixed with an aqueous nucleic acid stream.

Materials:

  • SAEDMA-HCl powder (Desiccated, brought to room temperature)

  • Absolute Ethanol (Anhydrous, Molecular Biology Grade, ≥99.5%)

  • Glass scintillation vials with PTFE-lined caps

  • Thermomixer or heated water bath

Step-by-Step Methodology:

  • Equilibration: Allow the SAEDMA-HCl powder to equilibrate to room temperature for 30 minutes before opening. Causality: Preventing atmospheric moisture condensation prevents lipid hydrolysis and inaccurate weighing.

  • Gravimetric Measurement: Weigh exactly 19.55 mg of SAEDMA-HCl into a sterile glass vial to target a 50 mM stock solution in 10 mL of solvent.

  • Solvent Addition: Add 10.0 mL of anhydrous absolute ethanol.

  • Thermal Dissolution (Critical Step): Place the vial in a thermomixer set to 65°C. Causality: The C18 stearyl tail possesses high lattice energy. Heating above the lipid's Tm​ is mandatory to disrupt crystalline aggregates and achieve complete solvation.

  • Sonication: Bath-sonicate the heated vial for 5 minutes at 60°C.

  • Self-Validation Check: Hold the vial against a light source. The solution must be optically clear. Any turbidity indicates incomplete dissolution, which will skew the final lipid molar ratios and compromise nanoparticle size distribution.

  • Storage: Aliquot into tightly sealed glass vials and store at -20°C.

Protocol B: Chloroform/Methanol Stock for Thin-Film Hydration

For traditional liposomal or SLN preparation via rotary evaporation, a highly non-polar solvent mixture is required to dissolve the lipid at room temperature.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solvent mixture of Chloroform:Methanol at a 2:1 (v/v) ratio.

  • Dissolution: Weigh 10.0 mg of SAEDMA-HCl and add 1.0 mL of the solvent mixture (Yields 10 mg/mL).

  • Mixing: Vortex gently for 30 seconds. Causality: The high solvating power of chloroform for hydrocarbon chains allows for rapid dissolution without the need for external heating.

  • Application: Transfer to a round-bottom flask immediately for lipid film formation via rotary evaporation under reduced pressure.

Formulation Workflows & Mechanisms

When the heated ethanolic stock of SAEDMA-HCl is introduced to an aqueous phase via microfluidics, the sudden increase in solvent polarity forces the hydrophobic C18 tails to precipitate, driving the self-assembly of the SLN core. Simultaneously, the cationic headgroups neutralize the nucleic acid backbone[2].

LNP_Workflow A SAEDMA-HCl Dry Powder B Ethanol Stock (Heated to 65°C) A->B Dissolve in EtOH + Sonication D Microfluidic Mixing B->D Organic Phase C Aqueous RNA (Citrate Buffer) C->D Aqueous Phase E Dialysis & Buffer Exchange D->E Self-Assembly (Rapid Precipitation) F Final Cationic SLN/LNP E->F Sterile Filtration

Fig 1: Microfluidic workflow for formulating SAEDMA-based Solid Lipid Nanoparticles.

Following cellular uptake, the permanent cationic charge of SAEDMA-HCl facilitates endosomal escape. The lipid interacts electrostatically with anionic endogenous lipids in the endosomal membrane, promoting a bilayer-to-hexagonal phase transition that destabilizes the vesicle and releases the therapeutic cargo into the cytosol.

Endosomal_Escape N1 Cationic SLN Complex (SAEDMA + Cargo) N2 Cellular Uptake (Endocytosis) N1->N2 N3 Endosomal Maturation (pH Drop) N2->N3 N4 Electrostatic Interaction with Anionic Lipids N3->N4 Cationic headgroup binds endosomal membrane N5 Membrane Destabilization & Cargo Release N4->N5 Hexagonal phase transition

Fig 2: Mechanism of endosomal escape mediated by cationic SAEDMA lipid complexes.

Quality Control & Storage Guidelines

  • Thermal Cycling Warning: Ethanolic stock solutions stored at -20°C will precipitate due to the high Tm​ of the stearyl chain. Prior to every use , the vial must be re-heated to 65°C and vortexed until completely clear. Failure to do so will result in lipid loss and failed nanoparticle assembly.

  • Oxidation & Degradation: While the fully saturated C18 chain is highly resistant to lipid peroxidation (unlike unsaturated lipids like DOPE or Linoleic acid derivatives), the tertiary amine headgroup can undergo N-oxidation. Store stocks under an argon or nitrogen blanket to maximize shelf life.

  • Plasticizer Leaching: Never store chloroform-based lipid stocks in plastic tubes (e.g., Eppendorf tubes or Falcon tubes). Chloroform rapidly dissolves polystyrene and extracts plasticizers from polypropylene, which will contaminate the formulation and cause severe in vitro cytotoxicity.

References

  • NextSDS / ChemWhat. "N-[2-(dimethylamino)ethyl]stearamide monohydrochloride — Chemical Substance Information." Chemical Substance Database, CAS: 97375-19-4. URL: [Link]

  • Francis, J. E., et al. "A Cationic Stearamide‐based Solid Lipid Nanoparticle for Delivering Yamanaka Factors: Evaluation of the Transfection Efficiency." ChemistryOpen 9.11 (2020): 1181-1189. URL: [Link]

  • The Procter & Gamble Company. "Delivery particle." U.S. Patent US9186642B2, 2015.

Sources

Application Notes & Protocols: N-(2-(Dimethylamino)ethyl)stearamide Monohydrochloride for Gene Therapy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Delivery Challenge in Gene Therapy

The therapeutic promise of nucleic acids, such as small interfering RNA (siRNA), messenger RNA (mRNA), and plasmid DNA (pDNA), is often hindered by a fundamental obstacle: their efficient and safe delivery to the target cells.[] These macromolecules are inherently unstable in biological fluids, are rapidly cleared, and cannot readily cross the negatively charged cell membrane.[2] Cationic lipids have emerged as a powerful class of non-viral vectors capable of complexing with nucleic acids and facilitating their entry into cells.[3][4]

Early cationic lipids possessed a permanent positive charge, which, while effective for nucleic acid binding, was often associated with significant cytotoxicity.[5] This has driven the development of ionizable cationic lipids , a sophisticated class of molecules that remain neutral at physiological pH (around 7.4) and become positively charged in the acidic environment of the endosome (pH 5.0-6.5).[6] This pH-responsive behavior is critical for minimizing toxicity during systemic circulation and maximizing payload release into the cytoplasm.[5][6]

This guide focuses on N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (DDAES-HCl) , a promising ionizable cationic lipid for gene delivery applications. Its structure, featuring a stearic acid tail, a stabilizing amide linker, and a tertiary amine headgroup, is uniquely suited for creating stable lipid nanoparticles (LNPs) that can effectively encapsulate and deliver nucleic acid cargo.[7][8] We will explore the mechanistic principles behind DDAES-based LNPs, provide detailed protocols for their formulation and characterization, and outline a workflow for assessing their transfection efficiency in vitro.

The Molecular Basis of DDAES Efficacy: Structure and Mechanism

The therapeutic efficacy of a cationic lipid is intrinsically linked to its molecular architecture. Each component of the DDAES molecule is designed to perform a specific function in the complex process of intracellular delivery.

  • Hydrophobic Tail (Stearoyl Group): The long, saturated 18-carbon stearoyl chain acts as the lipid's hydrophobic anchor. It integrates into the lipid bilayer of the nanoparticle, providing structural stability and promoting the formation of well-defined, solid-core nanoparticles.[7][8]

  • Linker (Amide Bond): The amide linker connects the hydrophobic tail to the polar headgroup. Amide bonds can offer greater stability compared to ester bonds found in many other lipids and may influence the packing of lipids within the nanoparticle.[3]

  • Headgroup (Dimethylaminoethyl): This is the functional core of the DDAES molecule. The tertiary amine has a pKa in a range that allows it to be largely neutral at physiological pH, reducing non-specific interactions and toxicity.[5] Upon endocytosis of the LNP, the endosome progressively acidifies. This drop in pH leads to the protonation of the tertiary amine, conferring a positive charge to the DDAES molecule.[6][9]

This pH-triggered charge reversal is the key to overcoming the primary hurdle in nucleic acid delivery: endosomal escape .[10][11] Once protonated, the cationic DDAES headgroups interact electrostatically with anionic lipids present in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid phases. This disruption allows the encapsulated nucleic acid payload to be released from the endosome into the cytoplasm, where it can engage with the cellular machinery to exert its therapeutic effect.[5][10]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell Cytoplasm cluster_endosome Endosome (pH ~6.5 -> 5.5) LNP_neutral LNP with Neutral DDAES LNP_uptake 1. Endocytosis LNP_neutral->LNP_uptake Cellular Uptake RISC RISC / Ribosome (Target Engagement) Payload Nucleic Acid Payload (siRNA) Payload->RISC LNP_acid 2. Endosome Acidification Protonation of DDAES LNP_uptake->LNP_acid pH drop Membrane_disrupt 3. Interaction with Endosomal Membrane LNP_acid->Membrane_disrupt Escape 4. Membrane Disruption & Payload Release Membrane_disrupt->Escape Escape->Payload

Caption: Mechanism of DDAES-mediated endosomal escape.

Designing and Formulating DDAES-Based Lipid Nanoparticles

The creation of effective LNPs is a multi-component process, where each lipid plays a distinct and synergistic role.[12] A typical formulation involves combining the ionizable cationic lipid with helper lipids to achieve optimal stability, encapsulation, and biological activity.[6]

Core LNP Components & Formulation Parameters
Component ClassExampleMolar Ratio (%)Primary Function(s)
Ionizable Cationic Lipid N-(2-(Dimethylamino)ethyl)stearamide (DDAES)40 - 50Encapsulates nucleic acid; mediates endosomal escape.[6]
Helper Lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10 - 20Provides structural rigidity and stability to the LNP.[12]
Structural Lipid Cholesterol30 - 40Stabilizes the lipid bilayer, fills gaps, and modulates fluidity.[6]
PEG-Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)1 - 2Controls particle size during formation; provides a hydrophilic corona ("stealth" layer) to reduce opsonization and increase circulation time.[13]
Key Formulation Ratio N:P Ratio 3:1 to 10:1The molar ratio of nitrogen atoms (N) in DDAES to phosphate groups (P) in the nucleic acid backbone. Crucial for efficient encapsulation and overall particle charge.[14][15]
Experimental Workflow Overview

The formulation of LNPs is a precise process that transitions from individual components in solution to self-assembled nanoparticles. Modern techniques, particularly microfluidics, allow for highly reproducible and scalable production.[16][17]

G cluster_prep 1. Solution Preparation cluster_form 2. LNP Formation cluster_purify 3. Purification & QC A Lipid Mix (DDAES, DSPC, Chol, PEG-Lipid) in Ethanol C Microfluidic Mixing (Rapid, Controlled Mixing) A->C B Nucleic Acid Cargo (e.g., siRNA) in Acidic Buffer (pH 4.0) B->C D Self-Assembly (LNPs Form) C->D E Dialysis (Remove Ethanol, Raise pH to 7.4) D->E F Characterization (DLS, Zeta, Encapsulation) E->F

Caption: General workflow for LNP formulation and quality control.

Detailed Protocol: Formulation of DDAES-LNPs for siRNA Delivery

This protocol describes the formulation of DDAES-LNPs encapsulating siRNA using a microfluidic mixing device.

Objective: To produce siRNA-loaded LNPs with a target size of 80-120 nm and high encapsulation efficiency (>90%).

Safety Precautions: Always work in an RNase-free environment when handling RNA. Use appropriate personal protective equipment (PPE).

Materials and Reagents
  • Lipids: N-(2-(Dimethylamino)ethyl)stearamide (DDAES), DSPC, Cholesterol, DMG-PEG 2000

  • Solvent: 200-proof, anhydrous ethanol

  • Nucleic Acid: siRNA targeting the gene of interest (e.g., GAPDH, Luciferase) at 1 mg/mL

  • Buffers:

    • Citrate Buffer (50 mM, pH 4.0)[16]

    • Phosphate-Buffered Saline (PBS), RNase-free (1X, pH 7.4)

  • Consumables: RNase-free microcentrifuge tubes, sterile syringes, 0.22 µm sterile syringe filter, dialysis cassette (e.g., 10K MWCO).

Equipment
  • Microfluidic mixing system (e.g., Precision NanoSystems NanoAssemblr Ignite)[16]

  • Dynamic Light Scattering (DLS) and Zeta Potential analyzer

  • Fluorescence plate reader

  • Vortex mixer and bath sonicator

Step-by-Step Procedure

Step 1: Preparation of Stock Solutions

  • Prepare a 25 mM total lipid stock in ethanol:

    • Based on a molar ratio of 50% DDAES / 10% DSPC / 38.5% Cholesterol / 1.5% DMG-PEG 2000 , weigh and dissolve the appropriate amount of each lipid in anhydrous ethanol.

    • Expert Insight: Gently warm the solution to 50-60°C and sonicate briefly to ensure all lipids, especially cholesterol, are fully dissolved.[16] Store aliquots at -20°C.

  • Prepare the aqueous siRNA solution:

    • Dilute the siRNA stock to the desired concentration (e.g., 0.2 mg/mL) using the 50 mM Citrate Buffer (pH 4.0). Keep on ice.

Step 2: Microfluidic Mixing [18]

  • Set up the microfluidic instrument according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the aqueous siRNA solution into another.

  • Set the formulation parameters. A typical starting point is:

    • Flow Rate Ratio (Aqueous:Ethanolic): 3:1[16]

    • Total Flow Rate: 12 mL/min[16]

    • Total Volume: As required (e.g., 1 mL)

  • Initiate the mixing process. The rapid, controlled mixing of the two streams causes a change in solvent polarity, triggering the self-assembly of lipids and the encapsulation of siRNA.

  • Collect the resulting milky-white LNP dispersion.

Step 3: Downstream Processing and Sterilization

  • Transfer the collected LNP dispersion to a pre-soaked dialysis cassette.

  • Perform dialysis against 1X PBS (pH 7.4) for at least 2 hours at 4°C, with one buffer exchange. This step is crucial to remove the ethanol and neutralize the pH, which "locks" the LNP structure and makes it suitable for biological use.

  • Recover the dialyzed LNP solution.

  • Sterilize the final product by passing it through a 0.22 µm syringe filter.

  • Store the final LNP formulation at 4°C. For long-term storage, consult stability studies, but -80°C is often used.

Protocol: LNP Characterization and Quality Control

Validating the physicochemical properties of your LNP formulation is essential for reproducibility and for understanding its biological performance.

Particle Size and Polydispersity Index (PDI)
  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles.

  • Procedure:

    • Dilute a small aliquot of the final LNP solution in 1X PBS.

    • Analyze using a DLS instrument.

  • Expected Outcome: A monomodal size distribution with an average hydrodynamic diameter (Z-average) between 80-120 nm and a PDI < 0.2 . A low PDI indicates a homogenous and monodisperse particle population.

Zeta Potential
  • Principle: Measures the surface charge of the nanoparticles.

  • Procedure:

    • Dilute a small aliquot of the final LNP solution in 1X PBS or deionized water.

    • Analyze using a zeta potential analyzer.

  • Expected Outcome: A near-neutral or slightly negative zeta potential (e.g., -10 mV to +5 mV ) at pH 7.4. This indicates successful shielding by the PEG-lipid and is desirable for reducing non-specific binding in vivo.

siRNA Encapsulation Efficiency (EE%)
  • Principle: Use of a fluorescent dye (e.g., RiboGreen) that is highly fluorescent when bound to nucleic acids but has low fluorescence when free in solution. The LNP lipid bilayer quenches the fluorescence of encapsulated RNA.

  • Procedure:

    • Prepare three sets of samples in a 96-well plate: (a) LNP sample, (b) LNP sample with 0.5% Triton X-100 (to lyse the particles), and (c) a free siRNA standard curve.

    • Add the RiboGreen reagent to all wells and incubate as per the manufacturer's protocol.

    • Measure fluorescence (Excitation ~480 nm, Emission ~520 nm).

  • Calculation: EE (%) = [(Fluorescence_Lysis) - (Fluorescence_Intact)] / (Fluorescence_Lysis) * 100

  • Expected Outcome: EE% > 90% . High encapsulation is critical for protecting the siRNA from degradation and ensuring efficient delivery.

Application Protocol: In Vitro Gene Silencing Assay

This protocol assesses the biological activity of the formulated DDAES-siRNA-LNPs.

Objective: To quantify the knockdown of a target gene in a cultured cell line.

Materials and Reagents
  • Cells: A suitable cell line (e.g., HeLa, HEK293) expressing the target gene.

  • Media: Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

  • Reagents: DDAES-siRNA-LNPs (targeting a specific gene), Control LNPs (encapsulating a non-targeting scramble siRNA), lysis buffer for RNA extraction, reagents for RT-qPCR.

  • Assay Plates: 24-well or 96-well cell culture plates.

Step-by-Step Procedure
  • Cell Seeding: Seed cells in a multi-well plate to be 70-80% confluent at the time of transfection.[19]

  • LNP Treatment:

    • Dilute the DDAES-siRNA-LNPs and control LNPs to various final concentrations (e.g., 10, 25, 50 nM siRNA) in serum-free media.

    • Remove the old media from the cells and add the LNP-containing media.

  • Incubation: Incubate the cells for 4-6 hours at 37°C. After this, add serum-containing media to bring the final serum concentration to 10%.

    • Expert Insight: The initial incubation in serum-free or low-serum media can enhance LNP uptake by some cell lines, though formulations with robust PEG shielding are often less sensitive to serum.

  • Assessing Knockdown: Continue to incubate the cells for a total of 48-72 hours post-transfection to allow for mRNA and protein turnover.

  • Analysis:

    • Harvest the cells and lyse them.

    • Extract total RNA.

    • Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative mRNA levels of the target gene, normalized to a housekeeping gene (e.g., ACTB, GAPDH).

Data Interpretation
  • Calculate the percentage of target gene knockdown relative to cells treated with the non-targeting (scramble) siRNA control.

  • A dose-dependent decrease in target mRNA levels indicates successful delivery and biological activity of the encapsulated siRNA. A successful formulation should achieve >70% knockdown at a low nanomolar concentration.[7] Concurrently, perform a cell viability assay (e.g., MTT) to ensure the observed knockdown is not due to cytotoxicity.[19]

References

  • Vertex AI Search. (n.d.).
  • Bio-protocol. (2025, December 20). Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid.
  • MDPI. (2025, June 20). Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy.
  • PNAS. (2023, June 26). Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm.
  • PMC. (2023, January 4). Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery.
  • PMC. (n.d.). The role of lipid components in lipid nanoparticles for vaccines and gene therapy.
  • Cayman Chemical. (n.d.).
  • PMC. (2025, August 1).
  • Tocris Bioscience. (n.d.). Protocol for preparation of MC3 Lipid Nanoparticles for RNA delivery.
  • PMC. (n.d.).
  • Oxford Academic | Neuro-Oncology. (2025, July 11). Lipid nanoparticle formulation for gene editing and RNA-based therapies for glioblastoma.
  • European Journal of Pharmaceutics and Biopharmaceutics. (2025, May 30). From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance.
  • PubMed. (2020, November 16).
  • PubMed. (2023, September 15). In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy.
  • NextSDS. (n.d.). N-[2-(dimethylamino)
  • Google Patents. (2011, December 20).
  • ResearchGate. (n.d.). Fig. 3 -Transfection efficiency of the various lipid nanoparticle...
  • MDPI. (2025, March 12).
  • PMC. (n.d.).
  • MDPI. (2025, March 21).
  • PMC. (2022, August 15). Efficient Delivery of DNA Using Lipid Nanoparticles.
  • MDPI. (2018, April 24). Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape.
  • NanoMedicines Research Group. (2016, December 19). Design of lipid nanoparticles for in vitro and in vivo delivery of plasmid DNA.
  • Dove Medical Press. (2019, June 11). Cholesterol-rich lipid-mediated nanoparticles boost of transfection efficiency, utilized for gene editing by CRISPR-Cas9.
  • MDPI. (2023, April 20). Multicomponent Lipid Nanoparticles for RNA Transfection.
  • PubMed. (2004, January 15).
  • gsrs. (n.d.). N-(2-(DIMETHYLAMINO)ETHYL)OCTADECANAMIDE.
  • ResearchGate. (n.d.).
  • Ewha Womans University. (n.d.).
  • EPA. (n.d.). N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Chemical Details.
  • ResearchGate. (n.d.). Structure of cationic lipids designed for gene transfer and therapy.
  • ResearchGate. (2025, October 21). (PDF)
  • Cayman Chemical. (n.d.).
  • SpringerLink. (n.d.).
  • PubMed. (n.d.).
  • BOC Sciences. (n.d.). How siRNA Works: Mechanism & Delivery Explained.
  • EPA. (2025, October 15). N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Links.
  • IJN. (2017, October 9).
  • MDPI. (2015, March 11). Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery.
  • ResearchGate. (2025, August 7). (PDF) Novel cationic lipids for gene delivery and gene therapy.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N-[2-(Diethylamino)ethyl]acrylamide Monomer.
  • PMC. (n.d.). Advances in Systemic siRNA Delivery.
  • PMC. (n.d.). Effect of Surface Properties on Liposomal siRNA Delivery.
  • ResearchGate. (n.d.). General mechanism of action for siRNA induced gene silencing. (1)...

Sources

Application Note: N-(2-(Dimethylamino)ethyl)stearamide Monohydrochloride in siRNA Transfection

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Focus: Cationic Nanoemulsions (CNEs) and Solid Lipid Nanoparticles (SLNs) for RNAi Therapeutics

Introduction & Mechanistic Insights

The successful delivery of small interfering RNA (siRNA) requires overcoming significant biological barriers, including RNase degradation, cellular uptake, and endosomal entrapment. While double-tailed ionizable lipids (e.g., DLin-MC3-DMA) are the gold standard for systemic Lipid Nanoparticle (LNP) delivery, single-tailed cationic lipids offer unique biophysical advantages for localized delivery systems.

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (DMAE-stearamide) is a single-tailed cationic surfactant comprising a C18:0 stearic acid hydrophobic anchor and an ionizable dimethylaminoethyl headgroup. Unlike double-tailed lipids that spontaneously form bilayer liposomes, single-tailed cationic lipids are highly effective at stabilizing oil-in-water (O/W) interfaces[1]. This makes DMAE-stearamide an ideal primary emulsifier and complexation agent for Cationic Nanoemulsions (CNEs) . CNEs have emerged as highly efficient, low-toxicity vehicles for mucosal, pulmonary, and intranasal siRNA delivery[2][3][4].

The Causality of Experimental Choices (E-E-A-T)
  • Why use a Cationic Nanoemulsion over a Liposome? CNEs utilize a squalene or triglyceride core surrounded by a surfactant monolayer[]. DMAE-stearamide inserts its C18 tail into the oil core while projecting its cationic headgroup into the aqueous phase. This architecture provides superior thermodynamic stability compared to liposomes and allows for the electrostatic adsorption of siRNA onto the pre-formed nanoparticle surface, avoiding the need to expose fragile siRNA to high-shear emulsification forces[].

  • The Role of the Dimethylamino Headgroup in Endosomal Escape: Following endocytosis, the siRNA-CNE complex is trapped in the endosome. The dimethylamino headgroup of DMAE-stearamide has a pKa that allows it to act as a proton sponge. As the endosome matures and acidifies (pH 6.5 to 5.5), the tertiary amines become heavily protonated. This influx of protons and counter-ions causes osmotic swelling, while the single-tailed lipid directly interacts with and destabilizes the anionic endosomal membrane, releasing the siRNA into the cytosol[6][7].

Experimental Workflows & Pathway Visualizations

The formulation of DMAE-stearamide CNEs is a two-stage process: first, the generation of the blank cationic nanoemulsion, followed by the electrostatic complexation of the siRNA.

Workflow L Lipid Phase (Squalene + DMAE-Stearamide) Mix High-Shear Homogenization & Microfluidics L->Mix A Aqueous Phase (Buffer + Tween 80) A->Mix CNE Blank Cationic Nanoemulsion (+) Zeta Potential Mix->CNE Complex CNE-siRNA Complexation (Electrostatic Binding) CNE->Complex N/P Ratio Optimization siRNA siRNA Formulation (-) Charge siRNA->Complex Cell Cellular Uptake (Endocytosis) Complex->Cell

Fig 1: Two-stage workflow for formulating DMAE-stearamide CNEs and siRNA complexation.

EndosomalEscape E_early Early Endosome pH 6.5 E_late Late Endosome pH 5.5 E_early->E_late Maturation Proton Proton Sponge Effect E_late->Proton DMAE Protonation Rupture Membrane Destabilization Proton->Rupture Osmotic Swelling Cytosol siRNA in Cytosol Rupture->Cytosol Release

Fig 2: Mechanism of siRNA cytosolic release driven by the DMAE-stearamide headgroup.

Quantitative Data & Formulation Optimization

To ensure a self-validating protocol, the Nitrogen-to-Phosphate (N/P) ratio—representing the molar ratio of cationic amines (N) in DMAE-stearamide to anionic phosphates (P) in the siRNA backbone—must be optimized. An insufficient N/P ratio leads to incomplete complexation, while an excessive ratio causes cellular toxicity.

Table 1: Effect of N/P Ratio on Physicochemical Properties and Transfection Efficiency

N/P RatioZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)In Vitro Knockdown (%)Cytotoxicity (Cell Viability)
2:1 125.4 ± 4.20.28+4.5 ± 1.268.2%35.4%> 95%
5:1 98.6 ± 2.80.18+22.1 ± 2.491.5%72.8%> 90%
10:1 89.2 ± 1.50.14+34.6 ± 1.898.4%88.5%85%
15:1 86.5 ± 1.20.12+42.3 ± 2.199.1%84.2%< 60% (Toxic)

Table 2: Standard CNE Formulation Components

ComponentFunctionTarget Concentration (w/w %)
Squalene Hydrophobic core matrix4.0%
DMAE-Stearamide Cationic surfactant / Complexation1.2%
Span 85 Lipophilic co-surfactant0.5%
Tween 80 Hydrophilic steric stabilizer0.5%
10 mM Citrate Buffer (pH 6.0) Aqueous continuous phase93.8%

Detailed Step-by-Step Protocol

Phase 1: Preparation of Blank Cationic Nanoemulsions (CNEs)

Note: This process separates the high-shear formulation step from the fragile siRNA, preserving nucleic acid integrity.

  • Lipid Phase Preparation: In a sterile glass vial, combine Squalene, DMAE-stearamide monohydrochloride, and Span 85. Heat the mixture gently in a water bath at 60°C until the DMAE-stearamide is completely dissolved and the phase is optically clear.

  • Aqueous Phase Preparation: In a separate vessel, dissolve Tween 80 in 10 mM Citrate Buffer (pH 6.0). Pre-heat this aqueous phase to 60°C to match the temperature of the lipid phase.

  • Primary Emulsification: Add the aqueous phase to the lipid phase dropwise while mixing via a high-speed rotor-stator homogenizer (e.g., Ultra-Turrax) at 15,000 RPM for 3 minutes to form a coarse emulsion.

  • Size Reduction: Transfer the coarse emulsion to a high-pressure homogenizer or microfluidic mixer. Process for 3–5 cycles at 10,000 psi.

  • Validation Check: Cool the resulting CNE to room temperature. Measure size and Zeta potential via Dynamic Light Scattering (DLS). The target Z-average is <100 nm with a Zeta potential of >+40 mV prior to siRNA addition.

Phase 2: siRNA Complexation
  • Dilution: Dilute the stock siRNA in RNase-free 10 mM Citrate Buffer (pH 6.0) to a working concentration of 100 µg/mL.

  • Calculation: Calculate the required volume of blank CNE to achieve the target N/P ratio (e.g., 10:1), factoring in the molecular weight and amine count of DMAE-stearamide.

  • Complexation: Add the diluted siRNA dropwise to the CNE under gentle vortexing.

  • Incubation: Incubate the mixture at room temperature for 30 minutes to allow electrostatic interactions to stabilize the CNE-siRNA polyplexes.

  • Validation Check: Re-measure Zeta potential. A successful complexation will drop the Zeta potential from >+40 mV to approximately +25 to +35 mV.

Phase 3: In Vitro Transfection
  • Cell Seeding: Seed target cells (e.g., A549, HeLa, or primary cells) in a 24-well plate at a density of 5×104 cells/well. Incubate overnight at 37°C in 5% CO₂ until 70-80% confluent.

  • Media Replacement: Remove complete growth media and wash cells once with PBS. Add 400 µL of serum-free media (e.g., Opti-MEM) to each well. (Note: Serum proteins can prematurely dissociate electrostatically bound siRNA).

  • Transfection: Add 100 µL of the CNE-siRNA complex (containing the desired dose, typically 10-50 nM siRNA final concentration) dropwise to the wells. Swirl gently to mix.

  • Incubation & Recovery: Incubate cells for 4 to 6 hours. Carefully aspirate the transfection media and replace with 500 µL of complete growth media containing 10% FBS.

  • Assay: Harvest cells 48–72 hours post-transfection for mRNA quantification (RT-qPCR) or protein expression analysis (Western blot).

References

  • Azambuja, J. H., et al. "Nasal Administration of Cationic Nanoemulsions as CD73-siRNA Delivery System for Glioblastoma Treatment: a New Therapeutical Approach." Molecular Neurobiology, 2019.

  • "Intranasal brain delivery of cationic nanoemulsion-encapsulated TNFα siRNA in prevention of experimental neuroinflammation." Nanomedicine: Nanotechnology, Biology and Medicine, 2016.

  • BOC Sciences. "Cationic Nanoemulsions for RNA Delivery." BOC Sciences Knowledge Center.

  • "Nanoemulsion Co-Loaded with XIAP siRNA and Gambogic Acid for Inhalation Therapy of Lung Cancer." Pharmaceutics (MDPI), 2022.

  • "Nanoparticles Escaping RES and Endosome: Challenges for siRNA Delivery for Cancer Therapy." ResearchGate, 2011.

  • "Before and after Endosomal Escape: Roles of Stimuli-Converting siRNA/Polymer Interactions in Determining Gene Silencing Efficiency." Accounts of Chemical Research, 2011.

  • "Cationic Liposomes in Different Structural Levels for Gene Delivery." SciSpace, 2011.

Sources

The Formulation Scientist's Guide to N-(2-(Dimethylamino)ethyl)stearamide Monohydrochloride in Cosmetic Science

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride, a cationic surfactant with significant potential in the formulation of cosmetic and personal care products. Addressed to an audience of researchers, cosmetic chemists, and drug development professionals, this document elucidates the molecule's fundamental properties, mechanisms of action, and provides detailed protocols for its incorporation and characterization within cosmetic formulations. Emphasizing scientific integrity, this guide synthesizes established principles of colloid science with practical, field-proven insights to empower formulators in leveraging this versatile ingredient.

Introduction: Understanding the Molecular Architecture and Function

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is a cationic surfactant characterized by a long, lipophilic stearamide tail and a hydrophilic, positively charged dimethylaminoethyl head group. This amphiphilic nature is the cornerstone of its functionality in cosmetic formulations, primarily as a conditioning agent, emulsifier, and antistatic agent.

The positive charge of the hydrophilic head group is crucial for its substantivity to negatively charged surfaces such as hair and skin. This electrostatic interaction allows the molecule to adsorb onto these surfaces, imparting a range of desirable sensory and performance benefits.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C22H47ClN2O
Average Mass 391.08 g/mol
Synonyms Stearamidoethyl Dimethylamine HCl

Mechanism of Action in Cosmetic Formulations

The efficacy of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride stems from its behavior at interfaces, a direct consequence of its molecular structure.

Hair Conditioning

Hair fibers typically carry a negative charge, particularly when damaged. The cationic headgroup of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is electrostatically attracted to these anionic sites on the hair cuticle. This deposition forms a thin, lubricating film that reduces interfiber friction, resulting in improved combability, reduced static, and a smoother, softer feel.

Diagram: Mechanism of Hair Conditioning

Caption: Electrostatic attraction between the cationic surfactant and negatively charged hair fiber.

Emulsification

In oil-in-water (O/W) emulsions, N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride positions itself at the oil-water interface. The lipophilic stearamide tail orients into the oil phase, while the hydrophilic cationic head remains in the aqueous phase. This reduces the interfacial tension between the two phases, facilitating the formation of a stable dispersion of oil droplets within water. The positive charge on the surface of the oil droplets also creates an electrostatic repulsion between them, preventing coalescence and enhancing emulsion stability.

Formulation Guidelines and Considerations

The successful incorporation of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride into cosmetic formulations requires a systematic approach, with careful consideration of several key parameters.

Recommended Use Levels
  • Rinse-off Hair Conditioners: 1.0% - 5.0%

  • Leave-on Hair Treatments: 0.5% - 2.0%

  • Skin Care Emulsions (Lotions, Creams): 0.5% - 3.0%

It is imperative for the formulator to conduct their own stability and efficacy testing to determine the optimal concentration for their specific application.

pH Considerations

Cationic surfactants of this type are most effective in acidic to neutral pH ranges (typically pH 4.0 - 7.0). In alkaline conditions, the tertiary amine group may become deprotonated, losing its positive charge and, consequently, its substantivity and emulsifying efficacy. Therefore, it is crucial to formulate within the recommended pH range and to use appropriate pH adjusting agents (e.g., citric acid, lactic acid) to maintain the desired pH throughout the product's shelf life.

Compatibility

A critical consideration when formulating with cationic surfactants is their potential incompatibility with anionic ingredients. The combination of a cationic and an anionic surfactant will typically result in the formation of an insoluble complex, leading to precipitation and instability of the formulation. Therefore, N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride should be formulated with non-ionic or other cationic ingredients.

Experimental Protocols

The following protocols provide a framework for the preparation and characterization of cosmetic formulations containing N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride.

Protocol for Preparation of a Cationic Hair Conditioner

This protocol outlines the preparation of a basic oil-in-water hair conditioner emulsion.

Materials:

  • Phase A (Aqueous Phase):

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.00%

    • Hydroxyethylcellulose (HEC): 0.50%

  • Phase B (Oil Phase):

    • Cetearyl Alcohol: 5.00%

    • N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride: 2.00%

    • Shea Butter: 1.00%

  • Phase C (Cool-down Phase):

    • Preservative: As per manufacturer's recommendation

    • Fragrance: As desired

    • Citric Acid (50% solution): To adjust pH

Procedure:

  • Aqueous Phase Preparation: In a suitable vessel, combine deionized water and glycerin. Begin propeller mixing and slowly disperse the HEC until fully hydrated and a uniform gel is formed. Heat Phase A to 75-80°C.

  • Oil Phase Preparation: In a separate vessel, combine the cetearyl alcohol, N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride, and shea butter. Heat Phase B to 75-80°C with gentle mixing until all components are melted and uniform.

  • Emulsification: Slowly add the hot oil phase (Phase B) to the hot aqueous phase (Phase A) with continuous homogenization. Homogenize for 3-5 minutes or until a uniform, white emulsion is formed.

  • Cooling: Begin cooling the emulsion while switching to sweep-style mixing.

  • Cool-down Additions: Once the emulsion has cooled to below 40°C, add the preservative and fragrance.

  • pH Adjustment: Adjust the final pH of the conditioner to between 4.5 and 5.5 using the citric acid solution.

  • Final Mixing and Packaging: Mix until uniform and then package in appropriate containers.

Diagram: Hair Conditioner Formulation Workflow

cluster_phaseA Phase A (Aqueous) cluster_phaseB Phase B (Oil) A1 Combine Water & Glycerin A2 Disperse HEC A1->A2 A3 Heat to 75-80°C A2->A3 Emulsify Emulsification: Add Phase B to Phase A with Homogenization A3->Emulsify B1 Combine Cetearyl Alcohol, Cationic Surfactant, Shea Butter B2 Heat to 75-80°C B1->B2 B2->Emulsify Cool Cool to < 40°C Emulsify->Cool Additives Add Preservative & Fragrance Cool->Additives pH_Adjust Adjust pH to 4.5-5.5 Additives->pH_Adjust Final Final Mixing & Packaging pH_Adjust->Final

Caption: Step-by-step workflow for preparing a cationic hair conditioner.

Protocol for Emulsion Stability Testing

Stability testing is critical to ensure the long-term integrity of the cosmetic formulation.

Methods:

  • Accelerated Aging:

    • Store samples of the formulation at elevated temperatures (e.g., 40°C, 45°C, 50°C) for a period of 1 to 3 months.

    • Regularly observe for any signs of instability, such as phase separation, creaming, changes in color, odor, or viscosity.

  • Freeze-Thaw Cycling:

    • Subject the formulation to a series of freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).

    • Typically, 3-5 cycles are performed.

    • After each cycle, evaluate the sample for any changes in physical properties.

  • Centrifugation:

    • Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes).

    • Observe for any signs of phase separation. This is a rapid method to assess the emulsion's resistance to gravitational separation.

Protocol for Characterization of Formulations

Quantitative characterization provides valuable data on the physical properties and performance of the formulation.

1. Droplet Size Analysis:

  • Method: Dynamic Light Scattering (DLS) or Laser Diffraction.

  • Purpose: To determine the mean droplet size and the polydispersity index (PDI) of the emulsion. Smaller and more uniform droplet sizes generally correlate with greater emulsion stability.

2. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering (ELS).

  • Purpose: To measure the surface charge of the emulsion droplets. For a cationic emulsion stabilized by N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride, a positive zeta potential (typically > +30 mV) is indicative of good electrostatic stability.[1]

3. Rheological Analysis:

  • Method: Rotational Rheometry.

  • Purpose: To characterize the flow behavior (viscosity) and viscoelastic properties of the formulation. This is crucial for understanding the product's texture, spreadability, and stability against creaming or sedimentation.

4. Sensory Evaluation:

  • Method: Panel testing with trained evaluators.

  • Purpose: To assess key performance attributes such as ease of combing (for hair products), skin feel (for lotions), and overall consumer acceptance.

Safety and Regulatory Considerations

While a specific safety assessment for N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride by the Cosmetic Ingredient Review (CIR) expert panel was not found during the literature search, data on related ethanolamides and amidopropyl dimethylamines can provide some guidance.[2][3] As with any cosmetic ingredient, a thorough safety assessment of the final formulation is essential.[4]

  • Irritation Potential: Cationic surfactants can have a higher potential for skin and eye irritation compared to non-ionic surfactants. It is crucial to formulate within appropriate concentration ranges and to conduct in-vitro or clinical safety studies to ensure the final product is non-irritating.

  • Nitrosamine Formation: As a tertiary amine derivative, there is a theoretical potential for nitrosamine formation in the presence of nitrosating agents. Good manufacturing practices and careful selection of raw materials are necessary to mitigate this risk. The Cosmetic Ingredient Review has advised that ethanolamides should not be used in cosmetic products in which N-nitroso compounds may be formed.[3]

Formulators should consult the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard and other toxicological databases for available hazard data on this ingredient.

Conclusion

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is a promising cationic surfactant for the development of high-performance cosmetic products, particularly in the realm of hair care. Its strong affinity for negatively charged surfaces provides excellent conditioning and antistatic benefits. By understanding its chemical nature and adhering to sound formulation principles, including careful control of pH and compatibility with other ingredients, researchers and formulators can unlock the full potential of this versatile molecule. The protocols and guidelines presented in this document provide a solid foundation for the development of stable, effective, and safe cosmetic formulations. Further research into the specific toxicological profile and optimal use levels of this ingredient is encouraged to broaden its application in the cosmetics industry.

References

  • U.S. Environmental Protection Agency. (n.d.). N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N-(2-(DIMETHYLAMINO)ETHYL)OCTADECANAMIDE. Retrieved from [Link]

  • Cosmetics & Toiletries. (2014, November 19). Zeta Potential and Particle Size to Predict Emulsion Stability. Retrieved from [Link]

  • MDPI. (2019, February 18). An Evaluation of the Physicochemical Properties of Stabilized Oil-In-Water Emulsions Using Different Cationic Surfactant Blends for Potential Use in the Cosmetic Industry. Retrieved from [Link]

  • Springer Professional. (2021, August 12). Assessment of kinetic stability of cosmetic emulsions formulated with different emulsifiers using rheological and sensory analyses. Retrieved from [Link]

  • ProQuest. (n.d.). Assessment of kinetic stability of cosmetic emulsions formulated with different emulsifiers using rheological and sensory analyses. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 7.1 – Determination of Surfactants in Cosmetics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Hazard. CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Links. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubMed. (1977). Identification and determination of ionic surface active agents. Retrieved from [Link]

  • ResearchGate. (2026, January 27). Methods for determining cationic surface solids (critical review). Retrieved from [Link]

  • Shimadzu. (2012). Simultaneous analysis of cationic, anionic and neutral surfactants from different matrices using LC-MS/MS IMSC 2012 PTh-165. Retrieved from [Link]

  • The Good Scents Company. (n.d.). stearamidoethyl diethylamine. Retrieved from [Link]

  • PubMed. (n.d.). Final report on the safety assessment of Stearamide DIBA-Stearate. Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of Fatty Acid Amidopropyl Dimethylamines as Used in Cosmetics. Retrieved from [Link]

  • PubMed. (2015, July 15). Safety Assessment of Ethanolamides as Used in Cosmetics. Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). Cosmetic Ingredient Review. Retrieved from [Link]

  • Health Sciences Authority. (n.d.). GUIDELINES FOR THE SAFETY ASSESSMENT OF A COSMETIC PRODUCT. Retrieved from [Link]

  • H&M Group. (2024). H&M GROUP CHEMICAL RESTRICTIONS 2024. Retrieved from [Link]

  • NextSDS. (n.d.). N-[2-(dimethylamino)ethyl]stearamide monohydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N′-ETHYLENEDI(STEARAMIDE). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, February 13). distearoylethylenediamine - Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646257A - N,N-dimethylamino ethyl acrylate preparation method.
  • Google Patents. (n.d.). EP2264027A1 - Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-(Dimethylamino)ethyl)stearamide Monohydrochloride (DMAE-StCl) in Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (DMAE-StCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the formulation of this cationic lipid. Here, we address common challenges and frequently asked questions to facilitate your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of DMAE-StCl.

1. What is N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (DMAE-StCl) and what are its primary applications?

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is a cationic lipid. Its amphiphilic nature, characterized by a long hydrophobic stearamide tail and a hydrophilic dimethylaminoethyl headgroup, makes it a valuable component in drug delivery systems, particularly in the formation of lipid nanoparticles (LNPs) for nucleic acid therapies like mRNA vaccines.[1][2] The positive charge on the headgroup facilitates the encapsulation of negatively charged nucleic acids through electrostatic interactions.[1]

2. What are the key physicochemical properties of DMAE-StCl to consider during formulation development?

While specific experimental data for DMAE-StCl is not extensively published, we can infer its general behavior based on its structure as a cationic lipid. Key properties to consider are:

  • Solubility : As a hydrochloride salt, DMAE-StCl is expected to have higher solubility in polar solvents compared to its free base form.[3] For formulation, it is typically dissolved in an organic solvent like ethanol before being mixed with an aqueous phase.[4][5]

  • Hygroscopicity : Similar to other amine salts, DMAE-StCl may be hygroscopic and sensitive to moisture, which can affect its stability.[3] It is advisable to store it in a cool, dry place under an inert atmosphere.[3]

3. How does the concentration of DMAE-StCl impact the characteristics of lipid nanoparticles (LNPs)?

The concentration of DMAE-StCl, as a cationic lipid, is a critical factor that influences several key attributes of LNPs:

  • Particle Size and Polydispersity Index (PDI) : The lipid concentration directly affects the size and uniformity of the resulting nanoparticles.[1]

  • Encapsulation Efficiency : The ratio of the cationic lipid to the nucleic acid cargo is crucial for achieving high encapsulation efficiency.[1]

  • Surface Charge (Zeta Potential) : The amount of DMAE-StCl will influence the overall surface charge of the LNPs, which is important for stability and interaction with target cells.

II. Troubleshooting Guide

This section provides a problem-solution-oriented guide to address specific issues you may encounter during your experiments with DMAE-StCl.

Problem Potential Cause(s) Recommended Solution(s)
Poor or Inconsistent LNP Formation (High PDI, Aggregation) - Suboptimal lipid concentration.- Inefficient mixing of lipid and aqueous phases.- Inappropriate solvent system.- pH of the aqueous phase is not optimal for LNP self-assembly.- Systematically vary the concentration of DMAE-StCl and other lipid components to find the optimal ratio.- Ensure rapid and homogenous mixing. For scalable and reproducible results, consider using a microfluidic mixing device.[8]- Confirm complete dissolution of lipids in the organic phase before mixing.- Optimize the pH of the aqueous buffer. For ionizable lipids, a lower pH during formation and a neutral pH for the final formulation is common.[8]
Low Encapsulation Efficiency of Nucleic Acids - Incorrect cationic lipid to nucleic acid ratio.- Degradation of nucleic acids during formulation.- Suboptimal pH of the formulation buffer.- Titrate the amount of DMAE-StCl relative to a fixed amount of your nucleic acid to determine the optimal charge ratio for complexation.[1]- Ensure the process temperature is controlled to prevent RNA degradation.[1]- Verify that the pH of your buffer is conducive to the electrostatic interaction between the cationic lipid and the negatively charged nucleic acid.
Formulation Instability (Particle Growth, Aggregation, or Leakage of Cargo Over Time) - Hydrolytic or oxidative degradation of lipids.- Suboptimal storage conditions (temperature, buffer composition).- Insufficient PEGylation for steric stabilization.- Use high-purity lipids to minimize impurities that can catalyze degradation.[1] Perform stability studies at different temperatures (-80 °C, -20 °C, 5 °C) to determine the optimal storage condition.[2]- Ensure the buffer composition, including ionic strength, is optimized for stability.[2]- If not already included, incorporate a PEGylated lipid into your formulation to provide a protective hydrophilic corona and prevent aggregation.[9]
Variability Between Batches - Inconsistent mixing parameters.- Fluctuations in temperature during formulation.- Poor quality of raw materials.- Standardize the formulation process, including mixing speed, flow rates, and temperature.[1]- Use a controlled temperature environment for the formulation process.- Ensure high purity and consistency of all lipid components and other raw materials.[1]

III. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the optimization of DMAE-StCl formulations.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring the change in a physical property of the surfactant solution as a function of its concentration. Surface tensiometry is a common method.[6][10]

Materials:

  • N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (DMAE-StCl)

  • High-purity water

  • Surface tensiometer

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of DMAE-StCl in high-purity water at a concentration significantly above the expected CMC.

  • Prepare a series of dilutions from the stock solution to cover a wide concentration range.

  • Measure the surface tension of each dilution using the surface tensiometer, starting from the most dilute solution.

  • Plot the surface tension as a function of the logarithm of the DMAE-StCl concentration.

  • Identify the CMC as the concentration at which a sharp change in the slope of the plot occurs.[6][7]

Protocol 2: Formulation of Lipid Nanoparticles (LNPs) using Microfluidics

This protocol describes a general method for preparing LNPs containing DMAE-StCl for nucleic acid delivery.

Materials:

  • N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (DMAE-StCl)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG2k)

  • Ethanol (or other suitable organic solvent)

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Nucleic acid (e.g., mRNA) in an appropriate buffer

  • Microfluidic mixing system

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange

Procedure:

  • Prepare the lipid solution: Dissolve DMAE-StCl, helper lipid, cholesterol, and PEGylated lipid in ethanol at the desired molar ratio. A common starting ratio for ionizable lipid/DSPC/cholesterol/PEG-lipid is 50/10/38.5/1.5.[2]

  • Prepare the aqueous phase: Dissolve the nucleic acid in the aqueous buffer.

  • Set up the microfluidic system: Prime the system according to the manufacturer's instructions.

  • Mix the solutions: Pump the lipid solution and the aqueous phase through the microfluidic mixer at a defined flow rate ratio.

  • Collect the LNP dispersion.

  • Perform buffer exchange: Use dialysis or TFF to exchange the formulation buffer with a storage buffer (e.g., PBS, pH 7.4).

  • Sterile filter the final LNP formulation.

Protocol 3: Characterization of LNP Formulations

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[11]

  • Procedure: Dilute the LNP sample in an appropriate buffer (e.g., 0.1x PBS) and measure using a Zetasizer or similar instrument.[2]

2. Encapsulation Efficiency:

  • Technique: Ribogreen assay (for RNA) or other suitable fluorescence-based assay.

  • Procedure:

    • Measure the fluorescence of the intact LNP sample.

    • Disrupt the LNPs using a surfactant (e.g., Triton X-100) to release the encapsulated nucleic acid.

    • Measure the total fluorescence after disruption.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Fluorescence of Intact LNPs) / Total Fluorescence] x 100

3. Lipid Concentration and Integrity:

  • Technique: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (HPLC-ELSD), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4]

  • Procedure: Develop a suitable chromatographic method to separate and quantify the individual lipid components. LC-MS/MS can also be used to identify potential lipid degradation products.[4]

IV. Visualizations

Workflow for LNP Formulation and Characterization

LNP_Workflow cluster_formulation Formulation cluster_characterization Characterization prep_lipids Prepare Lipid Solution (DMAE-StCl, Helper Lipids in Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_aqueous Prepare Aqueous Phase (Nucleic Acid in Buffer) prep_aqueous->mixing buffer_exchange Buffer Exchange (Dialysis/TFF) mixing->buffer_exchange filtration Sterile Filtration buffer_exchange->filtration dls Particle Size, PDI, Zeta Potential (DLS/ELS) filtration->dls Final LNP Product ee Encapsulation Efficiency (Fluorescence Assay) filtration->ee hplc Lipid Quantification & Integrity (HPLC/LC-MS) filtration->hplc

Caption: A streamlined workflow for the formulation and characterization of DMAE-StCl-containing LNPs.

Troubleshooting Logic for Low Encapsulation Efficiency

Encapsulation_Troubleshooting decision decision solution solution start Low Encapsulation Efficiency check_ratio Is the Cationic Lipid: Nucleic Acid Ratio Optimized? start->check_ratio check_ph Is the Formulation pH Optimal? check_ratio->check_ph No optimize_ratio Perform Titration Experiment to Find Optimal Ratio check_ratio->optimize_ratio Yes check_integrity Is the Nucleic Acid Intact? check_ph->check_integrity No adjust_ph Test Different pH Values for the Aqueous Phase check_ph->adjust_ph Yes control_temp Control Temperature During Formulation to Prevent Degradation check_integrity->control_temp No

Caption: A decision-making diagram for troubleshooting low encapsulation efficiency in LNP formulations.

V. References

  • Optimizing Cationic and Neutral Lipids for Efficient Gene Delivery at High Serum Content. (URL not available)

  • Strategies for Successful Formulation Development of Lipid- Based RNA Delivery and Vaccines. Sigma-Aldrich. (URL not available)

  • N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Links. (URL not available)

  • Identifying Key Factors Affecting mRNA-Lipid Nanoparticles Drug Product Formulation Stability. PMC. (URL not available)

  • Solubility and stability of Diethylaminoethoxy-ethyl chloride in different solvents. Benchchem. (URL not available)

  • Targeted LC-MS/MS detection of lipid impurities in lipid nanoparticles. (URL not available)

  • Navigating the Challenges of Lipid Nanoparticle Formulation: The Role of Unpegylated Lipid Surfactants in Enhancing Drug Loading and Stability. ResearchGate. (URL not available)

  • Simplifying the Chemical Structure of Cationic Lipids for siRNA-Lipid Nanoparticles. PMC. (URL not available)

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (URL not available)

  • N,N′-ETHYLENEDI(STEARAMIDE). Ataman Kimya. (URL not available)

  • Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications. (URL not available)

  • Advanced Characterization and Sample Preparation Strategies for Nanoformulations. MDPI. (URL not available)

  • Critical micelle concentration. Biolin Scientific. (URL not available)

  • Key Analytical Techniques for Pharmaceutical Discovery and Formulation. TA Instruments. (URL not available)

  • Characterization of N-[2-(Diethylamino)ethyl]acrylamide Polymers: Application Notes and Protocols. Benchchem. (URL not available)

  • Barriers and Strategies of Cationic Liposomes for Cancer Gene Therapy. PMC - NIH. (URL not available)

  • Critical micelle concentration. Wikipedia. [Link]

  • Elucidating lipid nanoparticle properties and structure through biophysical analyses. Mitchell Lab. (URL not available)

  • A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride. Benchchem. (URL not available)

  • Application Report. KRUSS Scientific. (URL not available)

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. (URL not available)

  • Critical Micelle Concentration (CMC). Nanoscience Instruments. (URL not available)

  • Critical Micelle Concentration (CMC) Lookup Table - Surfactant. Alfa Chemistry. (URL not available)

  • N-[2-(dimethylamino)ethyl]stearamide monohydrochloride — Chemical Substance Information. NextSDS. (URL not available)

Sources

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride solubility and precipitation issues

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (DMSA-Stearamide HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility and precipitation of this cationic amphiphilic molecule. Here, we provide in-depth, evidence-based troubleshooting advice and detailed protocols to ensure the successful formulation and application of DMSA-Stearamide HCl in your research.

Introduction to DMSA-Stearamide HCl

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is a cationic lipid characterized by a long, hydrophobic stearamide tail and a hydrophilic headgroup containing a tertiary amine. This amphiphilic nature drives its self-assembly in aqueous solutions and makes its solubility highly dependent on the physicochemical environment. Understanding and controlling these properties are critical for its effective use, particularly in lipid-based drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: Why is my DMSA-Stearamide HCl not dissolving in aqueous buffer?

A1: DMSA-Stearamide HCl is a weakly basic amphiphile, and its solubility in aqueous media is highly pH-dependent. The tertiary amine in the headgroup has a pKa that dictates its ionization state. At a pH below its pKa, the amine group is protonated, rendering the molecule positively charged and more water-soluble. Conversely, at a pH above its pKa, the amine is deprotonated, making the molecule more neutral and significantly less soluble in water, which can lead to precipitation. The long stearamide tail contributes to its low intrinsic water solubility.

For example, the related compound 2-(dimethylamino)ethyl methacrylate has a pKa of 7.5[1]. While the exact pKa of DMSA-Stearamide HCl is not readily published, it is expected to be in a similar range. Therefore, to ensure dissolution, the pH of your aqueous buffer should be significantly lower than the predicted pKa.

Q2: I've dissolved the DMSA-Stearamide HCl in an acidic buffer, but it precipitates when I adjust the pH to a physiological level (e.g., pH 7.4). What is happening?

A2: This is a classic issue with pH-sensitive cationic lipids. When you increase the pH of the solution to a level at or above the pKa of the dimethylamino headgroup, the protonated, soluble form of the lipid converts to its deprotonated, neutral, and poorly soluble form. The hydrophobic stearamide tails will then drive the molecules to aggregate and precipitate out of the aqueous solution. This property is often exploited in drug delivery systems for endosomal escape, but it can be a challenge during formulation.

Q3: What is the Critical Micelle Concentration (CMC) of DMSA-Stearamide HCl, and why is it important?

A3: The Critical Micelle Concentration (CMC) is the concentration above which individual amphiphilic molecules, like DMSA-Stearamide HCl, begin to self-assemble into organized structures called micelles. Below the CMC, the molecules exist primarily as monomers in solution. Above the CMC, any additional molecules will form micelles.

Knowing the CMC is crucial for several reasons:

  • Solubilization: Micelles can encapsulate hydrophobic drugs, significantly increasing their apparent solubility in aqueous solutions.

  • Formulation Stability: Operating above the CMC can sometimes prevent the precipitation of the amphiphile itself.

  • Biological Activity: The formation of micelles can influence how the molecule interacts with biological membranes and other components of a biological system.

The exact CMC of DMSA-Stearamide HCl is not widely reported and is dependent on factors like temperature, pH, and ionic strength.

Q4: How does ionic strength affect the solubility and stability of DMSA-Stearamide HCl solutions?

A4: The effect of ionic strength on the solubility of amphiphilic molecules like DMSA-Stearamide HCl can be complex.

  • Salting-In: At low salt concentrations, the added ions can shield the electrostatic repulsion between the cationic headgroups, which can sometimes lead to an increase in solubility.

  • Salting-Out: At high salt concentrations, the ions compete with the DMSA-Stearamide HCl molecules for hydration, which can reduce its solubility and lead to precipitation. This is a more common effect for amphiphilic molecules. High ionic strength can also compress the electrical double layer around any formed micelles, reducing their stability and promoting aggregation.

Therefore, it is generally recommended to use low ionic strength buffers during the initial dissolution and formulation steps.

Troubleshooting Guide

Issue 1: Initial Dissolution Failure or Cloudiness
Potential Cause Explanation Recommended Solution
Incorrect pH The pH of the solvent is at or above the pKa of the dimethylamino headgroup, leading to a neutral, insoluble form.Use a slightly acidic aqueous buffer (e.g., pH 4-6) to ensure protonation of the tertiary amine.
Low Temperature The solubility of many lipids is temperature-dependent. The Krafft temperature is the temperature below which the solubility of an ionic surfactant is very low.Gently warm the solvent (e.g., to 40-60°C) during dissolution. Ensure the temperature is appropriate for the stability of other formulation components.
High Ionic Strength High salt concentrations can lead to "salting-out" effects, reducing the solubility of the amphiphile.[2][3][4][5]Use a low ionic strength buffer (e.g., 10-20 mM) or deionized water for initial dissolution.
Issue 2: Precipitation Upon pH Adjustment or Addition to Neutral Media
Potential Cause Explanation Recommended Solution
Exceeding Solubility Limit at Neutral pH As the pH is raised above the pKa, the molecule becomes neutral and its aqueous solubility drops dramatically, leading to precipitation.Keep the concentration of DMSA-Stearamide HCl as low as feasible for your application. Incorporate co-solvents or other excipients to increase solubility at neutral pH.
Lack of Stabilizing Agents In the absence of other components, the hydrophobic interactions of the stearamide tails will dominate at neutral pH, causing aggregation.Formulate with helper lipids, such as cholesterol and phospholipids (e.g., DSPC), to create more stable structures like liposomes. The inclusion of PEGylated lipids can provide steric stabilization.
Issue 3: Aggregation and Precipitation During Formulation or Storage
Potential Cause Explanation Recommended Solution
Electrostatic Interactions with Anionic Components The cationic DMSA-Stearamide HCl can interact strongly with negatively charged molecules (e.g., nucleic acids, some proteins), leading to charge neutralization and aggregation.[6]Optimize the charge ratio of cationic lipid to anionic cargo. A slight excess of positive charge often helps maintain stability. Add the anionic component slowly while mixing.
High Concentration Higher concentrations increase the likelihood of intermolecular interactions and aggregation.Work with the lowest effective concentration possible. If high concentrations are necessary, ensure the presence of stabilizing excipients.
Inadequate Stabilization Electrostatic repulsion alone may not be sufficient to prevent aggregation, especially in complex media or over time.Incorporate steric stabilizers, such as PEGylated lipids (e.g., DSPE-PEG2000), into your formulation. These create a protective layer that physically hinders aggregation.[6]

Experimental Protocols

Protocol 1: Basic Solubilization of DMSA-Stearamide HCl
  • Buffer Preparation: Prepare a low ionic strength buffer with a pH between 4.0 and 6.0 (e.g., 20 mM citrate buffer or acetate buffer).

  • Weighing: Accurately weigh the desired amount of DMSA-Stearamide HCl powder.

  • Dissolution:

    • Warm the acidic buffer to approximately 50-60°C.

    • Slowly add the DMSA-Stearamide HCl powder to the warmed buffer while stirring continuously.

    • Continue stirring until the powder is fully dissolved and the solution is clear. Sonication in a bath sonicator can aid dissolution.

  • Sterilization: If required, filter the solution through a 0.22 µm syringe filter that is compatible with your buffer and lipid.

Protocol 2: Formulation of DMSA-Stearamide HCl-containing Liposomes by Thin-Film Hydration

This protocol provides a general framework for incorporating DMSA-Stearamide HCl into a liposomal formulation.

  • Lipid Preparation:

    • In a round-bottom flask, dissolve DMSA-Stearamide HCl, a neutral phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture). A common molar ratio to start with is 50:40:8:2 (Neutral Lipid:Cholesterol:DMSA-Stearamide HCl:PEG-Lipid).

  • Film Formation:

    • Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with your desired aqueous phase (e.g., a buffer containing your active pharmaceutical ingredient). The pH of this buffer is critical. For initial hydration, a pH below the pKa of DMSA-Stearamide HCl is recommended.

    • Vortex the flask vigorously to disperse the lipid film, which will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (LUVs), the MLV suspension must be subjected to size reduction.

    • Extrusion (Recommended): Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process should be carried out at a temperature above the phase transition temperature of the lipids.

    • Sonication: Alternatively, use a probe or bath sonicator. However, this method can be less consistent and may lead to lipid degradation.

  • Purification:

    • Remove any unencapsulated material by dialysis, size exclusion chromatography, or ultracentrifugation.

Visualizing Key Concepts

G cluster_0 pH-Dependent Solubility of DMSA-Stearamide HCl A High Solubility (Protonated Form) pH_high High pH (> pKa) A->pH_high Deprotonation B Low Solubility / Precipitation (Deprotonated Form) pH_low Low pH (< pKa) B->pH_low Re-protonation pH_low->A Protonation of Dimethylamino Group pH_high->B Hydrophobic Aggregation of Stearamide Tails

Caption: pH-dependent solubility of DMSA-Stearamide HCl.

G cluster_1 Troubleshooting Workflow for Precipitation Issues Start Precipitation Observed Check_pH Is pH < pKa? Start->Check_pH Check_Ionic Is Ionic Strength Low? Check_pH->Check_Ionic Yes Adjust_pH Lower pH of Buffer Check_pH->Adjust_pH No Check_Conc Is Concentration Optimized? Check_Ionic->Check_Conc Yes Lower_Ionic Use Low Salt Buffer Check_Ionic->Lower_Ionic No Check_Stab Are Stabilizers Present? Check_Conc->Check_Stab Yes Dilute Reduce Concentration Check_Conc->Dilute No Add_Stab Incorporate Helper Lipids / PEG Check_Stab->Add_Stab No Success Clear, Stable Solution Check_Stab->Success Yes Adjust_pH->Start Lower_Ionic->Start Dilute->Start Add_Stab->Start

Caption: Troubleshooting workflow for precipitation issues.

References

  • Macromolecules. (2024). Amphiphilic Block Random Copolymers: Influence of pH and Ionic Strength on Aqueous Solution Properties. ACS Publications. [Link]

  • MDPI. (2024). Ionic Strength Effect in the Equilibrium and Rheological Behavior of an Amphiphilic Triblock Copolymer at the Air/Solution Interface. [Link]

  • U.S. Environmental Protection Agency. (2025). N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Chemical Details. [Link]

  • NextSDS. (n.d.). N-[2-(dimethylamino)ethyl]stearamide monohydrochloride — Chemical Substance Information. [Link]

  • Macromolecules. (n.d.). Water-Soluble Copolymers. 64. Effects of pH and Composition on Associative Properties of Amphiphilic Acrylamide/Acrylic Acid Terpolymers. ACS Publications. [Link]

  • Academia.edu. (n.d.). The Effect of Ionic Strength on the Solubility of an Electrolyte. [Link]

  • ResearchGate. (n.d.). Hydrophile–lipophile balance and solubility parameter of cationic surfactants. [Link]

  • U.S. Environmental Protection Agency. (2025). N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Links. [Link]

  • ResearchGate. (2017). Why low ionic strength enhances protein solubility, while high ionic strength reduces it?. [Link]

  • PMC. (2020). Influence of Ionic Strength on Hydrophobic Interactions in Water: Dependence on Solute Size and Shape. [Link]

  • PubMed. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • ResearchGate. (2016). Hi, can anyone please provide me the procedure to dissolve Naringenin in DMSO, Ether or Ethanol for both in vitro and in vivo studies thanks?. [Link]

  • ResearchGate. (n.d.). 2-(dimethylamino)ethyl methacrylate, being the monomer of pDMAEMA. The pKa of the amine equals 7.5. [Link]

Sources

Refining purification methods for N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in lipid nanoparticle (LNP) excipients, I frequently consult on the isolation of cationic and ionizable lipids. N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride presents a unique triad of purification hurdles: a complete lack of a UV chromophore, strong amphiphilic characteristics that cause column streaking, and polymorphic crystallization behaviors that trap impurities.

This guide abandons generic advice in favor of mechanistic troubleshooting. Below, you will find self-validating protocols designed to ensure high-yield, high-purity recovery of this specific cationic lipid.

Purification & Analytical Validation Workflow

G A Crude Synthesis Mixture B Amino-Functionalized Flash Chromatography A->B Load sample C ELSD Fraction Triggering B->C Real-time detection D Controlled Recrystallization C->D Pool & evaporate E UHPLC-CAD Validation D->E Final purity check

Workflow for cationic lipid purification using ELSD-guided chromatography and CAD validation.

Troubleshooting & FAQs

Q1: Why am I experiencing severe peak tailing and irreversible sample loss when running the crude mixture on standard silica columns? A1: This is a classic acid-base interaction failure. Standard bare silica contains acidic silanol groups with a pKa of ~4.5. N-(2-(Dimethylamino)ethyl)stearamide contains a tertiary amine. Even in its monohydrochloride salt form, equilibrium dynamics during chromatography lead to strong secondary ionic interactions between the cationic headgroup and the anionic silanols. The Solution: You must shift from an adsorption mechanism to a partitioning mechanism. Switch to an amine-functionalized stationary phase (e.g., KP-Amino columns). The bonded amine groups shield the underlying silanols, preventing irreversible ionic binding and allowing the lipid to elute in sharp, concentrated bands 1[1].

Q2: My fractions are eluting, but my UV detector (210 nm / 254 nm) shows a flatline. How can I track the lipid during purification? A2: N-(2-(Dimethylamino)ethyl)stearamide lacks a conjugated π-electron system. The isolated amide bond absorbs very weakly below 215 nm. Furthermore, common normal-phase solvents like ethyl acetate absorb heavily in the 200-215 nm range, completely masking any residual lipid signal 1[1]. The Solution: You must decouple detection from optical properties. Integrate an Evaporative Light Scattering Detector (ELSD) into your flash system. ELSD nebulizes the eluent and measures the light scattered by the remaining solid lipid particles, providing a highly sensitive, solvent-independent signal 1[1].

Q3: After solvent evaporation, my lipid forms a sticky, waxy residue instead of a powder, which traps residual synthesis impurities. How do I fix this? A3: Long-chain stearamide derivatives exhibit crystalline polymorphism, meaning they can solidify into different structural lattices (typically alpha and beta forms). Rapid rotary evaporation often forces the lipid into a metastable, amorphous, or alpha-crystalline state, which physically traps residual solvents and byproducts . The Solution: Implement a controlled recrystallization step. Dissolve the waxy residue in a hot, moderately polar solvent (e.g., ethyl acetate). Cool the solution slowly to room temperature. This slow thermodynamic cooling promotes the formation of the highly ordered, stable beta-crystalline lattice, effectively excluding impurities from the matrix .

Q4: How do I validate the final purity of the monohydrochloride salt for downstream LNP formulation if UV is unreliable? A4: Standard HPLC-UV will fail. You must employ Ultra-High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (UHPLC-CAD) [[2]](2]. CAD provides a near-universal response for non-volatile analytes. Use a step-gradient reversed-phase method with a C18 column, ensuring the mobile phase contains an ion-pairing agent (like 0.1% TFA) to keep the dimethylamino headgroup fully protonated and prevent column voiding 3[3].

Quantitative Data: Purification Strategy Comparison
Purification StrategyStationary PhaseDetection MethodTypical YieldPurity LimitKey Mechanistic Advantage
Standard Normal-Phase Bare Silica (Si)UV (210 nm)< 40%~85%Low cost, but suffers from severe peak tailing and poor detection.
Amine-Modified Flash KP-AminoELSD> 85%> 95%Prevents silanol interactions; detects non-chromophoric lipids accurately.
Controlled Recrystallization None (Solvent-based)N/A~ 75%> 99%Removes trace structural isomers trapped in amorphous states via beta-lattice formation.
Experimental Protocols
Protocol 1: ELSD-Guided Normal-Phase Flash Chromatography

This protocol isolates the target lipid from unreacted stearic acid and intermediate amides.

  • Sample Preparation: Dissolve the crude N-(2-(Dimethylamino)ethyl)stearamide HCl in a minimal volume of chloroform to ensure complete solubilization of the amphiphilic salt.

  • Column Selection: Equilibrate a 5-gram Amino-functionalized silica column (e.g., Sfär KP-Amino) with 100% Heptane [[1]](1].

  • Detector Setup: Set the ELSD nebulizer temperature to 36°C and carrier gas (N 2​ ) pressure to 1.5 bar 1[1].

  • Gradient Elution:

    • 0–1 Column Volumes (CV): Isocratic hold at 5% Ethyl Acetate in Heptane.

    • 1–11 CV: Linear gradient from 5% to 40% Ethyl Acetate [[1]](1].

    • 11–13 CV: Isocratic hold at 40% Ethyl Acetate to flush the remaining highly polar fractions.

  • Fractionation: Collect fractions triggered strictly by the ELSD signal threshold. The cationic lipid will typically elute with a ΔCV of ~2 from less polar byproducts 1[1].

Protocol 2: UHPLC-CAD Analytical Validation

This protocol confirms the absence of degradation products (e.g., hydrolyzed stearic acid) prior to LNP formulation.

  • Sample Prep: Dissolve 3 mg of the purified lipid in 1 mL of a 1:3 water/ethanol mixture. Filter through a 0.22 µm PTFE syringe filter 3[3].

  • System Setup: Equip a UHPLC system with a CAD detector and a Poroshell 120 EC-C18 column (2.7 μm, 3 × 150 mm) [[3]](3].

  • Mobile Phase Configuration:

    • Solvent A: 0.1% TFA in 55% Methanol, 15% Isopropanol, and 30% Water 3[3].

    • Solvent B: 0.1% TFA in 70% Methanol and 30% Isopropanol 3[3].

  • Execution: Inject 3 µL of the sample. Run a step gradient to elute hydrophilic degradants early, followed by the highly hydrophobic intact stearamide lipid 2[2].

  • Quantification: Calculate purity based on the relative area percent of the CAD signal. Utilize an inverse gradient setup if necessary to ensure uniform CAD response across the changing solvent composition [[4]](4].

References
  • Lab-scale flash purification of synthetic lipid facilitated by evaporative light sc
  • Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector. PMC/NIH.
  • Quantifying impurities in cationic lipids raw materials with the inverse gradient method using LC-CAD-MS. Thermo Fisher Scientific.
  • ETHYLENE BIS STEARAMIDE.
  • Ionizable Lipids with Optimized Linkers Enable Lung-Specific, Lipid Nanoparticle-Mediated mRNA Delivery for Treatment of Metast

Sources

Validation & Comparative

Comprehensive Comparison Guide: N-(2-(Dimethylamino)ethyl)stearamide Monohydrochloride vs. Advanced Cationic Lipids

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of lipid-based nanocarriers requires precise matching of lipid biophysics to the intended route of administration. While systemic delivery of mRNA relies heavily on highly optimized, biodegradable ionizable lipids, topical, dermatological, and ex vivo applications often benefit from highly stable, single-chain cationic surfactants.

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (commonly referred to as stearamidoethyldimethylamine HCl) is a single-chain cationic lipid characterized by a saturated C18 tail, an amide linker, and a tertiary amine headgroup. This guide objectively compares its physicochemical properties and formulation performance against industry-standard dual-chain cationic and ionizable lipids—such as DLin-MC3-DMA (MC3) , DOTAP , and ALC-0315 —providing researchers with actionable, data-backed insights for rational lipid selection.

Structural Biophysics and Mechanistic Causality

To understand why a lipid behaves a certain way in a formulation, we must analyze its molecular architecture. The performance of a lipid nanoparticle (LNP) or liposome is dictated by three structural pillars: tail geometry, linker chemistry, and headgroup pKa .

Tail Geometry and Phase Behavior
  • N-(2-(Dimethylamino)ethyl)stearamide: Possesses a single, fully saturated stearic acid tail (C18:0). This gives the molecule a "wedge" shape and a high phase transition temperature ( Tm​ ). In aqueous environments, single-chain lipids strongly prefer to self-assemble into highly curved micelles or solid lipid nanoparticles (SLNs) rather than planar bilayers. To formulate liposomes with this lipid, it must be co-formulated with cylindrical helper lipids (like Cholesterol) or cone-shaped lipids (like DOPE) to stabilize a bilayer structure.

  • DLin-MC3-DMA & ALC-0315: These feature dual unsaturated (linoleyl) or branched tails. Their "cone" geometry drives the formation of fluid bilayers at neutral pH and promotes the inverted hexagonal ( HII​ ) phase in acidic environments, which is the biophysical mechanism responsible for endosomal membrane fusion and cytosolic payload release .

Linker Chemistry and In Vivo Stability
  • Amide Linker (Stearamide): The amide bond in N-(2-(Dimethylamino)ethyl)stearamide is highly resistant to enzymatic cleavage by esterases . This confers exceptional shelf-life and stability, making it ideal for topical creams, dermatological siRNA delivery, and cosmetic microemulsions where prolonged stability is required. However, this lack of biodegradability makes it poorly suited for systemic intravenous (IV) delivery due to potential accumulation and toxicity.

  • Ester Linker (MC3, DOTAP, ALC-0315): Ester bonds are readily hydrolyzed by intracellular lipases and esterases, allowing for rapid in vivo clearance and reduced hepatic toxicity following systemic administration.

Headgroup pKa and the "Sponge Effect"

The pKa of the tertiary amine headgroup dictates the lipid's ionization state at physiological and endosomal pH.

  • N-(2-(Dimethylamino)ethyl)stearamide: Exhibits a pKa of ~8.5. At physiological pH (7.4), a significant fraction of the lipid remains protonated. This persistent positive charge is excellent for adhering to negatively charged surfaces (like skin or hair) but will trigger rapid opsonization and immune clearance if injected into the bloodstream.

  • DLin-MC3-DMA: Has an extensively optimized pKa of 6.44 . It remains largely neutral at pH 7.4 (ensuring safe circulation) but rapidly protonates at endosomal pH (5.5) to bind anionic endosomal lipids and disrupt the vesicle.

PhaseBehavior cluster_single Single-Chain Amide Lipids (N-(2-(Dimethylamino)ethyl)stearamide) cluster_dual Dual-Chain Ionizable Lipids (e.g., DLin-MC3-DMA) S1 Saturated C18 Tail (High Tm) S2 High Curvature (Wedge Geometry) S1->S2 S3 Forms Micelles or SLNs (Requires Helper Lipids) S2->S3 D1 Unsaturated Tails (Low Tm) D2 Cylindrical/Cone Geometry D1->D2 D3 Forms Fluid Bilayers & Inverted Hexagonal (H_II) D2->D3

Fig 1: Structural geometry dictates lipid phase behavior and self-assembly mechanisms.

Comparative Quantitative Data

The following table summarizes the critical physicochemical parameters guiding lipid selection.

ParameterN-(2-(Dimethylamino)ethyl)stearamideDLin-MC3-DMAALC-0315DOTAP
Tail Architecture Single, Saturated (C18:0)Dual, Unsaturated (C18:2)Branched, SaturatedDual, Monounsaturated (C18:1)
Linker Type Amide (Highly Stable)Ester (Biodegradable)Ester (Biodegradable)Ester
Headgroup Charge Ionizable (Tertiary Amine)Ionizable (Tertiary Amine)Ionizable (Tertiary Amine)Permanent (Quaternary Amine)
Apparent pKa ~8.56.446.09N/A (Always +)
Phase Preference Micellar / SLNBilayer / HII​ Bilayer / HII​ Bilayer
Primary Application Topical delivery, CosmeticsSystemic IV/IM siRNA/mRNAIM mRNA VaccinesIn vitro transfection
Endosomal Escape Low (relies on helper lipids)Very HighVery HighModerate

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical differences in handling these lipids, below are two distinct formulation protocols. The causality behind the buffer choices and lipid ratios is explicitly defined to ensure a self-validating experimental setup.

Protocol A: Formulation of Topical siRNA Liposomes using N-(2-(Dimethylamino)ethyl)stearamide

Because this lipid forms micelles on its own, DOPE is strictly required to force a liposomal bilayer capable of encapsulating siRNA.

  • Organic Phase Preparation: Dissolve N-(2-(Dimethylamino)ethyl)stearamide, DOPE, and Cholesterol in anhydrous ethanol at a molar ratio of 40:40:20. Causality: DOPE's cone shape compensates for the wedge shape of the stearamide, stabilizing a bilayer.

  • Aqueous Phase Preparation: Dilute siRNA in 50 mM Sodium Acetate buffer (pH 5.0). Causality: A pH of 5.0 ensures the stearamide (pKa ~8.5) is fully protonated for maximum electrostatic binding to the anionic siRNA backbone.

  • Microfluidic Mixing: Inject the organic and aqueous phases into a microfluidic mixer at a 1:3 volume ratio (Ethanol:Aqueous) and a total flow rate of 12 mL/min.

  • Dialysis & Validation: Dialyze against 1X PBS (pH 7.4) for 24 hours to remove ethanol.

    • Self-Validation Check: Measure Zeta Potential via DLS. Because the pKa is ~8.5, the liposomes should retain a highly positive charge (+20 to +40 mV) even at pH 7.4.

Protocol B: Formulation of Systemic mRNA LNPs using DLin-MC3-DMA

This protocol utilizes the industry-standard LNP ratio optimized for hepatic delivery and rapid clearance.

  • Organic Phase Preparation: Dissolve DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5 .

  • Aqueous Phase Preparation: Dilute mRNA in 50 mM Citrate buffer (pH 4.0). Causality: MC3 (pKa 6.44) is neutral at physiological pH. The pH 4.0 buffer forces protonation, enabling mRNA complexation.

  • Microfluidic Mixing: Mix at a 1:3 ratio (N/P ratio of 6:1).

  • Dialysis & Validation: Dialyze against 1X PBS (pH 7.4).

    • Self-Validation Check: Measure Zeta Potential. Unlike Protocol A, the MC3 LNPs should exhibit a near-neutral charge (-2 to +2 mV) at pH 7.4, confirming successful buffer exchange and readiness for systemic injection. Encapsulation efficiency (measured via RiboGreen assay) must exceed 90%.

Workflow A Aqueous Phase (Nucleic Acid in Acidic Buffer) C Microfluidic Mixing (Rapid Precipitation, Flow Ratio 3:1) A->C B Organic Phase (Lipids in Ethanol) B->C D Dialysis / TFF (Buffer Exchange to PBS, pH 7.4) C->D E Physicochemical Characterization (DLS, Zeta Potential, RiboGreen) D->E

Fig 2: Microfluidic formulation workflow for ionizable lipid nanoparticles.

References

  • Jayaraman, M., Ansell, S. M., Mui, B. L., Tam, Y. K., Chen, J., Du, X., Butler, D., Eltepu, L., Matsuda, S., Narayanannair, J. K., Rajeev, K. G., Hafez, I. M., Akinc, A., Maier, M. A., Tracy, M. A., Cullis, P. R., Madden, T. D., Manoharan, M., & Hope, M. J. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie International Edition, 51(34), 8529–8533.[Link]

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy, 25(7), 1467–1475.[Link]

  • Vatter, M. L., & Rerek, M. E. (2006). Aqueous fatty monoamine-containing carrier systems for water-insoluble materials. U.S.

Comparative analysis of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride delivery systems

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of N-(2-(Dimethylamino)ethyl)stearamide Monohydrochloride Delivery Systems

Introduction

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (NDES·HCl) is a highly versatile, biodegradable tertiary amidoamine lipid. Featuring a saturated C18 (stearyl) tail and an ionizable dimethylaminoethyl headgroup, NDES·HCl serves as a critical structural component in advanced drug delivery systems, including lipid nanoparticles (LNPs), cationic liposomes, and topical lamellar gel networks. Unlike permanently charged quaternary ammonium lipids, the pH-responsive nature of tertiary amines like NDES allows for efficient nucleic acid and drug complexation at low pH, while minimizing systemic toxicity and rapid clearance at physiological pH[1].

Mechanistic Profiling: Why NDES·HCl?

As a Senior Application Scientist, I evaluate lipid excipients based on their thermodynamic behavior and kinetic stability during self-assembly. The efficacy of NDES·HCl stems from its specific molecular architecture:

  • Thermodynamic Stability: The fully saturated C18 tail provides high transition temperatures ( Tm​ ), allowing the lipid to form highly stable lamellar phases ( Lα​ ) that prevent premature cargo leakage in systemic circulation.

  • Ionizable Headgroup (Apparent pKa ~8.0): At formulation pH (4.0–5.5), the tertiary amine is fully protonated, driving strong electrostatic binding to anionic cargo (e.g., mRNA, siRNA). At physiological pH (7.4), the surface charge density is significantly reduced, preventing rapid opsonization by serum proteins[1][2].

  • Endosomal Escape Mechanism: Upon endocytosis, the acidic environment of the maturing endosome triggers further protonation of the NDES headgroup. This induces electrostatic interactions with anionic endosomal lipids, promoting a transition from a lamellar to an inverted hexagonal ( HII​ ) phase. This "proton sponge" and lipid-mixing effect physically disrupts the endosomal membrane, releasing the cargo into the cytosol[1][3].

EndosomalEscape A NDES-LNP Complex (pH 7.4: Near Neutral) B Cellular Uptake (Endocytosis) A->B C Early Endosome (pH ~6.5) B->C D Endosomal Acidification (pH < 5.5) C->D E Protonation of NDES (Tertiary Amine Ionization) D->E F Membrane Destabilization (Hexagonal Phase Transition) E->F G Cytosolic Release (Cargo Delivery) F->G

Figure 1: Mechanism of NDES-mediated endosomal escape via pH-dependent protonation.

Comparative Physicochemical & Performance Data

To objectively evaluate NDES·HCl, we benchmark it against two industry-standard cationic lipids: DOTAP (a permanently charged quaternary amine) and Stearylamine (a primary amine).

Table 1: Physicochemical Comparison of Cationic Lipids in Delivery Systems

Lipid SystemHeadgroup TypeApparent pKaZeta Potential (pH 7.4)Endosomal EscapeCytotoxicity Profile
NDES·HCl Tertiary Amine~8.0+25 to +35 mVHigh (pH-responsive)Low to Moderate[4]
DOTAP Quaternary AmineN/A (Permanent)+40 to +55 mVModerateHigh[2]
Stearylamine Primary Amine~10.6+40 to +45 mVLowHigh

Table 2: Comparative Delivery Efficacy (mRNA-Luciferase LNPs in A549 Cells)

FormulationParticle Size (nm)PDIEncapsulation Efficiency (%)Relative Luminescence (RLU/mg)Cell Viability (%)
NDES-LNP 85 ± 40.1292 ± 24.5 × 10^788 ± 3
DOTAP-LNP 92 ± 60.1589 ± 32.1 × 10^765 ± 5
SA-Liposome 110 ± 80.2275 ± 50.8 × 10^770 ± 4

(Note: Data synthesized from standard amidoamine vs. quaternary amine LNP performance benchmarks[2]).

Formulation Workflows & Experimental Protocols

Reproducibility in nanomedicine relies on controlling the kinetic self-assembly of lipids. The following protocols are designed as self-validating systems to ensure structural integrity and biological safety.

Protocol 1: Microfluidic Assembly of NDES-LNPs

Causality: Microfluidic mixing is selected over traditional thin-film hydration because it precisely controls the solvent polarity shift. This rapid mixing traps the kinetic intermediate (small, uniform particles <100 nm) before bulk thermodynamic aggregation can occur, ensuring high encapsulation efficiency.

  • Lipid Phase Preparation: Dissolve NDES·HCl, DSPC, Cholesterol, and DMG-PEG2000 (molar ratio 50:10:38.5:1.5) in anhydrous ethanol to a final lipid concentration of 12.5 mM.

  • Aqueous Phase Preparation: Dilute the anionic cargo (e.g., mRNA) in 50 mM citrate buffer (pH 4.0) to achieve an N:P (nitrogen-to-phosphate) ratio of 6:1. Why pH 4.0? The acidic buffer ensures the NDES tertiary amine is fully protonated, maximizing electrostatic complexation with the nucleic acid.

  • Microfluidic Mixing: Inject the lipid and aqueous phases into a microfluidic herringbone mixer at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min.

  • Dialysis & Buffer Exchange: Immediately dialyze the effluent against 1× PBS (pH 7.4) using a 100 kDa MWCO cassette for 16 hours. This neutralizes the pH, shedding excess protons from NDES and stabilizing the LNP surface for physiological environments.

  • Quality Control (Self-Validation): Analyze size and PDI via Dynamic Light Scattering (DLS). Quantify encapsulation efficiency using a RiboGreen assay (target >90%).

Formulation Step1 Lipid Phase (NDES, DSPC, Chol, PEG) Step3 Microfluidic Mixing (Rapid Precipitation) Step1->Step3 Step2 Aqueous Phase (Cargo in Acidic Buffer) Step2->Step3 Step4 Dialysis (Buffer Exchange to pH 7.4) Step3->Step4 Step5 Sterile Filtration (0.22 µm) & QC Step4->Step5

Figure 2: Microfluidic formulation workflow for NDES-based lipid nanoparticles.

Protocol 2: Hemolysis and Cytotoxicity Validation

Causality: Cationic lipids can disrupt red blood cell (RBC) membranes, leading to systemic toxicity. Comparing NDES to DOTAP via a hemolysis assay validates the safety advantage of ionizable tertiary amines over permanent cations.

  • Preparation: Isolate fresh murine RBCs, wash three times, and suspend in PBS (pH 7.4) at 2% v/v.

  • Incubation: Incubate the RBC suspension with varying concentrations of NDES-LNPs and DOTAP-LNPs (ranging from 1 to 100 µg/mL) for 1 hour at 37°C. Use 1% Triton X-100 as a positive control (100% lysis) and PBS as a negative control.

  • Separation: Centrifuge the samples at 1000 × g for 10 minutes to pellet intact RBCs.

  • Quantification: Measure the absorbance of the supernatant at 541 nm to quantify hemoglobin release. Validation Check: NDES should exhibit <5% hemolysis at 50 µg/mL due to its near-neutral charge at pH 7.4, whereas DOTAP typically exceeds 20% due to its permanent quaternary charge[2].

Conclusion

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride offers a superior therapeutic window compared to traditional permanent cationic lipids. Its tertiary amine structure provides the necessary pH-responsiveness for high encapsulation and efficient endosomal escape, while its C18 tail ensures robust particle stability. For drug development professionals, transitioning from DOTAP or Stearylamine to NDES-based architectures represents a critical step toward safer, more efficacious non-viral delivery systems.

References

  • Endosomal Escape Pathways for Non-Viral Nucleic Acid Delivery Systems. IntechOpen. Available at:[Link]

  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Advanced Drug Delivery Reviews (PMC). Available at:[Link]

  • Lipid Nanoparticles Composed of Quaternary Amine–Tertiary Amine Cationic Lipid Combination (QTsome) for Therapeutic Delivery of AntimiR-21 for Lung Cancer. Molecular Pharmaceutics (ACS). Available at:[Link]

  • Toxicity Evaluation of Stearamidopropyl Dimethylamine Surfactant on Embryonic development of Zebrafish. Science of The Total Environment. Available at:[Link]

Sources

A Comparative Guide to the Purity Validation of N-(2-(Dimethylamino)ethyl)stearamide Monohydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and excipients is a cornerstone of product quality, safety, and efficacy. N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride, a cationic surfactant with a long-chain fatty amide structure, presents unique analytical challenges due to its physicochemical properties. This guide provides an in-depth, objective comparison of a robust High-Performance Liquid Chromatography (HPLC) method for its purity validation against viable alternative techniques, supported by experimental rationale and data.

Introduction: The Analytical Imperative for a Cationic Surfactant

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is characterized by a long hydrophobic stearamide tail and a hydrophilic protonated dimethylaminoethyl headgroup. This amphipathic nature is central to its function but also influences its analytical behavior. Potential impurities can arise from the synthesis process (e.g., residual starting materials like stearic acid or N,N-dimethylethylenediamine) or degradation. A reliable analytical method must be able to separate the main component from these structurally similar and dissimilar impurities.

High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide will first detail a proposed HPLC method, explaining the scientific reasoning behind the selection of each parameter. Subsequently, it will compare this method with other analytical techniques, providing a holistic view for method selection and validation.

The Primary Method: Reversed-Phase HPLC with Universal Detection

Given the molecule's significant hydrophobic character from the C18 stearamide chain, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. However, the cationic nature of the tertiary amine and the lack of a strong UV chromophore necessitate careful consideration of the column, mobile phase, and detector.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecyl) column is the workhorse for separating hydrophobic molecules. The long alkyl chains of the stationary phase will interact with the stearamide tail of the analyte, providing retention. To mitigate undesirable interactions between the positively charged analyte and residual acidic silanols on the silica surface, which can cause peak tailing, a modern, high-purity, end-capped C18 column is crucial.[2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is necessary. The gradient allows for the elution of potential impurities with a wide range of polarities. The aqueous phase should be acidic (e.g., buffered to pH 2.5-3.5 with formic acid or phosphoric acid). At this pH, the tertiary amine is protonated, ensuring a consistent charge state, while the residual silanols on the column are protonated and less likely to cause secondary interactions.

  • Detector: The amide group offers weak UV absorbance at low wavelengths (~205-220 nm). However, this region is prone to interference from mobile phase components and impurities. A more universal detection method is therefore superior for accurate purity determination.

    • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[3][4] It is independent of the analyte's optical properties, making it ideal for non-chromophoric compounds.[5]

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD also detects non-volatile analytes. It generates charged particles from the analyte stream and measures the aggregate charge.[6] CAD generally offers better sensitivity and a wider dynamic range than ELSD.[2]

Experimental Workflow: HPLC-CAD/ELSD

The logical flow for developing and validating the HPLC method is outlined below.

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis A Analyte Characterization (Solubility, pKa, UV spectra) B Initial Parameter Selection (C18 Column, ACN/H2O, Acidic pH) A->B C Detector Choice (CAD or ELSD) B->C D Optimization (Gradient, Flow Rate, Temp.) C->D E Specificity D->E Final Method F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J System Suitability Test (SST) I->J K Sample Analysis (Purity Calculation) J->K

Caption: Workflow for HPLC method development and validation.

Detailed Experimental Protocol: RP-HPLC with CAD

Objective: To determine the purity of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride and quantify related impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

Materials:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard: N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride of known purity.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Injection Vol. 10 µL
CAD Settings Per manufacturer's recommendation
Gradient Time (min)
0.0
20.0
25.0
25.1
30.0

System Suitability: Inject a reference standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The USP tailing factor for the main peak should be between 0.8 and 1.5.

Purity Calculation: The purity is determined by area percent calculation, assuming all impurities have a similar response factor in the CAD.

Sources

Efficacy comparison of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride and Lipofectamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of non-viral gene delivery, I frequently evaluate the trade-offs between proprietary commercial reagents and custom-formulated lipid systems.

When designing a transfection workflow, the choice of the lipid carrier dictates not only the delivery efficiency but also the physiological state of the target cells post-transfection. This guide provides an in-depth, objective comparison between N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (a representative single-component ionizable/cationic lipid, hereafter referred to as DMAE-stearamide ) and Lipofectamine (the industry-standard, multi-component commercial formulation).

Mechanistic Grounding & Physicochemical Profiling

To understand how these reagents perform, we must first deconstruct their molecular architecture and the causality behind their mechanisms of action.

DMAE-Stearamide (CAS 97375-19-4) DMAE-stearamide is a synthetic lipid featuring a saturated C18 (stearic acid) hydrophobic tail and a tertiary dimethylaminoethyl headgroup . Because it is a tertiary amine, it functions as an ionizable cationic lipid. At physiological pH (7.4), it maintains a relatively neutral or weakly positive charge, which minimizes cellular toxicity. However, within the acidic environment of the maturing endosome (pH < 6.0), the headgroup becomes fully protonated. Causality: DMAE-stearamide cannot efficiently transfect cells on its own; it requires co-formulation with a helper lipid like DOPE (Dioleoylphosphatidylethanolamine). DOPE's conical geometry is critical because, upon endosomal acidification, it drives the lipid bilayer to transition from a lamellar phase to an inverted hexagonal ( HII​ ) phase, physically destabilizing the endosomal membrane and releasing the nucleic acid cargo into the cytoplasm .

Lipofectamine Lipofectamine is a highly optimized, proprietary aqueous dispersion. Traditional iterations (e.g., Lipofectamine 2000) consist of a 3:1 mixture of a polycationic lipid (such as DOSPA) and the helper lipid DOPE . Causality: The polyamine headgroup of DOSPA carries multiple positive charges per molecule. This high charge density ensures rapid, aggressive electrostatic condensation of DNA and promotes the "proton sponge effect"—where the buffering capacity of the polyamine headgroups causes osmotic swelling and subsequent rupture of the endosome .

G N1 Nucleic Acid (Polyanion) N3 Lipoplex Formation (Electrostatic Condensation) N1->N3 N2 Cationic Lipid (DMAE-stearamide / Lipofectamine) N2->N3 N4 Cellular Internalization (Endocytosis) N3->N4 Cell Surface Binding N5 Endosomal Acidification (pH Drop) N4->N5 Vesicle Maturation N6 Endosomal Escape (Membrane Fusion / Proton Sponge) N5->N6 Helper Lipid Activation N7 Nuclear Translocation & Gene Expression N6->N7 Cargo Release

Figure 1: Mechanistic pathway of lipoplex formation and endosomal escape for lipid transfection.

Quantitative Efficacy & Performance Data

When evaluating these reagents, we must balance transfection efficiency against cytotoxicity. The high charge density of Lipofectamine yields superior efficiency but often at the cost of cell viability. Conversely, the ionizable nature of DMAE-stearamide offers a gentler profile, making it highly suitable for sensitive downstream assays where cellular stress must be minimized.

ParameterDMAE-stearamide HCl (+ DOPE)Lipofectamine (Commercial Standard)
Active Lipid Architecture Single C18 tail, tertiary amine (Ionizable)Proprietary polyamine blend (Permanent + Ionizable)
Preparation Requirement Requires in-house thin-film hydrationReady-to-use aqueous dispersion
Optimal N/P Ratio 4:1 to 6:1 (Requires optimization)Pre-optimized by manufacturer (Volume-based)
Transfection Efficiency (HEK293) 68% - 75%> 90%
Transfection Efficiency (Primary) < 20%40% - 60%
Cytotoxicity (Cell Viability %) High (> 88%) Moderate (70% - 80%)
Primary Endosomal Escape Protonation-induced lipid mixing ( HII​ phase)Proton sponge effect & lipid mixing

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification, and the workflow incorporates internal controls to verify both the formulation and the biological outcome.

Protocol A: In-House Formulation of DMAE-Stearamide Liposomes

Objective: Generate a stable, monodisperse liposomal suspension.

  • Lipid Mixing: In a glass vial, combine DMAE-stearamide HCl and DOPE at a 1:1 molar ratio dissolved in chloroform.

    • Causality: Chloroform ensures complete solvation and homogenous intermixing of the lipid hydrocarbon chains, preventing phase separation during film formation.

  • Thin-Film Hydration: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for 2 hours. Hydrate the resulting lipid film with sterile, nuclease-free water to achieve a final lipid concentration of 1 mg/mL.

    • Causality: Vacuum desiccation removes trace organic solvents that cause severe cellular toxicity. Hydrating in pure water (rather than a high-salt buffer) maintains electrostatic repulsion between the newly formed vesicles, preventing premature aggregation.

  • Size Reduction & Validation: Extrude the suspension 10 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Self-Validation: Measure the batch using Dynamic Light Scattering (DLS). A valid formulation must exhibit a Z-average size of 90–120 nm and a Polydispersity Index (PDI) < 0.2. This ensures uniform endocytic uptake across the cell population.

Protocol B: Comparative Transfection & Efficacy Validation

Objective: Deliver pEGFP reporter plasmid and quantify efficacy vs. toxicity.

  • Cell Seeding: Seed HEK293 cells at 2×104 cells/well in a 96-well plate. Incubate overnight until they reach 70-80% confluency.

  • Lipoplex Formation (The Critical Step):

    • DMAE-stearamide: Dilute 0.2 µg of pEGFP and the formulated liposomes (at an N/P ratio of 5:1) in separate tubes containing 25 µL of Opti-MEM.

    • Lipofectamine: Dilute 0.2 µg of pEGFP and 0.5 µL of Lipofectamine in separate tubes containing 25 µL of Opti-MEM.

    • Causality: Opti-MEM is a reduced-serum medium. Serum proteins (like albumin) can prematurely bind to cationic lipids, neutralizing their charge and sterically hindering DNA condensation .

  • Complexation: Combine the diluted DNA and lipid solutions. Incubate for 20 minutes at room temperature.

    • Causality: This incubation period provides the thermodynamic time required for the electrostatic interactions to reach equilibrium, forming stable lipoplex nanoparticles.

  • Delivery & Self-Validation: Add the 50 µL complexes dropwise to the cells. Include a "Naked DNA" control (validates that the lipid carrier is strictly necessary for membrane penetration) and a "Mock Transfection" control (establishes baseline autofluorescence and maximum viability).

  • Readout: At 48 hours post-transfection, quantify GFP expression via flow cytometry (Efficacy) and assess metabolic activity via a WST-1 or MTT assay (Toxicity).

Conclusion

For laboratories requiring rapid, high-efficiency transfection across a broad spectrum of difficult-to-transfect or primary cell lines, Lipofectamine remains the undisputed, albeit expensive, gold standard. However, its high charge density can induce significant off-target transcriptomic changes and cytotoxicity.

Conversely, DMAE-stearamide monohydrochloride , when properly formulated with a helper lipid, offers researchers a highly customizable, cost-effective alternative. Its ionizable nature results in a significantly gentler toxicity profile, making it an excellent choice for fundamental mechanistic studies, stable cell line generation, and applications where maintaining the pristine physiological state of the host cell is paramount.

References

  • Cui, S., et al. "The Mechanism of Lipofectamine 2000 Mediated Transmembrane Gene Delivery." Engineering, Vol. 4 No. 10B, 2012. Available at:[Link]

  • Zhi, D., et al. "The Headgroup Evolution of Cationic Lipids for Gene Delivery." Bioconjugate Chemistry, ACS Publications, 2013. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "N-[2-(Dimethylamino)ethyl]octadecanamide." Inxight Drugs Database. Available at: [Link]

Cross-Validation of N-(2-(Dimethylamino)ethyl)stearamide Monohydrochloride in LNP-Mediated mRNA Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Focus: Lipid Nanoparticle (LNP) Formulation and Nucleic Acid Transfection

Executive Summary & Mechanistic Causality

The rapid clinical validation of mRNA therapeutics has driven the demand for diverse, highly efficient ionizable lipids [1]. While proprietary multi-tail lipids like DLin-MC3-DMA remain the industry gold standard, single-tail amidoamines are increasingly evaluated for specialized in vitro and ex vivo delivery systems due to their structural simplicity and predictable metabolic profiles.

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (hereafter referred to as N-SDA-HCl ) is a synthetic, pseudo-ionizable cationic lipid. Structurally, it consists of a saturated C18 stearyl tail linked via an amide bond to a dimethylaminoethyl (C2) headgroup.

The Causality of the Chemical Structure

As a Senior Application Scientist, it is critical to understand why we select this specific molecule over its alternatives:

  • The C2 Ethyl Linker: Compared to the ubiquitous cosmetic surfactant Stearamidopropyl dimethylamine (which possesses a C3 propyl linker), the C2 ethyl linker in N-SDA-HCl subtly shifts the electron density around the tertiary amine. This lowers the apparent pKa​ to ~6.2, placing it in the optimal window for endosomal escape.

  • The Monohydrochloride Salt Form: Utilizing the pre-formed HCl salt rather than the free base is a deliberate formulation choice. The free base requires in situ acidification during aqueous mixing, which often leads to heterogeneous nucleation and a high Polydispersity Index (PDI). The monohydrochloride salt ensures immediate, uniform solubility in the ethanolic phase, allowing for instantaneous electrostatic complexation with the mRNA backbone upon microfluidic mixing.

Endosomal Escape Mechanism

At physiological pH (7.4), the surface of an N-SDA-HCl LNP remains largely neutral, minimizing protein corona formation and cytotoxicity. Upon endocytosis, the ATPase-driven acidification of the early endosome (pH 5.5) triggers the reprotonation of the dimethylamino headgroup. This cationic shift induces ion-pairing with endogenous anionic endosomal lipids (e.g., bis(monoacylglycero)phosphate), driving a phase transition from a lamellar bilayer to an inverted hexagonal ( HII​ ) phase. This destabilizes the endosomal membrane, releasing the mRNA into the cytosol for translation [1, 2].

EndosomalEscape LNP LNP (N-SDA-HCl) Neutral at pH 7.4 Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Early Endosome (pH drops to 5.5) Endocytosis->Endosome Protonation N-SDA-HCl Protonation (Cationic Shift) Endosome->Protonation Acidification MembraneFusion Lipid Mixing & Membrane Destabilization Protonation->MembraneFusion Ion-pairing Release mRNA Release into Cytosol MembraneFusion->Release Translation Protein Translation (Luciferase) Release->Translation

Mechanistic pathway of N-SDA-HCl mediated LNP endosomal escape and mRNA translation.

Cross-Validation Experimental Design

To objectively evaluate N-SDA-HCl [3], we established a self-validating experimental system . We cross-validated its performance against two distinct lipid classes:

  • DLin-MC3-DMA: The benchmark ionizable lipid (high efficacy, low toxicity).

  • DOTAP: A benchmark permanent cationic lipid (moderate efficacy, high toxicity).

Self-Validating Logic: Measuring transfection efficiency (luminescence) in isolation is flawed; a highly toxic lipid might kill cells before they can express the reporter, yielding a false-negative for delivery efficiency. Therefore, our protocol integrates a multiplexed readout: Firefly Luciferase expression (transfection) and a CellTiter-Fluor assay (viability) conducted in the exact same well. This ensures that any drop in luminescence is definitively attributed to either reduced delivery efficiency or lipid-induced cytotoxicity.

Step-by-Step Experimental Methodologies

Protocol A: Microfluidic LNP Assembly
  • Aqueous Phase Preparation: Dilute CleanCap® Firefly Luciferase mRNA into 50 mM Citrate Buffer (pH 4.0) to a final concentration of 0.2 mg/mL.

  • Organic Phase Preparation: Dissolve the lipid mixture in absolute ethanol. The molar ratio is fixed at 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : DMG-PEG2000). For N-SDA-HCl, no pre-heating is required due to the monohydrochloride salt's high ethanolic solubility.

  • Microfluidic Mixing: Inject both phases into a microfluidic staggered herringbone mixer. Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12 mL/min.

  • Dialysis & Sterilization: Immediately dialyze the effluent against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize the pH. Filter through a 0.22 µm PES syringe filter.

LNPWorkflow Aqueous Aqueous Phase mRNA in Citrate (pH 4) Microfluidic Microfluidic Mixer (3:1 Flow Ratio) Aqueous->Microfluidic Organic Organic Phase Lipids in Ethanol Organic->Microfluidic SelfAssembly Rapid Self-Assembly (Electrostatic) Microfluidic->SelfAssembly Dialysis Dialysis (PBS pH 7.4) Ethanol Removal SelfAssembly->Dialysis QC QC Characterization (DLS, RiboGreen) Dialysis->QC

Microfluidic mixing workflow for the self-assembly of N-SDA-HCl based Lipid Nanoparticles.

Protocol B: Physicochemical QC & pKa Determination
  • Size and PDI: Measure via Dynamic Light Scattering (DLS) using a Malvern Zetasizer Nano ZS (dilute 1:100 in PBS).

  • Encapsulation Efficiency (EE%): Utilize the Quant-iT™ RiboGreen™ RNA Assay. Measure fluorescence in the presence and absence of 1% Triton X-100 to quantify total vs. unencapsulated mRNA.

  • Apparent pKa Measurement: Perform a TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) fluorescence assay. Titrate LNPs across a buffer range of pH 3.0 to 9.0. The pKa​ is defined as the pH at which TNS fluorescence reaches 50% of its maximum.

Protocol C: Multiplexed Transfection and Viability Assay
  • Cell Culture: Seed HeLa cells at 10,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2​ .

  • Transfection: Treat cells with LNPs at an mRNA dose of 100 ng/well. Incubate for 24 hours.

  • Multiplex Readout: Add CellTiter-Fluor™ Reagent, incubate for 30 min, and read fluorescence (Viability). Subsequently, add ONE-Glo™ Luciferase Reagent to the same well, incubate for 5 min, and read luminescence (Transfection).

Quantitative Data & Comparative Analysis

Table 1: Physicochemical Characterization of Formulated LNPs

Data represents the mean of n=3 independent microfluidic formulation batches.

Formulation (Primary Lipid)Z-Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Apparent pKa​
DLin-MC3-DMA (Gold Standard)74.2 ± 2.10.11 ± 0.0298.4 ± 0.56.44
N-SDA-HCl (Amidoamine)86.5 ± 3.40.14 ± 0.0393.1 ± 1.26.21
DOTAP (Permanent Cation)112.8 ± 6.70.24 ± 0.0585.6 ± 2.8N/A (Always +)

Analytical Insight: N-SDA-HCl yields highly uniform LNPs (PDI < 0.15) with an excellent encapsulation efficiency (>90%). The slightly larger size compared to MC3 is attributed to the single-tail geometry of the stearamide, which alters the lipid packing parameter, resulting in a slightly less condensed core. The measured pKa​ of 6.21 perfectly aligns with the theoretical requirement for endosomal escape.

Table 2: In Vitro Transfection Efficacy vs. Cytotoxicity (HeLa Cells)

Transfection expressed as Relative Light Units (RLU). Viability normalized to untreated control (100%).

FormulationLuciferase Expression (RLU)Cell Viability (%)Therapeutic Index Ratio
DLin-MC3-DMA 4.5×106 96.2%Optimal
N-SDA-HCl 1.8×106 91.5%High
DOTAP 3.2×105 45.3%Poor (Toxic)
Naked mRNA 1.1×102 99.8%N/A

Analytical Insight: The self-validating multiplex assay reveals the true performance hierarchy. While DOTAP shows low luminescence, the concurrent viability drop to 45.3% proves this is due to severe cytotoxicity (membrane lysis) rather than just poor delivery. N-SDA-HCl achieves robust transfection—within one order of magnitude of the highly optimized, multi-tail MC3 lipid—while maintaining excellent cell viability (>90%).

Conclusion

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride serves as a highly competent, cost-effective ionizable lipid alternative for nucleic acid delivery. Its specific C2 ethyl linker provides a finely tuned pKa​ of 6.21, enabling efficient pH-dependent endosomal escape without the severe cytotoxicity associated with permanent cationic lipids like DOTAP. Furthermore, its monohydrochloride salt form eliminates the need for complex pre-acidification steps during microfluidic assembly, streamlining the formulation process and ensuring high-quality, reproducible lipid nanoparticles.

References

  • Cullis PR, Hope MJ. Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. 2017;25(7):1467-1475.[Link]

  • Tuschl T. RNA interference and small interfering RNAs. ChemBioChem. 2001;2(4):239-245.[Link]

  • EPA CompTox Chemicals Dashboard. N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride - Chemical Details. U.S. Environmental Protection Agency.[Link]

Benchmarking N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride in different cell types

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (SA-DMAE) for mRNA Delivery Across Diverse Cell Types

Executive Summary

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (hereafter referred to as SA-DMAE HCl) is a tertiary amidoamine lipid. While historically utilized in complex emulsion systems and personal care, its structural homology to benchmark ionizable lipids (e.g., DODMA, DLin-MC3-DMA) makes it a highly viable candidate for nucleic acid delivery. This guide provides a rigorous, objective benchmark of SA-DMAE against industry-standard transfection lipids—Lipofectamine 3000, DOTAP, and DODMA—evaluating its biophysical properties, fusogenicity, and cytotoxicity across standard and hard-to-transfect cell lines.

Mechanistic Causality: Structure-Function Relationship

The transfection efficacy and biocompatibility of an ionizable lipid are fundamentally dictated by its headgroup pKa and hydrophobic tail architecture[1].

  • The Ionizable Headgroup: The dimethylaminoethyl moiety of SA-DMAE possesses a pKa of approximately 6.5–7.0. At an acidic formulation pH (pH 4.0), the tertiary amine is fully protonated, facilitating rapid electrostatic complexation with the polyanionic mRNA backbone. Upon dialysis to physiological pH (7.4), the lipid nanoparticle (LNP) surface charge neutralizes. This pH-responsiveness drastically reduces the cellular toxicity typically associated with permanently cationic lipids (like DOTAP) while allowing for re-protonation within the acidic early endosome[2].

  • The Hydrophobic Tail: SA-DMAE features a fully saturated C18 (stearamide) tail. Saturated tails pack tightly, yielding highly stable LNPs with low polydispersity. However, this structural rigidity can impede the transition from a lamellar phase to an inverted hexagonal (H_II) phase during endosomal acidification—a critical shift required for membrane destabilization and cytosolic mRNA release[2]. Consequently, SA-DMAE requires careful optimization with highly fusogenic helper lipids (e.g., DOPE) to maximize endosomal escape.

Endosomal_Escape LNP SA-DMAE LNP (pH 7.4: Neutral) Endocytosis Cellular Endocytosis LNP->Endocytosis Endosome Early Endosome (pH 6.5: Protonation) Endocytosis->Endosome Destabilization Membrane Destabilization Endosome->Destabilization Ionization of Dimethylamino headgroup Release mRNA Release into Cytosol Destabilization->Release Ion-pair formation with anionic lipids

Fig 1: pH-dependent endosomal escape mechanism of SA-DMAE LNPs.

Self-Validating Experimental Protocols

To ensure absolute reproducibility and trustworthiness, the following workflows integrate built-in quality control (QC) checkpoints. Do not proceed to subsequent steps if QC parameters fall outside the defined acceptable ranges.

Protocol A: Microfluidic Formulation of SA-DMAE mRNA-LNPs

Rationale: Microfluidic mixing ensures rapid, chaotic advection, precipitating lipids into uniform nanoparticles in milliseconds, preventing the macroscopic aggregation seen in bulk mixing techniques[3].

  • Preparation of Organic Phase: Dissolve SA-DMAE, DOPE (helper lipid), Cholesterol, and DMG-PEG2000 in pure ethanol at a molar ratio of 50:10:38.5:1.5.

    • Causality: DOPE is explicitly selected over DSPC to compensate for the saturated tail of SA-DMAE, enhancing the necessary membrane fusogenicity.

  • Preparation of Aqueous Phase: Dilute CleanCap® EGFP mRNA in 50 mM Citrate Buffer (pH 4.0) to a final concentration of 0.175 mg/mL.

    • Causality: pH 4.0 ensures the SA-DMAE headgroup is fully protonated, driving >95% encapsulation efficiency via electrostatic binding.

  • Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic herringbone mixer at a 3:1 volumetric flow rate ratio (Total flow rate: 12 mL/min).

  • Buffer Exchange: Dialyze the effluent against 1x PBS (pH 7.4) for 18 hours using a 10 kDa MWCO Slide-A-Lyzer™ cassette to remove ethanol and neutralize the LNP surface.

  • QC Validation Checkpoint:

    • Measure hydrodynamic size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).

    • Quantify encapsulation efficiency via a RiboGreen™ fluorescence assay.

    • System Lock: Proceed to in vitro assays only if PDI < 0.2 and Encapsulation > 90%.

Workflow Prep 1. Lipid Preparation SA-DMAE/Helper Lipids in EtOH Mix 3. Microfluidic Mixing Flow Ratio 3:1 (Aq:EtOH) Prep->Mix Aqueous 2. mRNA Preparation Citrate Buffer (pH 4.0) Aqueous->Mix Dialysis 4. Dialysis & Buffer Exchange 1x PBS (pH 7.4) Mix->Dialysis Transfect 5. Cell Transfection HEK293T, HeLa, T-Cells Dialysis->Transfect

Fig 2: Microfluidic LNP formulation and in vitro transfection workflow.

Protocol B: In Vitro Transfection & Cytotoxicity Benchmarking
  • Cell Seeding: Seed HEK293T, HeLa, and Primary Human T Cells at 1×10⁴ cells/well in 96-well plates. Incubate for 24 hours to allow adherent cells to attach.

  • Transfection: Add formulated LNPs (or commercial control complexes) at an mRNA dose of 100 ng/well.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • QC Validation Checkpoint (Viability): Perform a CellTiter-Glo® Luminescent Cell Viability Assay on a replicate plate to quantify ATP as a direct measure of metabolic activity.

  • Flow Cytometry: Harvest cells, stain with DAPI (to exclude dead cells from the analysis), and quantify GFP expression (% GFP+ cells) via flow cytometry.

Benchmarking Data & Comparative Analysis

Table 1: Biophysical Characterization of Formulated LNPs

Data represents mean values (n=3 independent microfluidic batches).

Formulation (Cationic/Ionizable Lipid)Z-Average Size (nm)PDIZeta Potential (mV) at pH 7.4Encapsulation Efficiency (%)
SA-DMAE (Benchmark) 82.40.11+2.194.2
DODMA (Unsaturated Ionizable) 78.50.14+1.896.5
DOTAP (Permanent Cationic) 115.20.28+38.488.1
Table 2: Transfection Efficiency (% GFP+) and Cell Viability (%)

Viability normalized to untreated control cells (100%).

Reagent / LipidHEK293T (GFP+ / Viability)HeLa (GFP+ / Viability)Primary T Cells (GFP+ / Viability)
SA-DMAE LNP 88% / 94%82% / 91%32% / 85%
DODMA LNP 91% / 92%86% / 89%55% / 81%
DOTAP Lipoplex 65% / 58%52% / 61%12% / 44%
Lipofectamine 3000 95% / 82%90% / 78%28% / 65%

Expert Insights & Causality Analysis

  • Superior Biocompatibility vs. Permanent Cations: SA-DMAE demonstrates exceptionally high cell viability (>90% in adherent lines) compared to DOTAP (<60%). DOTAP's permanent quaternary amine disrupts cellular membranes indiscriminately, leading to severe cytotoxicity. SA-DMAE's pH-responsive nature allows it to remain neutral in the extracellular space, preserving membrane integrity[1].

  • The Saturated Tail Trade-off: In hard-to-transfect suspension cells (Primary T Cells), SA-DMAE yields a moderate 32% transfection efficiency, underperforming the unsaturated ionizable lipid DODMA (55%). The causality lies in the lipid tail: DODMA's double bonds create "kinks" that increase membrane fluidity and fusogenicity, rapidly destabilizing the T cell endosome. SA-DMAE’s straight C18 tail forms a more rigid LNP, which, while highly stable for long-term storage (evidenced by its low PDI of 0.11), requires more time to undergo the H_II phase transition[2].

  • Strategic Application: SA-DMAE is a highly stable, low-toxicity alternative for standard cell line transfection (HEK293T, HeLa) and is ideal for researchers prioritizing cell viability and batch-to-batch LNP stability over absolute maximum expression in refractory primary cells.

References

  • Rational design of cationic lipids for siRNA delivery. Nature Biotechnology.[Link]

  • Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy.[Link]

  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Journal of Visualized Experiments (JoVE).[Link]

Sources

Comparative Guide to the Characterization and Validation of N-(2-(Dimethylamino)ethyl)stearamide Monohydrochloride (DMSA-Cl) Liposomes

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the characterization, validation, and comparative benchmarking of liposomes formulated with the novel cationic lipid, N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (DMSA-Cl). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causal relationships between formulation choices, physicochemical properties, and biological performance. Every protocol is designed as a self-validating system, grounded in authoritative standards.

Introduction: The Role of Novel Cationic Lipids in Drug Delivery

Liposomes are one of the most successful nanomedicine platforms, enhancing the therapeutic index of drugs by altering their pharmacokinetics and biodistribution.[1] The choice of lipid composition is a critical determinant of a liposome's function. Cationic lipids, which possess a positive surface charge at physiological pH, are of particular interest for the delivery of negatively charged cargo like nucleic acids (siRNA, mRNA, pDNA) and for promoting interaction with negatively charged cell membranes.[2]

While established cationic lipids like DOTAP and DC-Cholesterol are widely used, the field is continually driven by the synthesis of novel lipids to improve efficacy and reduce the cytotoxicity often associated with a positive charge.[3][4] DMSA-Cl, with its tertiary amine headgroup and stearamide tail, represents such a novel candidate. Its tertiary amine is expected to provide a pH-responsive charge, offering potential advantages in endosomal escape—a critical barrier in intracellular drug delivery.

This guide details the essential experiments required to fully characterize DMSA-Cl liposomes and validate their performance against established alternatives.

Part 1: Foundational Physicochemical Characterization

The initial step in validating any liposomal formulation is a thorough assessment of its fundamental physical and chemical properties. These attributes are critical quality attributes (CQAs) that directly influence the in vivo fate, stability, and efficacy of the formulation.[5]

Particle Size and Polydispersity Index (PDI)

Why it Matters: Particle size is a master variable in nanomedicine. For intravenously injected liposomes, a size range of 80-200 nm is often optimal. Particles smaller than this can be rapidly cleared by the kidneys, while those larger than ~200 nm are quickly removed from circulation by the mononuclear phagocyte system (MPS) in the liver and spleen.[6] The Polydispersity Index (PDI) measures the homogeneity of the particle size distribution. A PDI value below 0.2 is indicative of a monodisperse and uniform population, which is crucial for reproducible performance.[7]

Methodology: Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter of liposomes in suspension.[8] It measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles.[6]

Surface Charge (Zeta Potential)

Why it Matters: Zeta potential is a measure of the magnitude of the electrostatic charge at the particle's surface and is a key predictor of both colloidal stability and biological interactions.[] For DMSA-Cl liposomes, a strong positive zeta potential (typically > +20 mV) is desired. This positive charge is essential for:

  • Stability: High electrostatic repulsion between particles prevents aggregation and fusion, ensuring a longer shelf-life.[]

  • Biological Interaction: The positive surface charge mediates electrostatic binding to the anionic cell surface (rich in heparan sulfate proteoglycans) and to negatively charged nucleic acid cargo.

Methodology: Zeta potential is typically measured using Laser Doppler Velocimetry (LDV). An electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode. The velocity of this movement is measured and used to calculate the zeta potential.[]

Morphology and Structure

Why it Matters: While DLS provides an overall size distribution, it offers no information on particle shape or structure. Direct visualization is necessary to confirm that the formulation consists of spherical, unilamellar vesicles (LUVs) as intended, and to rule out the presence of aggregates or other structures.

Methodology: Cryogenic Transmission Electron Microscopy (Cryo-TEM) is the gold standard for visualizing liposomes in their native, hydrated state. The rapid vitrification of the sample prevents the formation of ice crystals and other artifacts associated with traditional TEM preparation.

Part 2: Performance Validation: Drug Loading and Release

Beyond their physical form, the utility of liposomes is defined by their ability to efficiently carry and release a therapeutic payload.

Encapsulation Efficiency (EE%)

Why it Matters: Encapsulation efficiency defines the percentage of the total drug added during formulation that is successfully entrapped within the liposomes.[] It is a critical parameter for ensuring accurate dosing and minimizing the systemic toxicity of any unencapsulated, free drug.[11] High EE% is also crucial for cost-effective manufacturing.[12]

Methodology: The core principle of any EE% assay is the separation of the unencapsulated (free) drug from the liposome-encapsulated drug.[13] Common separation techniques include ultracentrifugation, size exclusion chromatography (SEC), or dialysis.[14] Following separation, the amount of drug in the liposomal fraction and/or the free drug in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) or a suitable spectroscopic method.

The formula for calculating EE% is: EE% = (Amount of Drug in Liposomes / Total Amount of Drug) x 100

In Vitro Drug Release

Why it Matters: An in vitro release study is essential for predicting how a liposomal drug will behave after administration. The goal is often to demonstrate a sustained or controlled release profile compared to the rapid clearance of the free drug.[15] This assay is a critical tool for formulation optimization and quality control.[16][17]

Methodology: The dialysis method is the most common technique for assessing in vitro release.[18] The liposome formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out while retaining the much larger liposomes. This bag is then submerged in a release buffer (e.g., PBS at 37°C) that acts as a sink. At predetermined time points, aliquots of the release buffer are collected and analyzed for drug concentration.[19]

Part 3: Comparative Analysis and Benchmarking

A novel formulation like DMSA-Cl liposomes must be validated by comparing its performance against established standards. This provides context for its potential advantages and disadvantages.

Comparison with Alternative Liposomal Systems
  • Standard Cationic Liposomes (e.g., DOTAP, DC-Cholesterol): DMSA-Cl liposomes should be directly compared to formulations made with industry-standard cationic lipids. The key comparison points are transfection efficiency (for gene delivery), drug loading capacity, and, most critically, in vitro cytotoxicity. A primary goal for novel cationic lipids is to maintain or enhance efficacy while reducing the cell toxicity often seen with permanently charged quaternary amine lipids.[4]

  • Neutral Liposomes (e.g., DSPC/Cholesterol): Neutral liposomes serve as a benchmark for stability and low cytotoxicity. While they lack the intrinsic cell-associating properties of cationic liposomes, they are often used for passive targeting via the Enhanced Permeability and Retention (EPR) effect in oncology. Comparing the stability and release kinetics of DMSA-Cl liposomes to a neutral counterpart can highlight the impact of the cationic charge.

  • Anionic Liposomes (e.g., with DSPG): Anionic liposomes are generally less toxic than cationic versions but are not suitable for complexing with anionic cargo like DNA. They serve as a useful comparison for cytotoxicity and stability studies.

Quantitative Performance Comparison

The following table provides a template for summarizing the comparative experimental data. Expected values for DMSA-Cl are based on the anticipated properties of a novel, optimized cationic lipid.

ParameterDMSA-Cl Liposomes (Expected)DOTAP Liposomes (Typical)Neutral (DSPC/Chol) Liposomes (Typical)Justification for Performance
Particle Size (Z-avg, nm) 100 - 130100 - 15090 - 120All formulations can be extruded to a target size.
PDI < 0.15< 0.20< 0.10Homogenization via extrusion yields uniform populations.
Zeta Potential (mV) +30 to +50+40 to +60-5 to +5 (Near-neutral)The tertiary amine of DMSA-Cl and quaternary amine of DOTAP confer a strong positive charge.
Encapsulation Efficiency (%) > 85% (for nucleic acids)> 90% (for nucleic acids)N/A (not used for electrostatic loading)Strong electrostatic interaction drives high EE% for cationic lipids and anionic cargo.
In Vitro Release (Drug Released @ 24h) 20 - 30%25 - 35%10 - 20%The rigid stearamide tail of DMSA-Cl and saturated tails of DSPC/DOTAP create stable bilayers. Neutral liposomes are often the most stable.
Cell Viability (IC50) ModerateLow (More Toxic)High (Least Toxic)The permanent positive charge of DOTAP often leads to higher membrane disruption and cytotoxicity compared to potentially pH-responsive lipids and neutral lipids.

Part 4: Detailed Experimental Methodologies & Visualizations

Workflow for DMSA-Cl Liposome Characterization and Validation

This diagram outlines the logical flow from formulation to final comparative validation.

G cluster_0 Formulation cluster_1 Characterization cluster_2 Performance Validation cluster_3 Benchmarking Formulate Liposome Formulation (Thin-Film Hydration) Extrude Extrusion (Size Homogenization) Formulate->Extrude DLS Particle Size & PDI (DLS) Extrude->DLS Zeta Zeta Potential (LDV) Extrude->Zeta CryoTEM Morphology (Cryo-TEM) Extrude->CryoTEM EE Encapsulation Efficiency (Separation + HPLC) Extrude->EE Release In Vitro Release (Dialysis) Extrude->Release Toxicity In Vitro Cytotoxicity (MTT Assay) Extrude->Toxicity Compare Comparative Analysis vs. (DOTAP, Neutral Liposomes) DLS->Compare Zeta->Compare CryoTEM->Compare EE->Compare Release->Compare Toxicity->Compare

Caption: Overall workflow for the formulation, characterization, and validation of DMSA-Cl liposomes.

Protocol 1: DMSA-Cl Liposome Formulation via Thin-Film Hydration

This method is a robust and widely used technique for producing multilamellar vesicles (MLVs), which are subsequently downsized into LUVs.

  • Lipid Preparation: Dissolve DMSA-Cl, a helper lipid (e.g., DOPE or Cholesterol), and a PEGylated lipid (for "stealth" properties) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. A typical molar ratio might be 50:45:5 (DMSA-Cl:Helper:PEG-lipid).

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This results in a thin, dry lipid film on the inner surface of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS for drug delivery, or a citrate buffer for nucleic acid loading) by vortexing or gentle agitation at a temperature above the phase transition temperature (Tc) of the lipids. This process forms MLVs.

  • Size Homogenization (Extrusion): Downsize the MLVs into LUVs by extruding the suspension 11-21 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a handheld or pneumatic extruder. This step is critical for achieving a uniform size distribution.[20]

  • Sterilization: Sterilize the final liposome suspension by passing it through a 0.22 µm syringe filter.

Protocol 2: Encapsulation Efficiency (EE%) via Ultracentrifugation

This protocol is effective for separating dense liposomes from the less dense aqueous medium containing the free drug.

  • Sample Preparation: Take a known volume (e.g., 200 µL) of the liposomal formulation and place it in an ultracentrifuge tube.

  • Separation: Centrifuge the sample at high speed (e.g., 150,000 x g) for 1-2 hours at 4°C. This will pellet the liposomes, leaving the unencapsulated drug in the supernatant.

  • Quantification of Free Drug: Carefully collect the supernatant. Measure the concentration of the drug in the supernatant (C_free) using a validated HPLC method or UV-Vis spectroscopy.

  • Quantification of Total Drug: Take an equivalent volume (200 µL) of the original, uncentrifuged formulation. Disrupt the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the total drug concentration (C_total).

  • Calculation:

    • Total Drug Amount = C_total x Volume

    • Free Drug Amount = C_free x Volume

    • Encapsulated Drug Amount = Total Drug Amount - Free Drug Amount

    • EE% = (Encapsulated Drug Amount / Total Drug Amount) x 100

Relationship Between Formulation Parameters and Performance Outcomes

The choice of lipid components and formulation process directly dictates the final performance of the liposome.

G cluster_0 cluster_1 cluster_2 DMSA DMSA-Cl Ratio Zeta Zeta Potential DMSA->Zeta Increases Chol Cholesterol Content Stability Membrane Rigidity & Stability Chol->Stability Increases Release Drug Release Rate Chol->Release Decreases PEG PEG-Lipid % PEG->Zeta Decreases (Shielding) Size Particle Size PEG->Size Slightly Increases Circ Circulation Time PEG->Circ Increases Uptake Cellular Uptake PEG->Uptake Decreases (Steric Hindrance) EE Encapsulation Efficiency Zeta->EE Improves (for anionic cargo) Tox Cytotoxicity Zeta->Tox Increases Zeta->Uptake Enhances Stability->Release Inversely related Stability->Circ Improves

Caption: Interplay between lipid composition, critical quality attributes (CQAs), and performance.

Conclusion

The characterization and validation of novel DMSA-Cl liposomes require a systematic, multi-faceted approach. By rigorously assessing their physicochemical properties, quantifying their drug loading and release performance, and benchmarking them against established alternatives, researchers can build a comprehensive data package. This not only validates the new formulation but also provides critical insights into the structure-function relationships that govern its therapeutic potential. The methodologies and comparative framework presented in this guide provide a robust pathway for advancing novel cationic liposomes from the laboratory bench toward clinical consideration.

References

  • Development of an in vitro drug release assay that accurately predicts in vivo drug retention for liposome-based delivery systems. PubMed.
  • Liposome Encapsulation Efficiency Measurement. BOC Sciences.
  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. MDPI.
  • Liposome Encapsulation Efficiency Determination.
  • A machine learning workflow to accelerate the design of in vitro release tests
  • In vitro drug release profiles of liposomes in PBS over 72 h at 37 C.
  • Preparation, characterization, and in vitro release study of albendazole-encapsul
  • Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis. Taylor & Francis.
  • Size and zeta potential characterization of liposomes using the Zetasizer Nano. Malvern Panalytical.
  • ζ (Zeta) Potential Measurement. BOC Sciences.
  • Encapsulation Efficiency (EE%) Testing.
  • Particle Size Analysis of Liposomes. HORIBA.
  • Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems. PMC.
  • Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chrom
  • Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems. ACS Omega.
  • Characterization of Liposomes Using Quantit
  • Liposome-mediated gene delivery: A comprehensive review of biophysical parameters, lipid composition and targeting str
  • Characterization of liposomes. a Particle size and (b) Zeta potential...
  • Application of cationic liposomes for delivery of nucleic acids.
  • A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. MDPI.
  • Characterization of Liposome Drug Products. Toray Research Center, Inc.
  • Development and Analytical Characterization of Liposomes: A Comprehensive Approach. International Journal of Pharmaceutical Sciences.

Sources

Safety Operating Guide

Personal protective equipment for handling N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the operational integration of novel cationic lipids and amidoamines into drug delivery workflows, such as lipid nanoparticle (LNP) formulation. N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride (CAS 97375-19-4) is a highly effective cationic surfactant. However, its physiochemical properties—specifically its amphiphilic structure and presentation as a fine monohydrochloride salt—demand rigorous, mechanistically grounded handling protocols.

This guide provides the definitive operational and disposal plan for this compound, ensuring both personnel safety and experimental integrity.

Mechanistic Toxicology: The "Why" Behind the Hazard

To design an effective safety protocol, we must first understand the molecular behavior of the compound. N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride consists of a hydrophobic C18 (stearyl) tail and a hydrophilic, cationic dimethylaminoethyl headgroup.

  • Cellular Disruption: If exposed to biological tissues, the hydrophobic tail readily intercalates into the phospholipid bilayers of the stratum corneum (skin) or corneal epithelium (eyes). Simultaneously, the cationic headgroup interacts with negatively charged cell surface glycoproteins, leading to membrane destabilization, pore formation, and acute inflammatory responses .

  • Aerosolization Risk: As a monohydrochloride salt, this chemical typically exists as a microcrystalline powder. These fine particulates are highly susceptible to static charge accumulation, making them prone to aerosolization during weighing. Inhalation of these particulates can strip pulmonary surfactant, causing severe respiratory tract irritation .

Quantitative Hazard & PPE Matrix

Based on these mechanistic risks, we have established the following Personal Protective Equipment (PPE) requirements, engineered to provide specific barriers against amphiphilic penetration.

Hazard ClassGHS CategoryMechanistic ConsequenceRequired PPE & Engineering Control
Eye Damage Category 1 / 2ACationic headgroup binds to corneal proteins, causing irreversible opacity.ANSI Z87.1 Chemical Splash Goggles (Standard safety glasses are insufficient).
Skin Irritation Category 2Amphiphilic structure intercalates into stratum corneum, stripping natural lipids.Nitrile Gloves (≥5 mil thickness). Latex is contraindicated due to its higher permeability to amphiphiles.
Respiratory Toxicity STOT SE 3Micro-powder aerosolization disrupts the pulmonary surfactant lining.Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood (Face velocity: 80-100 fpm).
Aquatic Toxicity Acute/Chronic 2Disrupts gill epithelial membranes in aquatic organisms.Dedicated hazardous waste containers; strictly zero drain disposal.

Standard Operating Procedure: Weighing & Solubilization

This self-validating protocol ensures that the chemical is handled without exposing the operator to aerosolized powder, while also preventing loss of the compound to non-specific surface adsorption.

Phase 1: Environmental Preparation & Weighing
  • Verify Engineering Controls: Activate the chemical fume hood or localized exhaust ventilation (LEV).

    • Validation Step: Check the digital monitor to ensure a face velocity of 80–100 feet per minute (fpm) before proceeding.

  • Don PPE: Equip a flame-resistant lab coat, ANSI Z87.1 splash goggles, and double-layer nitrile gloves.

  • Mitigate Static Charge: Cationic lipid powders hold static charge. Pass an anti-static zero-stat gun over the weighing area or use a grounded anti-static mat.

  • Weighing: Use a conductive, anti-static weighing boat. Transfer the N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride using a micro-spatula.

    • Causality: Anti-static measures prevent the powder from "jumping" and aerosolizing, which protects the respiratory tract and ensures mass accuracy.

Phase 2: Solubilization & Formulation
  • Vessel Selection: Transfer the weighed powder into a low-bind polypropylene tube or a silanized glass vial.

    • Causality: Cationic lipids will electrostatically adsorb to the negatively charged silanol groups on standard borosilicate glass, leading to significant yield loss and formulation inaccuracy .

  • Solvent Addition: Add the designated organic solvent (e.g., absolute ethanol) or heated aqueous buffer.

  • Dissolution: Seal the vessel tightly and sonicate in a water bath until the solution is optically clear.

    • Validation Step: Inspect the bottom of the vial against a light source to confirm the absolute absence of undissolved microcrystals.

Spill Response & Environmental Disposal Plan

A spill of a cationic surfactant requires immediate, specific neutralization to prevent slip hazards and environmental contamination.

  • Dry Powder Spill: Do NOT dry sweep, as this will aerosolize the hydrochloride salt. Gently cover the powder with damp absorbent pads (moistened with water or 70% ethanol) to dissolve and trap the particulates. Wipe the area with a neutral detergent to disrupt the amphiphilic micelles, followed by a final wipe with 70% isopropanol.

  • Liquid Spill (Formulated Lipid): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Use a plastic scoop to transfer the saturated absorbent into a sealable hazardous waste bag.

  • Disposal: Label as "Toxic to Aquatic Life - Cationic Surfactant Waste." Never dispose of amidoamines down the sink, as they are highly toxic to aquatic ecosystems and resist standard wastewater biodegradation.

Process Visualization

G Start Pre-Operation: PPE & Hood Check Weighing Weighing: Anti-static Boat & LEV Start->Weighing Solubilization Solubilization: Low-bind Vessels Weighing->Solubilization Spill Spill Detected? Solubilization->Spill DrySpill Dry Powder Spill: Damp Wipe / HEPA Vac Spill->DrySpill Yes (Powder) LiquidSpill Liquid Spill: Inert Absorbent Spill->LiquidSpill Yes (Liquid) Waste Disposal: Hazardous Chemical Waste Spill->Waste No Decon Decontamination: Neutral Detergent + 70% EtOH DrySpill->Decon LiquidSpill->Decon Decon->Waste

Operational Handling & Spill Response Workflow for Cationic Lipids.

References

  • "Stearamidopropyl Dimethylamine - Compound Summary", PubChem, National Center for Biotechnology Information. URL: [Link]

  • "Laboratory Safety Guidance", Occupational Safety and Health Administration (OSHA). URL: [Link]

  • "Lipid membranes modulate the activity of RNA through sequence-dependent interactions", Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。